2,4-Diaminophenoxyethanol Dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
847455-21-4 |
|---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |
InChI Key |
PBVFDMZFBPZIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl |
physical_description |
Solid; [MSDSonline] Light grey to light pink solid; [EC] |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Diaminophenoxyethanol Dihydrochloride CAS number 66422-95-5
An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride (CAS 66422-95-5): Properties, Synthesis, Applications, and Safety for the Research Professional
Executive Summary
This compound (CAS: 66422-95-5) is a synthetic aromatic amine salt primarily utilized as a key intermediate in the cosmetics industry.[1] Appearing as a white to light grey crystalline powder, it is soluble in water, a characteristic enhanced by its dihydrochloride form.[1][2] Its principal application is as a "coupler" in oxidative, or permanent, hair dye formulations.[3][4] In this role, it reacts with a primary intermediate ("precursor" or "developer") in the presence of an oxidizing agent, typically hydrogen peroxide, to form large, stable colorant molecules within the hair shaft.[5] This mechanism ensures long-lasting, wash-resistant hair color.[1]
The synthesis of this compound generally involves a multi-step process starting from 2,4-dinitrochlorobenzene.[6][7] Extensive toxicological evaluations by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have been conducted.[3][8] These bodies have concluded that this compound is safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% after mixing, though it is recognized as a potential skin sensitizer.[8][9] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, formulation protocols, and detailed safety profile for researchers and product development scientists.
Chemical and Physical Profile
Identification
-
CAS Number: 66422-95-5[10]
-
Chemical Name: 2-(2,4-diaminophenoxy)ethanol dihydrochloride[10]
-
Synonyms: 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride, IMEXINE OAJ[11][12]
-
Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[2][13]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The dihydrochloride salt form of 2,4-Diaminophenoxyethanol significantly enhances its water solubility, which is a critical attribute for its application in aqueous hair dye formulations.
| Property | Value | Source(s) |
| Appearance | White to light grey/pink crystalline powder | [1][2][6] |
| Melting Point | 222-224 °C; 242.5 °C | [1][11] |
| Boiling Point | 432.7 °C (Predicted) | [1] |
| Water Solubility | 425 ± 7 g/L (at 20 °C) | [11][14] |
| DMSO Solubility | ≥ 10 g/100 ml | [11] |
| Ethanol Solubility | ≤ 1 g/100 ml | [11] |
| Partition Coefficient (Log P) | 0.99 (at 20 °C) | [11][14] |
| Purity (HPLC) | ≥98.5% | [1][4] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][14] It should be stored away from incompatible materials and foodstuffs.[14]
-
Solution Stability: Aqueous solutions (0.1 and 200 mg/ml) are stable for up to 6 hours at room temperature and 9 days at 4 °C when protected from light under an inert gas atmosphere.[8][11] DMSO solutions (5-100 mg/ml) are stable for up to 4 hours under similar conditions.[8][11]
-
Shelf Life: A typical shelf life is 24 months when stored under recommended conditions.[15]
Synthesis and Manufacturing
Overview of the Synthetic Pathway
The industrial synthesis of this compound is a multi-step process. The most commonly cited route begins with 2,4-dinitrochlorobenzene as the primary raw material.[6][7][16] The process can be segmented into three core stages: condensation (etherification), hydrogenation (reduction), and salification.[16]
Caption: General three-stage synthesis workflow for the target compound.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a synthesized representation of the process described in the literature.[6][7][16]
-
Condensation:
-
Charge a reaction vessel with 2,4-dinitrochlorobenzene and ethylene glycol.
-
Under alkaline conditions (e.g., using NaOH), heat the mixture to facilitate the Williamson ether synthesis, forming β-2,4-dinitrophenoxyethanol.[7]
-
Monitor the reaction to completion via an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, neutralize the mixture and isolate the intermediate product, which may require filtration and washing.
-
-
Hydrogenation:
-
Dissolve the intermediate β-2,4-dinitrophenoxyethanol in a suitable solvent.
-
Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[7]
-
Pressurize the vessel with hydrogen gas (e.g., up to 12 kg/cm ²) and maintain a controlled temperature.[7][16] This step reduces the two nitro groups (-NO₂) to amino groups (-NH₂).
-
After the reaction, the catalyst is filtered off, yielding a solution of the 2,4-diaminophenoxyethanol free base.
-
-
Salification and Isolation:
-
To the solution of the free base, add a stoichiometric excess of hydrochloric acid (HCl) to form the dihydrochloride salt.
-
The product, being less soluble, will precipitate out of the solution.
-
The precipitate is isolated via filtration, washed (e.g., with ethanol and an acidic solution to maintain the salt form), and dried under vacuum to yield the final this compound product.[16][17]
-
Impurity Profile
The purity of the final product is critical for its safe use in cosmetics. Rigorous quality control is necessary to monitor for potential impurities.
-
Purity Levels: Commercial batches typically exhibit a purity of 98.7% to 99.4% as determined by HPLC.[3]
-
Common Impurities: Potential impurities arising from starting materials or side reactions include m-phenylenediamine (<100 ppm) and 2,4-diaminoanisole (often not detected).[3][11]
-
Heavy Metals: Limits are set for heavy metals, such as arsenic, antimony, and mercury (<5 ppm), cadmium (<10 ppm), and lead (<20 ppm).[3]
Mechanism of Action in Oxidative Hair Coloration
The Role of Couplers and Precursors
Permanent hair dyes operate through a chemical reaction inside the hair fiber, providing color that is resistant to washing.[5] This system involves three key components:
-
Primary Intermediates (Precursors or Developers): These are small aromatic amines, such as p-phenylenediamine (PPD) or p-aminophenol. They are oxidized to form reactive species.
-
Couplers (Color Modifiers): These are aromatic compounds, such as 2,4-Diaminophenoxyethanol, that do not form color on their own but react with the oxidized precursors to create a spectrum of colors.[3][4]
-
Oxidizing Agent: Typically hydrogen peroxide, which serves two functions: it lightens the natural melanin in the hair and oxidizes the primary intermediates to initiate the color-forming reaction.[5]
The Oxidative Coupling Reaction
The process begins when the hair dye formulation (containing precursors and couplers) is mixed with the developer (hydrogen peroxide) and applied to the hair.[9]
-
Penetration: The small, unreacted precursor and coupler molecules, along with hydrogen peroxide, penetrate the hair cuticle into the cortex.
-
Oxidation: Hydrogen peroxide oxidizes the primary intermediate (precursor) into a reactive diimine intermediate.
-
Coupling: 2,4-Diaminophenoxyethanol, acting as a nucleophile, rapidly attacks the electrophilic diimine intermediate.[3]
-
Polymerization: This initial coupling reaction forms a larger dye molecule. Further reactions can occur, leading to the formation of even larger, complex chromophores. These newly formed molecules are too large to easily diffuse out of the hair shaft, resulting in permanent color.[5] The final color depends on the specific combination and concentration of precursors and couplers used.[5]
Caption: The four-stage mechanism of permanent hair coloring.
Applications and Formulation Guidelines
Primary Application: Oxidative Hair Dyes
The sole major application for this compound is as a coupler in permanent hair dye products.[11][18] It is used in a wide range of shades, and its final color contribution is dictated by the primary intermediate it is paired with. It is also permitted for professional use in products for coloring eyelashes.[3]
Protocol: Formulation of a Representative Oxidative Hair Dye Product
Oxidative hair dyes are typically marketed as two-component kits that are mixed immediately before use.[5]
-
Component A: The Dye Cream/Lotion
-
Objective: To create a stable base containing the dye intermediates (precursors and couplers).
-
Ingredients:
-
Alkalizing Agent (e.g., Ammonia, Ethanolamine): Swells the hair cuticle to allow dye penetration.
-
Solvents (e.g., Water, Propylene Glycol): Dissolve the dye components.
-
Surfactants/Emulsifiers: Create a stable cream or lotion base.
-
Conditioning Agents: Protect the hair fiber during the dyeing process.
-
Antioxidants (e.g., Sodium Sulfite): Prevent premature oxidation of dyes in the tube.
-
Primary Intermediates (e.g., p-Phenylenediamine).
-
Couplers (e.g., this compound): The concentration in this base would be up to 4.0% to achieve a final on-head concentration of 2.0% after mixing.[5]
-
-
Procedure:
-
In a primary vessel, combine water and solvents.
-
Disperse any thickeners or conditioning polymers.
-
In a separate vessel, dissolve the dye intermediates (precursors and couplers) in a portion of the solvent system.
-
Combine the dye solution with the main batch.
-
Add surfactants, conditioning agents, and the alkalizing agent.
-
Homogenize to form a smooth cream or lotion.
-
Finally, add antioxidants and adjust the pH.
-
-
-
Component B: The Developer Cream/Lotion
-
Objective: To provide the oxidizing agent in a stable form.
-
Ingredients:
-
Hydrogen Peroxide (3-12%): The oxidizing agent.
-
Stabilizers (e.g., Phosphoric Acid, Stannates): Prevent decomposition of hydrogen peroxide.
-
Thickeners/Emulsifiers: To create a creamy consistency that is easy to mix and apply.
-
Water.
-
-
Procedure:
-
Combine water and stabilizers in a vessel.
-
Slowly add hydrogen peroxide while mixing.
-
Add thickeners and emulsifiers and homogenize to the desired viscosity.
-
-
-
Application Protocol:
-
Mix Component A and Component B in a 1:1 ratio immediately before application.[11] This dilution results in the final on-head concentration of all ingredients, including a maximum of 2.0% for this compound.[8]
-
Apply the mixture evenly to the hair.
-
Allow to process for the time specified by the manufacturer (typically 20-40 minutes).
-
Rinse thoroughly with water, followed by a conditioning treatment.
-
Other Reported Uses
While its primary use is in cosmetics, it is also listed as a biochemical for proteomics research and as a potential building block in the chemical synthesis of pharmaceuticals, though these applications are less common.[4][13]
Comprehensive Safety and Toxicological Profile
The safety of 2,4-Diaminophenoxyethanol and its salts has been extensively reviewed by international regulatory bodies. The toxicological data has been primarily generated using the dihydrochloride salt.[8]
Toxicokinetics
-
Dermal Absorption: In vitro studies using human skin showed that the percutaneous absorption of 2,4-Diaminophenoxyethanol HCl from a typical hair dye formulation is low.[19] Under oxidative conditions (mixed with hydrogen peroxide), the mean total absorption was found to be approximately 2.94 µg/cm².[20]
Acute and Subchronic Toxicity
The compound exhibits moderate acute toxicity following oral exposure.
| Study Type | Species | Route | Result | Source(s) |
| Acute Oral LD₅₀ | Rat | Oral (gavage) | ~1000 mg/kg bw | [3][11][20] |
| Acute Oral LD₅₀ | Mouse | Oral | 1160 mg/kg bw | [20] |
| 13-Week Subchronic | Rat | Oral | NOAEL = 20 mg/kg bw/day | [11] |
Skin and Eye Irritation
-
Skin Irritation: Considered slightly irritating to the skin at a concentration of 4.0%.[5]
-
Eye Irritation: A 4% aqueous solution was found to cause slight conjunctival reactions (redness and chemosis) in animal studies, indicating it is practically non-irritating to the eyes.[5][11]
Skin Sensitization
The critical health effect for this chemical is its potential for skin sensitization. [20]
-
Classification: It is classified as a skin sensitizer.[21]
-
Local Lymph Node Assay (LLNA): Studies showed a dose-related increase in lymphoproliferation, confirming its sensitizing potential. The EC3 value (the concentration estimated to produce a threefold increase in lymphocyte proliferation) was calculated to be 3.2%.[11]
Genotoxicity and Carcinogenicity
-
Genotoxicity: The majority of genotoxicity assays in bacteria (Ames test) were negative.[5] It was also not found to be active in in-vivo genotoxicity studies in animals.[5]
-
Carcinogenicity: Long-term animal studies did not show any evidence of carcinogenicity.[5][20]
Protocol: Local Lymph Node Assay (LLNA) for Sensitization Assessment
This protocol is based on the methodology described in the SCCS opinion for assessing the skin sensitization potential of the compound.[11]
-
Objective: To determine the potential of a test substance to induce lymphocyte proliferation in the auricular lymph nodes draining the site of application (the mouse ear).
-
Test System: CBA/J mice are typically used.
-
Procedure:
-
Dose Formulation: Prepare a series of concentrations of this compound (e.g., 0.5%, 1%, 2.5%, 5%, 10% w/v) in a suitable vehicle like Dimethyl sulfoxide (DMSO).[11] A vehicle control (DMSO alone) and a positive control (e.g., alpha-hexylcinnamaldehyde) are also required.
-
Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsum of each ear of the respective animal groups.
-
Thymidine Injection: On day 6, administer a single intravenous injection of tritiated methyl thymidine (³H-TdR).[11]
-
Node Excision: Five hours after the ³H-TdR injection, sacrifice the animals and excise the auricular lymph nodes.
-
Sample Processing: Pool the lymph nodes for each group and prepare a single-cell suspension.
-
Measurement: Measure the incorporation of ³H-TdR into the lymphocytes using a scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
-
An SI value of ≥ 3 is considered a positive result, indicating sensitization. The EC3 value can be interpolated from the dose-response curve.
-
Regulatory Landscape and Quality Control
Global Regulatory Status
-
European Union: 2,4-Diaminophenoxyethanol and its salts are listed in Annex III of the EU Cosmetics Regulation. They are permitted for use as substances in oxidative hair dye products at a maximum concentration applied to the hair of 2.0% (after mixing with hydrogen peroxide).[3][8]
-
United States: The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 2,4-Diaminophenoxyethanol HCl and its sulfate salt and concluded they are safe as hair dye ingredients in the present practices of use and concentration.[3][5]
The SCCS concluded that "the use of 2,4-diaminophenoxyethanol HCl itself as an oxidative hair dye at a maximum concentration of 2.0 % in the finished cosmetic product (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, apart from its sensitising potential."[8][9]
Quality Specifications and Analytical Methods
Maintaining high purity is essential for regulatory compliance and consumer safety.
-
Appearance: Off-white crystalline powder.[1]
-
Assay (Purity): ≥99.0% (by HPLC).[1]
-
Iron: ≤50 ppm.[1]
-
Ash: ≤0.5%.[1]
-
Loss on Drying: ≤1.0%.[1]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify any known impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).[3]
-
Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., mobile phase or water).
-
Prepare the sample solution by accurately weighing and dissolving the test material in the same diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percentage method. The purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Quantify specific impurities by comparing their peak areas to those of certified reference standards.
-
Conclusion
This compound (CAS 66422-95-5) is a well-characterized chemical with a specific and critical function in the cosmetics industry. Its role as a coupler in oxidative hair dyes is enabled by its chemical structure and enhanced by the water solubility of its dihydrochloride salt form. While its synthesis is straightforward, stringent control over impurities is paramount. The mechanism of action, involving a chemical reaction within the hair cortex, is responsible for the efficacy and permanence of the hair color it helps create. Extensive safety evaluations have established a clear profile, with skin sensitization being the primary hazard of note. Regulatory bodies have deemed it safe for its intended use under specific concentration limits, providing a clear framework for formulators and researchers. This guide provides the core technical knowledge required for the informed and safe application of this compound in research and product development.
References
- 1. innospk.com [innospk.com]
- 2. CAS 66422-95-5: this compound [cymitquimica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. echemi.com [echemi.com]
- 15. 2,4-Diaminophenoxyethanol HCl: Pure & Reliable Supplier [accio.ai]
- 16. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 17. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. cosmileeurope.eu [cosmileeurope.eu]
- 19. cir-safety.org [cir-safety.org]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. jayorganics.com [jayorganics.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminophenoxyethanol Dihydrochloride
Introduction: A Molecule of Chromatic and Scientific Interest
2,4-Diaminophenoxyethanol Dihydrochloride, registered under CAS Number 66422-95-5, is an aromatic amine of significant interest, primarily within the cosmetics industry but also presenting a subject for study for researchers in chemical synthesis and drug discovery.[1] While its principal application is as a "coupler" in oxidative hair dye formulations, its chemical structure—a di-substituted aniline with an ether linkage to an ethanol moiety—provides a versatile scaffold.[1][2] This guide offers a comprehensive technical overview of its core physicochemical properties, analytical methodologies, and functional mechanisms, designed for the practicing researcher and development professional. We will delve into the causality behind experimental choices and provide robust, validated protocols for its characterization.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application and development. This compound is typically supplied as a light grey to off-white or pale pink-grey crystalline powder.[1][2] Its dihydrochloride salt form is crucial for enhancing its stability and aqueous solubility.[3]
Identity and Structure
-
IUPAC Name: 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[4]
-
Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride, 2,4-DAPE 2HCl[2][3]
-
CAS Number: 66422-95-5[3]
-
Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[3]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound. These values are critical for formulation development, analytical method design, and safety assessments.
| Property | Value | Source(s) |
| Melting Point | 204-208 °C; 222-224 °C; 242.5 °C | [1][5] |
| Water Solubility | 425 g/L (at 20°C) | [5] |
| Organic Solubility | Slightly soluble in DMSO and Methanol. Insoluble in 95% Ethanol and Acetone. | [2][5] |
| Density | 1.409 g/cm³ (at 20°C) | [2] |
| Partition Coefficient (Log Pₒ/w) | -0.98 to 0.99 (at 20°C) | [2] |
| pKa | Not Reported | [5][6] |
Insight for the Researcher: The significant variation in reported melting points likely reflects differences in purity and the specific crystalline form of the batches tested. The high water solubility is a direct consequence of the dihydrochloride salt form, which protonates the two amino groups, making the molecule highly polar. The conflicting Log P values, ranging from hydrophilic (-0.98) to slightly lipophilic (0.99), represent a known discrepancy in the literature.[2] Given the high water solubility and ionic nature of the salt, a negative or low positive value is more chemically plausible. The absence of a reported pKa is a notable data gap in the literature.[5][6] For context, the conjugate acid pKa values for a related compound, p-phenylenediamine, are 2.97 and 6.31, suggesting the amino groups of 2,4-Diaminophenoxyethanol are weakly basic.[7]
Synthesis and Manufacturing Overview
From a synthetic chemistry perspective, understanding the manufacturing route provides insight into potential impurities. The common synthesis pathway for this compound is a two-step process.[2]
-
Etherification (Williamson Synthesis): 2,4-Dinitrochlorobenzene is condensed with ethylene glycol under alkaline conditions to form the intermediate, β-2,4-Dinitrophenoxyethanol.
-
Reduction and Salt Formation: The dinitro intermediate is then subjected to catalytic hydrogenation to reduce the two nitro groups to primary amines. Finally, the resulting free base is treated with hydrochloric acid to precipitate the stable dihydrochloride salt.
This process highlights potential impurities such as unreacted starting materials or byproducts from incomplete reduction. Purity analysis of different batches has shown levels ranging from 98.7% to 99.4%, with potential contaminants including m-phenylenediamine and 2,4-diaminoanisole.[8]
Analytical Methodologies and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. A reverse-phase method is optimal, as it effectively separates the polar analyte from less polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system using:
-
Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile.
-
Rationale: The acidic modifier ensures the amino groups are protonated, leading to sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 238 nm and 286 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a water/methanol mixture to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.
Structural Elucidation: Spectroscopic Methods
While chromatographic methods confirm purity, spectroscopic techniques are required to validate the chemical structure. The European Commission's Scientific Committee on Consumer Products (SCCP) confirms the compound has been characterized by IR, NMR, and Mass Spectrometry.[5]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Rationale: DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual peak does not typically interfere with analyte signals. D₂O can also be used, which will cause the exchange of labile N-H and O-H protons, simplifying the spectrum and confirming their presence.
-
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Signals expected in the aromatic region (~6.0-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Protons (-O-CH₂-CH₂-OH): Two distinct signals, likely triplets, in the range of ~3.5-4.5 ppm.
-
Amine and Hydroxyl Protons (-NH₂ and -OH): Broad signals whose chemical shift is highly dependent on concentration and residual water. These signals will disappear upon D₂O exchange.
-
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: KBr pelleting is a classic method for solid samples, providing a clear spectrum without solvent interference. ATR is a modern, faster alternative requiring minimal sample preparation.
-
-
Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
-
Expected Characteristic Absorptions:
-
O-H Stretch: Broad peak around 3200-3500 cm⁻¹.
-
N-H Stretch: Peaks in the region of 3100-3400 cm⁻¹ (primary amines often show two bands).
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ range.
-
Comprehensive Characterization Workflow
A self-validating system for characterizing a new batch of this compound should follow a logical progression from identity confirmation to purity assessment.
Caption: Workflow for Physicochemical Characterization.
Application in Oxidative Hair Coloration: The Coupler Mechanism
The primary industrial application of this compound is as a color coupler in permanent hair dye formulations.[2] It does not impart color on its own but reacts with a primary intermediate (or "developer," such as p-phenylenediamine) in the presence of an oxidizing agent (typically hydrogen peroxide) to form larger, stable colorant molecules within the hair shaft.[2]
The process occurs in an alkaline environment (facilitated by ammonia or ethanolamine), which swells the hair cuticle, allowing the small precursor molecules to penetrate the cortex.[2] Inside the hair, the hydrogen peroxide oxidizes the primary intermediate into a reactive quinonediimine. This highly reactive species then rapidly undergoes an electrophilic substitution reaction with the electron-rich coupler, 2,4-Diaminophenoxyethanol, to form the final dye molecule.
Caption: Mechanism of Oxidative Hair Dye Formation.
Safety, Handling, and Stability
For researchers and laboratory professionals, proper handling of this compound is paramount.
-
Hazard Classification: The compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[5]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[3]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. The material is noted to be air-sensitive.[2]
-
Stability: Aqueous solutions (0.1 and 200 mg/mL) have been shown to be stable for up to 9 days at 4°C when protected from light.[5][6] Solutions in DMSO (5-100 mg/mL) are stable for at least 4 hours at room temperature.[5][6]
References
- 1. innospk.com [innospk.com]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 4. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
Solubility Profile of 2,4-Diaminophenoxyethanol Dihydrochloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5), a key intermediate and oxidative coupler, sees extensive application in the cosmetics industry, particularly in permanent hair dye formulations.[1][2][3][4] Its efficacy and safety in these applications are fundamentally linked to its solubility characteristics. A thorough understanding of its behavior in aqueous and organic media is paramount for formulators, analytical scientists, and toxicologists to ensure product stability, performance, and regulatory compliance. This guide provides a detailed analysis of the solubility of this compound, synthesizes field-proven insights into experimental determination, and offers a robust, self-validating protocol for solubility assessment.
Introduction: Chemical Identity and Formulation Significance
This compound is an aromatic amine salt with the chemical formula C₈H₁₂N₂O₂·2HCl and a molecular weight of approximately 241.11 g/mol .[5] It typically appears as a grey to pale pink-grey crystalline powder.[1][6] In oxidative hair colorants, it functions as a "coupler," reacting with a "developer" (e.g., p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide to form larger dye molecules within the hair shaft.[4]
The dihydrochloride salt form is specifically engineered to confer aqueous solubility, a critical attribute for its application in water-based dye formulations. The solubility dictates not only the maximum concentration achievable in a formulation but also influences reaction kinetics, skin penetration, and the overall toxicological profile.[7]
Aqueous Solubility: A Quantitative Analysis
This compound exhibits excellent solubility in water. This is a direct consequence of its molecular structure, which combines the hydrophilic properties of a phenoxyethanol moiety with two protonated amino groups, forming a highly polar dihydrochloride salt.
Quantitative Data: Published data consistently indicates a high degree of water solubility.
Causality Behind High Aqueous Solubility:
-
Ionic Nature: As a dihydrochloride salt, the compound fully dissociates in water into a dicationic organic species and two chloride anions. This ionic character dramatically enhances its interaction with polar water molecules.
-
Hydrogen Bonding: The presence of hydroxyl (-OH) and protonated amino (-NH₃⁺) groups allows for extensive hydrogen bonding with the surrounding water molecules, further facilitating dissolution.
-
pH of Aqueous Solutions: The presence of the hydrochloride counterions results in a distinctly acidic aqueous solution, with a pH of approximately 1.[7][8] This acidic environment ensures the amino groups remain fully protonated, maintaining the compound's high solubility.
It is also noted that while the compound is soluble in cold water, its solubility further increases with rising water temperature.[6]
Organic Solvent Compatibility: A Qualitative Overview
The solubility of this compound in organic solvents is markedly limited, a profile consistent with its ionic salt structure. The compound's polarity governs its compatibility with organic media.
Solubility Profile:
-
Polar Aprotic Solvents: It is described as slightly soluble in dimethyl sulfoxide (DMSO).[6][8][9] This limited solubility is attributed to DMSO's high polarity, which can solvate the cationic species to some extent.
-
Polar Protic Solvents: It is also reported as slightly soluble in methanol.[6][8][9] However, it is noted as insoluble in 95% ethanol, indicating that the decreasing polarity from methanol to ethanol significantly reduces compatibility.[8]
-
Less Polar/Non-Polar Solvents: The compound is reported as insoluble in acetone.[8] One source suggests solubility in acetone and chloroform, but this appears to be an outlier against the consensus in technical data sheets.[2]
Expert Insight: The low solubility in most organic solvents is a critical consideration for analytical method development. For instance, while DMSO can be used as a solvent for stock solutions in toxicological studies, its limited capacity must be acknowledged.[10][11] The free base form of this compound, being non-ionic, would be expected to exhibit significantly greater solubility in organic solvents, though specific data is scarce.[8]
Summary of Solubility Data
For ease of reference, the solubility characteristics are summarized below.
| Solvent | Formula | Type | Reported Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | Polar Protic | 425 g/L | 20 | [6][7][8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | Room Temp. | [6][8][9] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Room Temp. | [6][8][9] |
| Ethanol (95%) | C₂H₅OH | Polar Protic | Insoluble | Room Temp. | [8] |
| Acetone | C₃H₆O | Polar Aprotic | Insoluble | Room Temp. | [8] |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To ensure trustworthy and reproducible data, a well-controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed as a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Pillar of Expertise & Experience: We do not simply mix and measure. We establish a thermodynamic equilibrium. This is achieved by ensuring an excess of the solid is present throughout the experiment, allowing the solution to reach its saturation point under constant agitation and temperature. Verifying that the concentration is stable over an extended period (e.g., at 24 and 48 hours) provides confidence that equilibrium, not a metastable state, has been reached.
Methodology:
-
Preparation of Solvent System:
-
Prepare the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, DMSO). Degas the solvent if necessary, particularly for HPLC analysis.
-
-
Addition of Solute:
-
To a series of glass vials, add a known volume of the solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial. "Excess" means enough solid is added so that it remains visible at the end of the equilibration period. This is the cornerstone of the self-validating system, as it provides physical proof of saturation.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples at a constant speed for a predetermined period, typically 24 to 48 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.
-
-
Sample Collection and Phase Separation:
-
After equilibration, allow the vials to stand briefly at the experimental temperature to let the excess solid settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Causality: This step is critical. Filtration removes all undissolved microparticulates, ensuring that only the dissolved analyte is measured. The filtration must be done quickly to prevent temperature changes that could alter solubility.
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute the filtered saturated solution (the filtrate) to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
-
Calculation and Reporting:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in the saturated solution using the following formula: S (g/L) = C_measured (g/L) × Dilution Factor
-
The result should be reported as mass per volume (e.g., g/L or mg/mL) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol, emphasizing the key stages for ensuring data integrity.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
This compound is a highly water-soluble compound (425 g/L at 20°C), a characteristic driven by its ionic salt form.[6][7][8] Conversely, it exhibits limited to poor solubility in common organic solvents, with slight solubility observed only in highly polar media like DMSO and methanol.[6][8][9] This distinct solubility profile is fundamental to its application in aqueous-based cosmetic formulations. For researchers and developers, adherence to rigorous, self-validating experimental protocols, such as the isothermal shake-flask method detailed herein, is imperative for generating accurate and reliable solubility data essential for robust product development, analytical characterization, and comprehensive safety assessment.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 2. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 6. zhishangbio.com [zhishangbio.com]
- 7. echemi.com [echemi.com]
- 8. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 9. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. health.ec.europa.eu [health.ec.europa.eu]
Spectral analysis of 2,4-Diaminophenoxyethanol Dihydrochloride (¹H NMR, ¹³C NMR, IR, Mass Spec)
A Technical Guide to the Spectroscopic Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride
Executive Summary
This compound (2,4-DAPE·2HCl) is a primary intermediate and coupler in the formulation of oxidative hair dyes.[1][2] Its chemical structure and purity are paramount to the safety and efficacy of final consumer products, necessitating rigorous analytical characterization.[3] This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 2,4-DAPE·2HCl, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present self-validating protocols, and synthesize the data from these orthogonal techniques to build a complete, verifiable profile of the molecule. This document is intended for researchers, analytical scientists, and quality control professionals in the cosmetic and chemical industries.
Introduction: The Analytical Imperative
The molecular integrity of cosmetic ingredients like this compound (CAS: 66422-95-5) is a cornerstone of product safety and performance.[1][4] As an oxidative hair dye coupler, its role is to react with a developer (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form larger colorant molecules within the hair shaft.[1] The precise substitution pattern on the aromatic ring and the integrity of the hydroxyethoxy side chain are critical for achieving the desired color and ensuring toxicological safety. Regulatory bodies, such as the European Union's Scientific Committee on Consumer Safety (SCCS), have established its safety in hair dyes at specific concentrations, making robust analytical verification essential.[5]
Spectroscopic methods provide a powerful, non-destructive suite of tools to confirm the molecule's identity, structure, and purity. Each technique offers a unique window into the molecule's architecture:
-
NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework, confirming atom connectivity and the chemical environment of each nucleus.
-
Infrared (IR) Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides structural clues through controlled fragmentation analysis.
By integrating these techniques, we can create a detailed and unequivocal chemical "fingerprint" of 2,4-DAPE·2HCl.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecular structure is crucial for predicting and interpreting spectral data.
-
Molecular Formula: C₈H₁₄Cl₂N₂O₂[1]
-
Structure: An ethanol group linked via an ether bond to the 1-position of a 2,4-diaminobenzene ring, salified with two equivalents of hydrochloric acid.
// Define nodes for atoms with positions C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; O1 [label="O", pos="0,2.5!"]; C7 [label="C7", pos="-0.8,3.5!"]; C8 [label="C8", pos="0,4.5!"]; O2 [label="O", pos="-0.8,5.5!"]; N1 [label="N (Amine)", pos="-2.5,1.25!"]; N2 [label="N (Amine)", pos="0,-2.5!"]; H1 [label="H", pos="2.15,-1.25!"]; H2 [label="H", pos="2.15,1.25!"]; H3 [label="H", pos="-2.15,-1.25!"]; H_O [label="H", pos="-1.6,5.75!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C7 -- C8; C8 -- O2; C2 -- N1; C4 -- N2; C5 -- H1; C6 -- H2; C3 -- H3; O2 -- H_O;
// Add labels for hydrogens on amines and carbons (implied) // For clarity, not all hydrogens are explicitly drawn in neato layout } Caption: Numbered structure of 2,4-Diaminophenoxyethanol.
Predicted Spectral Highlights:
-
¹H NMR: Expect signals in the aromatic region (for protons on the benzene ring), aliphatic region (for the ethoxy chain protons), and exchangeable protons (for the amine and hydroxyl groups). The dihydrochloride form means the amine groups will be protonated (-NH₃⁺), which will affect their chemical shift and exchange behavior.
-
¹³C NMR: Expect 8 distinct carbon signals, 6 for the aromatic ring and 2 for the ethoxy chain.
-
IR: Look for characteristic bands for O-H (alcohol), N-H (ammonium), C-O (ether), and C=C (aromatic) stretching.
-
Mass Spec: The molecular ion for the free base (C₈H₁₂N₂O₂) is expected at m/z 168.1. For the dihydrochloride salt, analysis may show the free base or protonated molecule depending on the ionization technique.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
3.1 Principle and Rationale ¹H NMR provides the most detailed information about the hydrogen atom environments in a molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals the number of neighboring protons, allowing for definitive structural assignment. For 2,4-DAPE·2HCl, this technique is indispensable for confirming the substitution pattern on the aromatic ring and the structure of the side chain.
3.2 Experimental Protocol
-
Sample Preparation: Accurately weigh ~10-15 mg of the 2,4-DAPE·2HCl sample.
-
Solvent Selection: Dissolve the sample in 0.75 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Causality: D₂O is an excellent choice as the dihydrochloride salt is highly water-soluble.[5] Protons from the -OH and -NH₃⁺ groups will exchange with deuterium, causing their signals to disappear or broaden significantly. This is a useful diagnostic tool. DMSO-d₆ is a good alternative that will allow observation of the exchangeable protons, though their signals may be broad.
-
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for precise chemical shift referencing (δ 0.00 ppm).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Temperature: 298 K.
-
3.3 Data Interpretation and Signal Assignment (Predicted, in DMSO-d₆) The dihydrochloride salt form protonates the amine groups to ammonium (-NH₃⁺). The chemical shifts are predictions based on analogous structures like aminophenols and will be significantly influenced by the protonation state and solvent.[8]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.0-7.2 | d | 1H | Aromatic proton ortho to -OR |
| H-5 | ~6.8-7.0 | d | 1H | Aromatic proton ortho to -NH₃⁺ |
| H-3 | ~6.6-6.8 | dd | 1H | Aromatic proton between -NH₃⁺ groups |
| -O-CH₂ -CH₂-OH | ~4.0-4.2 | t | 2H | Methylene group adjacent to ether oxygen |
| -O-CH₂-CH₂ -OH | ~3.7-3.9 | t | 2H | Methylene group adjacent to hydroxyl |
| -OH | ~4.5-5.5 | br s | 1H | Hydroxyl proton (exchangeable) |
| -NH₃⁺ | ~8.0-10.0 | br s | 6H | Ammonium protons (exchangeable) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
4.1 Principle and Rationale ¹³C NMR spectroscopy provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of distinct carbon environments and identifying key functional groups (e.g., aromatic vs. aliphatic carbons).
4.2 Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~30-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically needed to achieve a good signal-to-noise ratio.
-
4.3 Data Interpretation and Signal Assignment (Predicted) Chemical shifts are predicted based on additive rules and data from similar substituted benzene rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C1 (Carbon attached to -OR) |
| ~140-145 | C2 or C4 (Carbons attached to -NH₃⁺) |
| ~135-140 | C4 or C2 (Carbons attached to -NH₃⁺) |
| ~115-120 | C6 |
| ~110-115 | C5 |
| ~105-110 | C3 |
| ~65-70 | C7 (-O-C H₂-CH₂-OH) |
| ~58-62 | C8 (-O-CH₂-C H₂-OH) |
Infrared (IR) Spectroscopy
5.1 Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent, rapid technique for confirming their presence.
5.2 Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 2,4-DAPE·2HCl powder directly onto the ATR crystal.
-
Causality: ATR is a modern, preferred method as it requires minimal sample preparation, avoids the need for making KBr pellets, and provides high-quality, reproducible spectra.
-
Data Acquisition:
-
Instrument: FTIR Spectrometer with a diamond or germanium ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Action: Collect a background spectrum of the clean, empty ATR crystal first, then collect the sample spectrum. The instrument software automatically ratios these to produce the final absorbance spectrum.
-
5.3 Spectral Analysis: Correlating Bands to Functional Groups The spectrum will be complex, but key bands confirm the structure. Data from similar aminophenol compounds provide a reference for expected regions.[9][10]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) group |
| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) groups |
| 3000 - 2850 | C-H Stretch | Aliphatic CH₂ groups |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic ring |
| 1250 - 1200 | C-N Stretch | Aromatic amine |
| 1150 - 1050 | C-O Stretch | Ether (Ar-O-C) and Alcohol (C-O) |
Mass Spectrometry (MS)
6.1 Principle and Rationale MS provides the molecular weight of a compound and, through fragmentation, invaluable structural information. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for polar, salt-like compounds such as 2,4-DAPE·2HCl, as it typically produces a protonated molecular ion with minimal initial fragmentation.
6.2 Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Causality: A trace amount of formic acid may be added to the mobile phase to aid in protonation and enhance the signal in positive ion mode.[11]
-
Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: ~100-150 °C.
-
6.3 Analysis of the Mass Spectrum
-
Expected Molecular Ion: In ESI+ mode, the primary ion observed will be for the protonated free base [M+H]⁺, where M is the free base C₈H₁₂N₂O₂.
-
[M+H]⁺ = 168.09 + 1.01 = m/z 169.10
-
-
Tandem MS (MS/MS): To confirm the structure, the precursor ion at m/z 169.10 can be isolated and subjected to collision-induced dissociation (CID). This will generate a characteristic fragmentation pattern.
Expected Fragments:
-
Loss of the hydroxyethoxy side chain: Cleavage of the ether bond is a common pathway.[12][13]
-
Loss of water (-18 Da): A common fragmentation for molecules containing a hydroxyl group.[14]
-
Loss of ammonia (-17 Da): Possible from the protonated amine groups.
Integrated Spectroscopic Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The true power of this analytical approach lies in synthesizing the data from all four methods.
This integrated approach forms a self-validating system:
-
MS confirms the molecular weight matches the expected formula C₈H₁₂N₂O₂ (as [M+H]⁺).
-
IR confirms the presence of the key functional groups: -OH, -NH₃⁺, Ar-O-C, and the aromatic ring.
-
¹³C NMR confirms the presence of exactly 8 unique carbon atoms, divided into the expected aromatic and aliphatic regions.
-
¹H NMR confirms the proton count, the specific 1,2,4-trisubstitution pattern on the ring through its coupling patterns, and the presence and connectivity of the -O-CH₂-CH₂-OH side chain.
When the data from all four analyses are consistent with the known structure of this compound and with each other, the identity and structural integrity of the material can be confirmed with a high degree of scientific confidence.
References
- 1. innospk.com [innospk.com]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. 2,4-diaminophenoxyethanol Hcl - analysis - Analytice [analytice.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties [mdpi.com]
- 11. uab.edu [uab.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
A Technical Guide to the Thermal Characterization of 2,4-Diaminophenoxyethanol Dihydrochloride: Melting Point and Thermal Decomposition
Introduction
2,4-Diaminophenoxyethanol Dihydrochloride (CAS No: 66422-95-5) is a primary intermediate chemical compound with significant applications in the cosmetics industry, particularly as an oxidation colorant or "coupler" in permanent hair dye formulations[1][2]. In these systems, it reacts with a developer in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, stable colorant molecules within the hair shaft, ensuring long-lasting and vibrant color[1].
The thermal stability of this compound is a critical parameter that dictates its safety, storage, handling, and performance during manufacturing and formulation. The melting point serves as a crucial indicator of purity, while the decomposition temperature defines the upper limit of its thermal stability before it undergoes chemical breakdown. An in-depth understanding of these properties is paramount for researchers, formulation scientists, and quality control professionals to ensure product integrity, batch-to-batch consistency, and operational safety. This guide provides a comprehensive analysis of the melting point and decomposition behavior of this compound, synthesizing available data with expert insights and standardized analytical protocols.
Physicochemical Identity
A precise understanding of the compound's identity is fundamental to the interpretation of its physical properties.
| Identifier | Value |
| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[2][3] |
| Synonyms | 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride; 2,4-Diaminophenoxyethanol 2HCl[1][4] |
| CAS Number | 66422-95-5[1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O₂[1][4] |
| Molecular Weight | 241.12 g/mol [5] |
| Appearance | White to light yellow or pale grey crystalline powder[1][4][6] |
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range.
Reported Values and Discrepancies
A review of scientific literature and supplier documentation reveals a notable variance in the reported melting point of this compound. This variability is a key point of consideration for any researcher.
| Melting Point Range / Value | Source(s) | Notes |
| 222-224 °C | Smolecule, Echemi, ChemicalBook, Zhishang Bio[1][3][6][7][8] | This is the most frequently cited range, with the narrowness suggesting high purity[1][7]. |
| 204-208 °C | TCI Chemicals | A distinctly lower range provided by a major chemical supplier. |
| 242.5 °C | European Commission (SCCP)[9] | A specific value reported in a detailed safety assessment, indicating high authority. |
| 74-76 °C | ChemBK[4] | This value is a significant outlier and may correspond to a different substance or a solvate/hydrate form. |
Expert Discussion on Causality and Variability
The observed discrepancies in melting point are not arbitrary; they are rooted in specific physicochemical and analytical factors. As a senior scientist, it is crucial to understand these underlying causes rather than merely accepting a published value.
-
Purity: This is the most significant factor. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The 222-224 °C range is often associated with high-purity material (≥99%)[1]. A lower and broader range could indicate the presence of residual solvents, starting materials, or side-products from its synthesis[10][11].
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique lattice structure and, consequently, a distinct melting point. The sharp, higher value of 242.5 °C reported by the SCCP could represent a different, more stable polymorph compared to the material that melts at 222-224 °C[9].
-
Analytical Method and Parameters: The technique used for determination plays a critical role.
-
Heating Rate: A faster heating rate in a Differential Scanning Calorimetry (DSC) or capillary apparatus can result in a higher observed melting temperature. For reliable and comparable results, a standardized slow heating rate (e.g., 1 °C/min) is essential.
-
Sample Preparation: Inadequate drying of the sample can leave residual moisture, which can act as an impurity. The physical nature of the sample, such as particle size, can also influence heat transfer and the observed melting behavior.
-
Recommended Protocol for Melting Point Determination (USP <741> / Capillary Method)
To ensure trustworthy and reproducible results, a standardized protocol is essential. This method provides a self-validating system for quality control.
-
Apparatus: A calibrated capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry, typically by drying under vacuum at a temperature well below the melting point (e.g., 60-80 °C) for several hours.
-
If necessary, gently pulverize the sample to a fine, uniform powder to ensure efficient packing.
-
Pack the dry sample into a standard capillary tube to a height of 2-4 mm.
-
-
Determination:
-
Place the packed capillary into the apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Once this temperature is reached, adjust the heating rate to a slow, constant increase of 1-2 °C per minute.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
-
Reporting: The melting point is reported as the range T₁ to T₂. For a high-purity sample, this range should be narrow (≤ 2 °C).
Visualization: Melting Point Determination Workflow
Caption: Workflow for standardized melting point determination.
Thermal Decomposition Analysis
Thermal decomposition is the chemical breakdown of a substance by heat. For this compound, this process is of significant safety concern.
Onset of Decomposition and Hazardous Byproducts
Specific data on the exact onset temperature of decomposition is scarce in publicly available literature, with most sources indicating that decomposition begins at temperatures above the melting point[6][7]. The compound's classification as "air sensitive" suggests that the presence of oxygen may lower the decomposition temperature and accelerate the process[4][7].
Crucially, thermal decomposition can lead to the release of toxic and corrosive vapors. Given the compound's structure as a dihydrochloride salt of an aromatic amine, the expected hazardous byproducts include:
-
Hydrogen Chloride (HCl): A corrosive and toxic gas[7].
-
Nitrogen Oxides (NOx): Toxic gases formed from the amine groups.
-
Phosgene: A potential, highly toxic byproduct mentioned in safety literature.
-
Carbon Oxides (CO, CO₂): Standard products of organic combustion/decomposition.
This potential for hazardous off-gassing necessitates that the compound be handled with appropriate engineering controls, such as local exhaust ventilation, especially when heated[12].
Recommended Protocol for Thermogravimetric Analysis (TGA)
To definitively determine the decomposition temperature and understand the thermal stability profile, Thermogravimetric Analysis (TGA) is the authoritative method. TGA measures the change in mass of a sample as a function of temperature.
-
Apparatus: A calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the powdered sample into a ceramic (e.g., alumina) or platinum TGA pan.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent premature oxidative decomposition. For comparison, a separate run in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit well beyond the expected decomposition (e.g., 600 °C).
-
Heating Rate: A constant heating rate of 10 °C/min is standard for screening purposes.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss (e.g., >1-5%) is observed, or more formally by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Visualization: TGA Experimental Workflow
Caption: Standardized workflow for Thermogravimetric Analysis (TGA).
Summary and Recommendations
This guide provides a detailed examination of the thermal properties of this compound, highlighting the critical importance of these parameters for its safe and effective use.
Summary of Thermal Properties:
| Property | Value / Observation | Significance |
| Melting Point | Commonly reported as 222-224 °C ; other values exist due to purity, polymorphic, or analytical variations[1][7][9]. | Primary indicator of identity and purity. A narrow range is desirable. |
| Decomposition | Onset occurs at or above the melting point [7]. | Defines the upper limit for safe handling and processing. |
| Decomposition Products | Releases hazardous gases including HCl, NOx, and potentially phosgene [7]. | Critical safety consideration, requiring proper ventilation and PPE when heating. |
Recommendations for Professionals:
-
Verify Identity and Purity: Always treat the melting point as a key quality control specification. A new batch of material should be verified against its Certificate of Analysis using a standardized protocol.
-
Respect Thermal Limits: Avoid heating the material close to or above its melting point unless it is part of a controlled reaction. Uncontrolled heating can lead to rapid decomposition.
-
Ensure Adequate Safety Measures: When handling the compound, especially during operations involving heat, always use appropriate personal protective equipment (PPE) and ensure work is conducted in a well-ventilated area or fume hood to mitigate exposure to hazardous decomposition products[12][13].
-
Consider the Source: Be aware that material from different suppliers may exhibit different thermal profiles due to variations in purity or crystalline form. When developing a new formulation, it is wise to characterize the specific material being used.
References
- 1. innospk.com [innospk.com]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 66422-95-5 | 2-(2,4-Diaminophenoxy)ethanol 2HCl | Ethers | Ambeed.com [ambeed.com]
- 6. echemi.com [echemi.com]
- 7. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 8. zhishangbio.com [zhishangbio.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 12. biosynth.com [biosynth.com]
- 13. aksci.com [aksci.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Diaminophenoxyethanol Dihydrochloride
This guide provides a comprehensive overview of the synthesis and purification of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the cosmetic and pharmaceutical industries. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, offering researchers, scientists, and drug development professionals a robust resource for producing this compound with high purity and yield.
Introduction: The Significance of this compound
This compound (CAS 66422-95-5) is an aromatic amine derivative widely utilized as a primary intermediate in the formulation of oxidative hair dyes.[1][2][3] Its molecular structure, featuring a di-substituted benzene ring with amino and hydroxyethoxy groups, allows it to act as a "coupler" in the color formation process, reacting with a developer to produce stable, long-lasting hair color.[4] Beyond its role in cosmetics, the structural motifs present in this molecule make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[4]
Given its application in consumer products and as a potential pharmaceutical precursor, the synthesis of this compound with high purity is of paramount importance. This guide will elucidate a common and industrially viable two-step synthesis route, followed by a detailed discussion of effective purification strategies.
A Robust Two-Step Synthesis Pathway
The most prevalent and economically viable method for the synthesis of this compound involves a two-step process: a Williamson ether synthesis to form the intermediate, β-2,4-Dinitrophenoxyethanol, followed by the catalytic hydrogenation of the nitro groups to primary amines, and subsequent formation of the dihydrochloride salt.[5][6]
Step 1: Williamson Ether Synthesis of β-2,4-Dinitrophenoxyethanol
The initial step is a classic Williamson ether synthesis, where the sodium or potassium salt of ethylene glycol acts as a nucleophile, displacing the chlorine atom on 2,4-dinitrochlorobenzene.[6] The electron-withdrawing nature of the two nitro groups on the aromatic ring activates the chlorine atom for nucleophilic aromatic substitution, facilitating the reaction.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge ethylene glycol.
-
Reactant Addition: While stirring, add 2,4-dinitrochlorobenzene to the ethylene glycol. The mixture is then heated to ensure the solid reactant dissolves or is well-dispersed. For instance, a molar ratio of approximately 1:8 of 1,5-dichloro-2,4-dinitrobenzene to 1,2-propanediol has been reported in a similar synthesis.[7]
-
Base Addition: A strong base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), is added portion-wise to the reaction mixture. This deprotonates the ethylene glycol to form the alkoxide, the active nucleophile. The temperature should be carefully controlled during this exothermic addition.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature, for example, between 90°C and 140°C, for several hours (e.g., 4-6 hours) to ensure complete conversion.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and diluted with water to precipitate the crude β-2,4-Dinitrophenoxyethanol. The solid product is then collected by filtration, washed with water until the filtrate is neutral, and dried.
| Parameter | Value/Condition | Rationale |
| Starting Materials | 2,4-Dinitrochlorobenzene, Ethylene Glycol | Readily available and industrially relevant starting materials. |
| Base | NaOH or Na2CO3 | To deprotonate ethylene glycol and facilitate the nucleophilic attack. |
| Reaction Temperature | 90°C - 140°C | To provide sufficient activation energy for the reaction.[8] |
| Reaction Time | 4 - 6 hours | To ensure the reaction proceeds to completion.[8] |
| Work-up | Water precipitation, filtration, washing | To isolate the crude intermediate product and remove inorganic salts. |
Table 1: Key parameters for the Williamson ether synthesis of β-2,4-Dinitrophenoxyethanol.
Step 2: Catalytic Hydrogenation and Salt Formation
The second step involves the reduction of the two nitro groups of the intermediate to form the corresponding diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and cleaner reaction profile compared to other reducing agents.
Experimental Protocol:
-
Catalyst and Solvent: The β-2,4-Dinitrophenoxyethanol is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation reactor. A noble metal catalyst, such as a palladium-iron adsorptive resin or platinum on carbon (Pt/C), is added to the mixture.[6]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically carried out under low to moderate pressure (e.g., up to 12 kg/cm ²) and at a controlled temperature (e.g., 50-60°C).[5][7] The reaction is monitored by the uptake of hydrogen.
-
Catalyst Removal: Once the hydrogenation is complete, the reactor is depressurized, and the catalyst is removed by filtration.
-
Salt Formation: The resulting solution of 2,4-Diaminophenoxyethanol is then acidified with hydrochloric acid. This protonates the two amino groups, leading to the precipitation of this compound.
-
Isolation: The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove any remaining impurities, and then dried under vacuum.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Hydrogen gas | A clean and efficient reducing agent for nitro groups. |
| Catalyst | Pd-Fe adsorptive resin, Pt/C | To facilitate the hydrogenation reaction at a reasonable rate and under moderate conditions.[6] |
| Solvent | Ethanol, Methanol | To dissolve the starting material and facilitate the reaction. |
| Pressure | Up to 12 kg/cm ² | To ensure a sufficient concentration of hydrogen for the reaction.[5] |
| Temperature | 50 - 60°C | To increase the reaction rate without promoting side reactions.[7] |
| Acidification | Hydrochloric acid | To form the stable and easily isolable dihydrochloride salt. |
Table 2: Key parameters for the catalytic hydrogenation and salt formation.
Purification Strategies for High-Purity Product
Achieving high purity is critical for the intended applications of this compound. Several techniques can be employed, often in combination, to remove residual starting materials, intermediates, and by-products.
Decolorization
A common initial purification step involves the use of activated carbon to remove colored impurities.[5]
Experimental Protocol:
-
The crude this compound is dissolved in a suitable solvent, such as water or an alcohol-water mixture.
-
A small amount of activated carbon (typically 1-2% by weight) is added to the solution.
-
The mixture is heated and stirred for a period of time (e.g., 1 hour) to allow for the adsorption of impurities onto the carbon.[5]
-
The activated carbon is then removed by hot filtration.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial for successful recrystallization. For aromatic amine dihydrochlorides, which are often highly polar, a polar solvent or a mixed-solvent system is typically required. An ethanol/water mixture is a suitable choice for recrystallizing this compound.[1]
Experimental Protocol:
-
Solvent Selection: An ethanol/water mixture is a good starting point. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent mixture to form a saturated solution.
-
Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Crystal Collection: The purified crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
High-Performance Liquid Chromatography (HPLC)
For applications requiring exceptionally high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column is often suitable for the separation of aromatic amines.[1][9]
HPLC Method Parameters (starting point):
| Parameter | Condition |
| Column | C18, reverse-phase |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) |
| Detection | UV at a suitable wavelength (e.g., 254 nm)[1] |
| Mode | Isocratic or gradient elution, depending on the impurity profile |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Purity levels of >98% are typically expected.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is in the range of 222-224°C.[1]
-
Spectroscopic Methods:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals would include aromatic protons, methylene protons of the ethoxy group, and exchangeable protons of the amine and hydroxyl groups.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H and O-H stretching vibrations in the 3300–3500 cm⁻¹ region.[1]
-
MS (Mass Spectrometry): To determine the molecular weight of the free base. Electrospray ionization (ESI) in positive ion mode is a suitable technique.[1]
-
-
Elemental Analysis: To confirm the empirical formula of the dihydrochloride salt.
Common Impurities and Their Control
During the synthesis, several impurities can be formed. It is crucial to control the reaction conditions to minimize their formation and to employ effective purification methods for their removal. Potential impurities include:
-
Unreacted starting materials: 2,4-Dinitrochlorobenzene.
-
Incomplete reduction products: Nitro-amino intermediates.
-
Side-products: Such as m-phenylenediamine and 2,4-diaminoanisole.[3][10]
Careful control of reaction parameters, such as temperature, pressure, and reaction time, is essential to minimize the formation of these impurities. The purification techniques described above, particularly recrystallization and HPLC, are effective in removing these impurities to achieve the desired product quality.
Conclusion
The synthesis and purification of this compound can be achieved with high efficiency and purity through a well-defined two-step synthetic route followed by robust purification protocols. This guide provides a detailed framework for researchers and professionals, emphasizing the critical experimental parameters and the rationale behind them. By adhering to these methodologies and implementing rigorous quality control measures, a high-quality product suitable for its intended applications can be consistently obtained.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 98112-77-7 | Benchchem [benchchem.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
An In-Depth Technical Guide to the Chemical Stability and Storage of 2,4-Diaminophenoxyethanol Dihydrochloride
Introduction
2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5) is an aromatic amine primarily utilized as a key intermediate, or coupler, in oxidative hair dye formulations.[1][2] In these systems, it reacts with a developer in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, stable colorant molecules within the hair shaft, resulting in long-lasting color.[2][3] The chemical integrity of this compound is paramount, as its degradation can lead to the formation of unknown impurities, potentially altering the final color outcome, reducing product efficacy, and raising safety concerns.
This guide provides a comprehensive technical overview of the chemical stability profile of this compound and outlines best practices for its storage and handling. The information presented herein is intended for researchers, formulation scientists, and quality control professionals engaged in the development and manufacturing of cosmetic and pharmaceutical products. The principles and methodologies are grounded in established scientific practices for stability assessment, including forced degradation studies, which are critical for predicting shelf-life and ensuring regulatory compliance.[4][5][6]
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source(s) |
| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | [7][8] |
| CAS Number | 66422-95-5 | [7][8] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [8] |
| Molecular Weight | 241.12 g/mol | [8] |
| Appearance | Grey to pale pink-grey powder/solid | [1][9] |
| Melting Point | 222-224 °C; 242.5 °C | [1][2][3] |
| Water Solubility | 425 g/L at 20 °C | [9][10] |
| log Pow | 0.99 at 20 °C | [9][10] |
Factors Influencing Chemical Stability
The stability of this compound is influenced by several environmental factors. Aromatic amines, as a class, are known to be susceptible to degradation, particularly through oxidation.[11]
Oxidative Stability
The presence of two amino groups on the aromatic ring makes the molecule susceptible to oxidation.[11] Exposure to air (oxygen) and oxidizing agents can lead to the formation of colored degradation products, such as quinone-imines, and can initiate polymerization reactions. This is particularly relevant in its end-use application, where it is intentionally mixed with hydrogen peroxide.[3] However, uncontrolled oxidation during storage must be prevented. Safety data sheets consistently list strong oxidizing agents as incompatible materials.[8]
Photostability
Aromatic amines are often sensitive to light.[11] Exposure to UV or visible light can provide the energy needed to initiate oxidative degradation pathways. A study by the Scientific Committee on Consumer Safety (SCCS) noted that stability tests on aqueous and DMSO solutions of the compound were conducted with the samples "protected from light".[3][10] This underscores the light-sensitive nature of the molecule.
Thermal Stability
The high melting point suggests good thermal stability in its solid state under recommended conditions.[2] However, elevated temperatures, especially in the presence of other stressors like moisture or oxygen, can accelerate degradation kinetics.[4] Thermal stress is a key component of forced degradation studies designed to predict a substance's stability.[12]
pH and Hydrolytic Stability
As a dihydrochloride salt, the compound is acidic in aqueous solution.[9] While hydrolysis is a common degradation pathway for many active ingredients, aromatic amines can exhibit pH-dependent stability.[4][6] Studies on other primary aromatic amines (PAAs) have shown they can be unstable in acidic media, which is a critical consideration for formulation development and stability testing.[13][14] The stability of this compound in aqueous solutions has been shown to be limited, even under refrigerated and protected conditions.[3][10]
Recommended Storage and Handling
Based on the chemical nature of the compound and information from safety data sheets, the following conditions are critical for maintaining the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][8][15] Some suppliers specify refrigeration (2°C - 8°C).[16] | Minimizes thermal degradation and slows the rate of potential oxidative reactions. |
| Atmosphere | Keep container tightly closed.[7][8][16] Store under an inert atmosphere for maximum stability.[1] | Prevents exposure to atmospheric oxygen and moisture, which are key drivers of degradation for aromatic amines. |
| Light Exposure | Protect from light. | Aromatic amines are often photosensitive; light can catalyze oxidative degradation.[11] |
| Ventilation | Store in a well-ventilated place.[8][15] | A general good laboratory practice that also prevents the accumulation of any potential volatile decomposition products. |
| Incompatibilities | Keep away from strong oxidizing agents.[8] | Prevents rapid and uncontrolled oxidative reactions that would degrade the compound. |
Methodology for Stability Assessment: Forced Degradation
To thoroughly understand the stability profile, a forced degradation (or stress testing) study is indispensable.[5][12] This involves subjecting the compound to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and establishing stability-indicating analytical methods.[4][6][17]
Objective
The primary goals are to establish likely degradation pathways, evaluate the molecule's intrinsic stability, and validate an analytical method (typically HPLC) as "stability-indicating."[5]
Experimental Workflow
Caption: Workflow for a typical forced degradation study.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.[4][6]
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines. Run a dark control in parallel.
-
-
Sample Quenching & Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.[11]
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Assess peak purity of the parent compound to ensure the method can resolve it from degradants.
-
Attempt to achieve a mass balance, where the sum of the assay of the parent compound and the impurities approximates 100%.
-
Significant degradation is generally considered to be in the range of 5-20%.[5] If degradation is too extensive (e.g., >20%), the stress conditions should be moderated.[4]
Summary and Conclusion
This compound is an aromatic amine that is intrinsically susceptible to oxidative and photolytic degradation. Its stability is highly dependent on storage conditions. The integrity of the compound is best maintained by storing it in a cool, dry, and dark environment, under an inert atmosphere, and away from incompatible materials like strong oxidizing agents.
Limited experimental data from public sources indicates that in aqueous solutions, the compound is stable for only a few hours at room temperature and for several days under refrigeration when protected from light and air.[3][10] For any new formulation or application, it is imperative that researchers and developers conduct rigorous stability studies, including forced degradation, to establish the compound's behavior in their specific matrix, identify potential degradants, and ensure the final product's safety, quality, and efficacy throughout its shelf life.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. aksci.com [aksci.com]
- 8. jayorganics.com [jayorganics.com]
- 9. echemi.com [echemi.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. biosynth.com [biosynth.com]
- 17. apicule.com [apicule.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Diaminophenoxyethanol Dihydrochloride
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the pharmaceutical and cosmetic industries. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with practical methodologies for structural elucidation.
Introduction: The Significance of this compound
This compound (CAS 66422-95-5) is an aromatic amine primarily utilized as a vital component in the formulation of oxidative hair dyes and as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Its chemical reactivity and efficacy in these applications are intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the spatial arrangement of its constituent atoms is paramount for predicting its interactions with biological targets, optimizing reaction conditions, and ensuring the safety and stability of final products. This guide will delve into the nuanced details of its molecular architecture, from its fundamental bonding framework to the dynamic interplay of its rotatable bonds.
Molecular Structure and Physicochemical Properties
The foundational step in comprehending the molecule's behavior is a thorough understanding of its basic structural and chemical characteristics.
Chemical Identity
-
Chemical Name: 2-(2,4-diaminophenoxy)ethanol dihydrochloride[4][5]
-
Appearance: Typically a grey to pale pink-grey or light yellow crystalline powder.[8]
Two-Dimensional Structure
The 2D structure reveals the atomic connectivity of the molecule, consisting of a 1,2,4-trisubstituted benzene ring linked to an ethanol moiety via an ether bond. The two amino groups are situated at positions 2 and 4 of the phenyl ring, and the molecule is salified with two equivalents of hydrochloric acid, protonating the basic amino groups.
Caption: 2D structure of this compound.
Key Physicochemical Data
A summary of the essential physicochemical properties is presented in the table below. These parameters are critical for formulation development and for designing experimental protocols.
| Property | Value | Reference(s) |
| Melting Point | 222-224 °C | [2] |
| Water Solubility | 425 g/L at 20 °C | [8] |
| logP | -0.98 at 20 °C | [8] |
| Appearance | Grey to pale pink-grey powder | [8] |
Conformational Analysis: A Deep Dive into the 3D Architecture
While the 2D structure illustrates the bonding arrangement, the molecule's biological activity and chemical reactivity are governed by its three-dimensional shape, or conformation. The presence of several single bonds allows for rotation, giving rise to a multitude of possible spatial arrangements.
Identification of Key Rotatable Bonds
The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, defined by the following dihedral (torsion) angles:
-
τ1 (C2-C1-O-Cα): Rotation around the bond connecting the phenyl ring to the ether oxygen.
-
τ2 (C1-O-Cα-Cβ): Rotation around the ether oxygen and the adjacent methylene carbon.
-
τ3 (O-Cα-Cβ-Oн): Rotation around the carbon-carbon bond of the ethanol side chain.
Caption: Key rotatable bonds in 2,4-Diaminophenoxyethanol.
Predicted Conformational Preferences
The overall conformation of the molecule is a result of the interplay between steric hindrance and non-covalent interactions.
-
Rotation around τ1: The rotation of the phenoxy group is likely to be influenced by steric clashes between the ethanol side chain and the ortho-amino group. A planar arrangement where the side chain is coplanar with the ring might be disfavored.
-
Rotation around τ2 and τ3: The conformation of the flexible ethanol side chain will be governed by gauche and anti arrangements, similar to what is observed in butane. The anti conformation around the Cα-Cβ bond (τ3) is generally more stable, minimizing steric repulsion between the ether oxygen and the hydroxyl group.
-
Intramolecular Hydrogen Bonding: A significant conformational determinant could be the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen, or potentially one of the amino groups. Such an interaction would create a cyclic-like structure, significantly restricting the conformational freedom of the side chain.
Methodologies for Structural and Conformational Elucidation
Determining the precise three-dimensional structure and conformational dynamics of a molecule like this compound requires a combination of experimental and computational techniques.
Experimental Approaches
A robust experimental workflow is essential for validating any theoretical models.
Caption: Experimental workflow for structural elucidation.
-
Principle: This technique provides the most definitive information about the solid-state conformation of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.
-
Protocol:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent system, and single crystals are grown through slow evaporation or cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are deduced. This model is then refined to best fit the experimental data.
-
-
Expected Insights: X-ray crystallography would provide precise bond lengths, bond angles, and the solid-state conformation, including the torsional angles and any intramolecular hydrogen bonding.
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the chemical environment and spatial proximity of atoms in a molecule in solution.
-
Key Experiments for Conformational Analysis:
-
¹H and ¹³C NMR: Provide information on the chemical environment of each proton and carbon, which can be influenced by the molecular conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining the spatial proximity of protons. The presence of cross-peaks between protons that are close in space but not directly bonded provides strong evidence for specific conformations.
-
-
Protocol for NOESY:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A NOESY pulse sequence is applied, and the 2D spectrum is recorded.
-
Data Analysis: The presence and intensity of cross-peaks are analyzed to generate a set of distance restraints between protons. These restraints are then used to build a model of the solution-state conformation.
-
Computational Approaches
Computational chemistry offers a powerful means to explore the conformational landscape of a molecule and to complement experimental data.
-
Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict molecular geometries, energies, and other properties.
-
Application to Conformational Analysis: A potential energy surface can be generated by systematically rotating the key dihedral angles (τ1, τ2, and τ3) and calculating the energy of the molecule at each point. The minima on this surface correspond to the most stable conformations.
-
Workflow:
-
Model Building: A 3D model of 2,4-Diaminophenoxyethanol is constructed.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed.
-
Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using a suitable DFT functional and basis set.
-
Analysis: The relative energies of the conformers are used to determine their populations at a given temperature.
-
Structure-Function Relationship in a Drug Development Context
The conformation of this compound is not merely of academic interest; it has profound implications for its function, particularly in a pharmaceutical context. The specific three-dimensional shape of the molecule will dictate how it fits into the binding pocket of a target protein. Different conformers may exhibit vastly different binding affinities and, consequently, different biological activities.
Furthermore, the presence of intramolecular hydrogen bonds can mask polar groups, potentially increasing the molecule's lipophilicity and its ability to cross cell membranes. Therefore, a comprehensive understanding of its conformational preferences is a critical component of rational drug design and lead optimization.
Conclusion
The molecular structure and conformation of this compound are complex and multifaceted. While its 2D structure is well-defined, its 3D architecture is a dynamic equilibrium of multiple conformers. A synergistic approach combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT is essential for a complete understanding of its structural landscape. The insights gained from such studies are invaluable for optimizing its use in its current applications and for guiding the design of new molecules with enhanced properties in the fields of cosmetics and pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. (PDF) NMR Studies on the Conformation of Derivatives of the [research.amanote.com]
- 3. cir-safety.org [cir-safety.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 7. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 8. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2,4-Diaminophenoxyethanol Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,4-Diaminophenoxyethanol Dihydrochloride, a key ingredient in oxidative hair dye formulations.[1][2] Aimed at researchers, computational chemists, and drug development professionals, this document outlines a robust, self-validating methodology rooted in Density Functional Theory (DFT). We will delve into the rationale behind selecting appropriate computational models and basis sets, detail a step-by-step protocol for geometry optimization and property calculation, and explore the interpretation of key quantum chemical descriptors. The objective is to equip scientists with the theoretical and practical knowledge to predict the molecule's electronic structure, reactivity, and spectroscopic characteristics, thereby accelerating research and development in cosmetology and toxicology.
Introduction: The "Why" Behind the Calculation
This compound is an aromatic amine salt used as a precursor in permanent hair coloring products.[1] Its efficacy and safety are intrinsically linked to its molecular structure and electronic properties. Understanding this molecule at a quantum level allows us to move beyond empirical observations and predict its behavior with high fidelity.
Quantum chemical calculations, a cornerstone of modern computational chemistry, apply the principles of quantum mechanics to model molecular systems.[3] For a molecule like 2,4-Diaminophenoxyethanol, these calculations can elucidate:
-
Reactivity and Stability: By analyzing frontier molecular orbitals (HOMO and LUMO), we can predict how the molecule will interact with other chemical species, such as oxidizing agents and keratin in the hair.[4][5] The HOMO-LUMO gap is a critical indicator of molecular stability.[6]
-
Sites for Chemical Reactions: The Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical attack.[7][8]
-
Spectroscopic Signatures: Computational methods can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra, aiding in the identification and characterization of the molecule and its reaction products.[9][10]
This guide provides a validated workflow, emphasizing not just the "how" but the critical "why" behind each computational choice, ensuring a scientifically rigorous approach.
Foundational Knowledge: Selecting the Right Tools
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[11] This is not a one-size-fits-all scenario; the selection is a deliberate balance between computational cost and desired accuracy.
The Engine: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational efficiency.[11] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density, from which all other properties can be derived.
Our Choice: The B3LYP Functional The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the workhorse for calculations on organic molecules.[12] It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of electronic structure for a wide range of systems.[13] Extensive studies have benchmarked B3LYP, demonstrating its reliability for predicting geometries and thermochemical properties of organic compounds.[14][15]
The Building Blocks: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.
Our Choice: The Pople Style 6-31G(d,p) Basis Set The 6-31G(d,p) basis set is a split-valence basis set that provides a flexible and accurate description for most organic molecules.[13] Let's break down its nomenclature:
-
6-31G: This indicates that the core orbitals are described by 6 primitive Gaussian functions, and the valence orbitals are split into two parts (described by 3 and 1 primitive Gaussians, respectively). This "split-valence" approach allows for more flexibility in describing the electron distribution involved in bonding.
-
(d,p): These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These are crucial for accurately describing the shape of electron clouds in bonds and lone pairs, especially in systems with heteroatoms like oxygen and nitrogen.[16]
For higher accuracy single-point energy calculations, a larger basis set like 6-311+G(2df,2p) can be employed on the optimized geometry.[11]
The Computational Workflow: A Step-by-Step Protocol
This section details the self-validating protocol for calculating the properties of 2,4-Diaminophenoxyethanol. For this guide, we will consider the parent molecule, 2-(2,4-diaminophenoxy)ethanol, and calculations would typically be performed on its protonated forms to match the dihydrochloride salt state in relevant environments.
Step 1: Molecular Structure Input
-
Obtain Initial Coordinates: The initial 3D structure can be obtained from chemical databases like PubChem or built using molecular modeling software (e.g., Avogadro, GaussView).[17] It is crucial to start with a reasonable guess of the molecular geometry. The SMILES string for the neutral parent molecule is C1=CC(=C(C=C1N)N)OCCO.[17]
-
Define the System: Specify the atomic coordinates, charge (e.g., 0 for the neutral molecule), and spin multiplicity (singlet for a closed-shell molecule).
Step 2: Geometry Optimization
-
Purpose: To find the lowest energy arrangement of the atoms—the equilibrium geometry. This is the most stable conformation of the molecule.
-
Methodology:
-
Software: Use a standard quantum chemistry package like Gaussian, ORCA, or GAMESS.
-
Keyword Setup: A typical input line for a Gaussian calculation would be: #p B3LYP/6-31G(d,p) Opt Freq
-
#p: Requests verbose output.
-
B3LYP/6-31G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Step 3: Verification with Frequency Analysis
-
Purpose: This is a critical self-validation step. The frequency calculation serves two purposes:
-
Confirming a True Minimum: A true equilibrium geometry will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point on the potential energy surface), not a stable structure.
-
Calculating Thermochemical Data: Provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and predicts the IR and Raman spectra.[18]
-
-
Interpretation: If an imaginary frequency is found, the optimization has converged to a saddle point. The vibrational mode corresponding to this frequency should be visualized to understand the distortion needed to move towards a true minimum, and the optimization should be restarted from this distorted geometry.
Diagram: Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculation process, from initial structure input to final property analysis.
Caption: A flowchart of the quantum chemical calculation and validation workflow.
Analysis of Calculated Properties
Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.
Molecular Geometry
The output will provide the final optimized coordinates, from which precise bond lengths, bond angles, and dihedral angles can be measured. These parameters provide a detailed picture of the molecule's 3D shape.
Table 1: Key Molecular Identifiers for this compound
| Property | Value | Source |
| CAS Number | 66422-95-5 | [19][20] |
| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [17] |
| Molecular Weight | 241.11 g/mol | [17][20] |
| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride | [17] |
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[5]
-
HOMO: Represents the ability to donate an electron.[4] Regions of the molecule with high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron.[4] Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability.[6][21] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.[6] This gap also corresponds to the lowest energy electronic transition, which can be correlated with UV-Vis spectroscopy.[4][21]
Diagram: Interpreting Frontier Orbitals
Caption: The relationship between the HOMO-LUMO energy gap and molecular stability.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution of a molecule.[7] It is an invaluable tool for predicting intermolecular interactions and reactive sites.[7][8]
-
Color Coding: MEP maps are color-coded to indicate charge potential. Typically:
-
Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack (e.g., lone pairs on N and O atoms).[22]
-
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack (e.g., acidic hydrogens).[22]
-
Green: Regions of neutral potential.[22]
-
By analyzing the MEP, a researcher can visually identify the most reactive parts of the 2,4-Diaminophenoxyethanol molecule, predicting how it might dock with a protein or react with another chemical.[7]
Computational Spectroscopy
The Freq calculation provides the necessary data to simulate key analytical spectra.
-
Infrared (IR) Spectrum: The calculation yields vibrational frequencies and their corresponding intensities.[18] To be IR active, a vibration must cause a change in the molecule's dipole moment.[18] Plotting these frequencies (often scaled by an empirical factor, ~0.96 for B3LYP, to account for anharmonicity) against intensity generates a theoretical IR spectrum that can be compared with experimental data.
-
UV-Visible Spectrum: While the HOMO-LUMO gap gives a first approximation of the lowest energy transition, more accurate prediction of the UV-Vis spectrum requires Time-Dependent DFT (TD-DFT) calculations. This method calculates the energies and oscillator strengths of multiple electronic excitations, providing a more complete picture of the absorption spectrum.[5]
Table 2: Expected Output from Quantum Chemical Calculations
| Calculated Property | Significance & Application |
| Optimized Geometry | Provides precise bond lengths and angles; the foundational structure for all other properties. |
| HOMO Energy | Quantifies electron-donating ability; identifies sites for electrophilic attack. |
| LUMO Energy | Quantifies electron-accepting ability; identifies sites for nucleophilic attack. |
| HOMO-LUMO Gap | Indicates kinetic stability, chemical reactivity, and corresponds to the lowest electronic transition energy.[6] |
| MEP Map | Visualizes charge distribution; predicts non-covalent interactions and sites for reaction.[23] |
| Vibrational Frequencies | Predicts IR and Raman spectra for compound identification; confirms structure is a true minimum. |
| Gibbs Free Energy | Allows for the calculation of reaction thermodynamics and equilibrium constants. |
Conclusion and Future Directions
This guide has presented an authoritative and practical workflow for performing quantum chemical calculations on this compound using the B3LYP/6-31G(d,p) level of theory. By following this protocol—from careful input preparation to rigorous validation via frequency analysis—researchers can reliably predict the molecule's geometric, electronic, and spectroscopic properties.
The insights gained from these calculations are not merely academic. They provide a predictive framework to understand the mechanisms of hair dyeing, assess potential toxicity by modeling interactions with biological molecules, and guide the rational design of safer and more effective cosmetic ingredients. The fusion of high-level computational chemistry with experimental validation represents the future of molecular science in the consumer products industry.
References
- 1. ewg.org [ewg.org]
- 2. 2,4-diaminophenoxyethanol HCl, 66422-95-5 [thegoodscentscompany.com]
- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 8. MEP [cup.uni-muenchen.de]
- 9. classcentral.com [classcentral.com]
- 10. Vibrational spectroscopies — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. inpressco.com [inpressco.com]
- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. IR spectroscopy — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 19. This compound | C8H13ClN2O2 | CID 22321000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. learn.schrodinger.com [learn.schrodinger.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Guide and Scientific Prospectus: 2,4-Diaminophenoxyethanol Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2,4-Diaminophenoxyethanol Dihydrochloride. While its primary, well-documented application is as a coupler in oxidative hair dye formulations, its chemical structure presents intriguing, unexplored possibilities within the realm of proteomics. This guide first details the established chemical properties and cosmetic applications of the compound. It then presents a scientific prospectus for its novel use as a short-span, homobifunctional cross-linking agent for studying protein-protein interactions. We provide the theoretical basis for this application, a hypothetical reaction mechanism, and a detailed, proof-of-concept protocol designed as a starting point for researchers and drug development professionals interested in exploring new chemical tools for structural biology.
Part 1: Compound Profile and Established Applications
This compound is an aromatic amine derivative primarily recognized for its function as a "coupler" ingredient in permanent hair coloring systems[1]. In this context, it reacts with a "primary intermediate" (e.g., p-phenylenediamine) in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger dye molecules within the hair shaft, resulting in a stable, long-lasting color[1][2].
Chemical and Physical Properties
The compound's structure, featuring two primary amine groups and a primary alcohol on a phenoxyethanol backbone, dictates its reactivity and potential applications.
| Property | Value | Source |
| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | [3] |
| CAS Number | 66422-95-5 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [4] |
| Molecular Weight | 241.11 g/mol | [4] |
| Appearance | Gray to pale pink-gray powder | [3] |
| Solubility | Highly soluble in water (425 g/L at 20°C) | [3] |
| Purity | Commercially available from 95% to >99% | [5] |
| Reactive Groups | Two primary aromatic amines, one primary hydroxyl group | Inferred from structure |
Mechanism in Oxidative Hair Coloration
In cosmetic applications, the process begins when an alkalizing agent swells the hair cuticle, allowing the small precursor molecules to penetrate. Hydrogen peroxide then oxidizes the primary intermediates, which subsequently react with couplers like 2,4-Diaminophenoxyethanol to form complex chromophores.
Caption: Oxidative hair dye mechanism within the hair shaft.
Part 2: A Scientific Prospectus for Proteomics Research
Despite the absence of established protocols, the molecular architecture of this compound presents a compelling case for its investigation as a novel tool in proteomics, specifically in the field of chemical cross-linking mass spectrometry (XL-MS).
The Rationale: A Novel Amine-Reactive Linker
Chemical cross-linking is a powerful technique for elucidating protein structure and mapping protein-protein interactions by covalently linking proximal amino acid residues[6]. Most common cross-linkers are homobifunctional reagents that target primary amines on lysine residues[6][7].
We propose repurposing this compound not as a direct cross-linker, but as a homobifunctional amine-reactive linker that is activated by a "zero-length" carbodiimide cross-linker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Core Hypothesis: EDC can activate the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues on a protein. These activated sites can then react with the two primary amine groups of a single 2,4-Diaminophenoxyethanol molecule, forming stable amide bonds and creating a short, covalent bridge between two acidic residues.
Proposed Mechanism of Action in Proteomics
This proposed two-step, one-pot reaction leverages established carbodiimide chemistry to target acidic residues, an approach that is orthogonal to traditional lysine-focused methods[8].
-
Activation Step: EDC reacts with a protein's carboxyl groups (from Asp, Glu, or the C-terminus) to form a highly reactive but unstable O-acylisourea intermediate[1].
-
Linking Step: The two nucleophilic primary amines of this compound attack two proximal activated carboxyl groups, displacing the EDC byproduct and forming two stable amide bonds. The result is a covalent cross-link with a defined spacer arm length.
Caption: Proposed reaction pathway for EDC-mediated cross-linking.
Potential Advantages and Research Questions
-
Orthogonal Chemistry: Targets acidic residues (Asp, Glu), providing complementary data to traditional lysine-targeting cross-linkers.
-
Short, Defined Spacer Arm: The rigid phenoxyethanol backbone provides a constrained distance for high-resolution structural modeling.
-
High Solubility: The dihydrochloride salt form is highly water-soluble, making it suitable for use in aqueous buffers common for biological experiments[3].
Key questions for validation would include reaction efficiency, potential side reactions (e.g., with the hydroxyl group), and optimal buffer conditions.
Part 3: Application Notes & Hypothetical Protocols
This section outlines a proof-of-concept workflow. Disclaimer: This is a theoretical protocol that has not been experimentally validated. It is intended as a robust starting point for researchers to investigate the utility of this compound as a cross-linking agent.
Application Note 1: Mapping Protein Interfaces via EDC-Activated Diamine Linking
This method can be used to probe the spatial arrangement of subunits in a purified protein complex. By identifying which acidic residues are close enough to be bridged by 2,4-Diaminophenoxyethanol, one can derive distance constraints to map the interaction interface. The resulting cross-linked peptides are identified using bottom-up proteomics workflows involving protein digestion and LC-MS/MS analysis[9].
Proof-of-Concept Protocol: Cross-Linking a Protein Complex
This protocol is designed for a purified protein complex (e.g., a dimer) at a known concentration. All steps should be performed on ice or at 4°C unless otherwise specified.
Reagents and Materials
| Reagent / Material | Recommended Supplier | Purpose |
| 2,4-Diaminophenoxyethanol 2HCl | e.g., AK Scientific, Biosynth | Linking Agent |
| EDC (1-ethyl-3-(...)) | e.g., Thermo Fisher, Sigma | Carboxyl Activator |
| MES Buffer (pH 6.0) | Standard Supplier | Reaction Buffer |
| Hydroxylamine-HCl | Standard Supplier | Quenching Agent |
| Purified Protein Complex | User-provided | Experimental Sample |
| SDS-PAGE reagents | Standard Supplier | Analysis of cross-linking |
| Mass Spectrometer | e.g., Orbitrap series | Identification of cross-links |
Step-by-Step Methodology
-
Buffer Exchange:
-
Ensure the purified protein complex (e.g., at 1 mg/mL) is in an amine-free and carboxyl-free buffer, such as 20 mM MES, 150 mM NaCl, pH 6.0. Phosphate buffers may slightly inhibit the EDC reaction and should be used with caution.
-
Rationale: Buffers containing primary amines (like Tris or glycine) will compete with the linker for reaction with the activated carboxyls, quenching the reaction[10].
-
-
Reagent Preparation:
-
Prepare fresh stock solutions immediately before use.
-
100 mM EDC: Dissolve EDC in cold MES buffer.
-
50 mM 2,4-Diaminophenoxyethanol 2HCl (DAPE): Dissolve DAPE in cold MES buffer.
-
1 M Hydroxylamine: Dissolve hydroxylamine-HCl in MES buffer and adjust pH to 6.0.
-
Rationale: EDC is susceptible to hydrolysis; fresh solutions ensure maximum activity.
-
-
Cross-Linking Reaction:
-
To 100 µL of the protein solution, add EDC to a final concentration of 2 mM.
-
Immediately add DAPE to a final concentration of 5 mM. (A 2.5-fold molar excess of linker over activator is a good starting point for optimization).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Rationale: The reaction is initiated by EDC. Adding the linker immediately ensures it is present to react with the short-lived O-acylisourea intermediate. The reaction is typically performed at pH values between 4.5 and 7.5[10].
-
-
Quenching:
-
Add hydroxylamine to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Rationale: Hydroxylamine is a strong nucleophile that quenches any unreacted EDC and cleaves the O-acylisourea intermediates, stopping the reaction.
-
-
Analysis by SDS-PAGE:
-
Take an aliquot of the reaction mixture and a non-cross-linked control.
-
Add SDS-PAGE loading buffer and run on an appropriate percentage polyacrylamide gel.
-
Stain with a suitable protein stain (e.g., Coomassie Blue).
-
Rationale: Successful intermolecular cross-linking will result in a new, higher molecular weight band corresponding to the cross-linked complex (e.g., a dimer band for a dimeric protein).
-
-
Preparation for Mass Spectrometry:
-
Excise the cross-linked protein band from the gel.
-
Perform in-gel digestion using a protease like trypsin.
-
Extract the resulting peptides for analysis by LC-MS/MS.
-
Rationale: This "bottom-up" proteomics approach breaks the cross-linked proteins into smaller peptides, which can be analyzed by the mass spectrometer[9].
-
-
LC-MS/MS Data Analysis:
-
Analyze the peptide mixture on a high-resolution mass spectrometer.
-
Use specialized cross-link identification software (e.g., pLink, MeroX, Kojak) to search the MS/MS spectra for pairs of peptides connected by the mass of the DAPE linker (C₈H₁₀N₂O₂ = 166.0742 Da).
-
Rationale: The software identifies spectra that correspond to two different peptide chains covalently bound, allowing for the precise localization of the cross-linked Asp/Glu residues.
-
Caption: Proof-of-concept experimental workflow.
Part 4: Safety and Handling for Research Use
As a research chemical, this compound must be handled with appropriate care. The following is a summary of key safety information derived from Safety Data Sheets (SDS).
-
Hazards: Harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319)[9]. It may also be toxic to aquatic life with long-lasting effects[9].
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles conforming to EN166 or NIOSH standards, and a lab coat[6][7][9].
-
Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust. Wash hands thoroughly after handling[6][7].
-
First Aid:
-
Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[6][7].
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice[6][7].
-
Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting. Call a physician[6][7].
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Part 5: References
-
Santa Cruz Biotechnology, Inc. (2016). SC-352254 - SAFETY DATA SHEET. --INVALID-LINK--
-
Biosynth. (2021). Safety Data Sheet - 2,4-Diaminophenoxyethanol 2HCl. --INVALID-LINK--
-
Echemi. This compound SDS, 66422-95-5 Safety Data Sheets. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet - 2,4-Diaminophenoxyethanol 2HCl. --INVALID-LINK--
-
Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. --INVALID-LINK--
-
Benchchem. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 98112-77-7. --INVALID-LINK--
-
Bich, C., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical Chemistry, 82(1), 172-179. --INVALID-LINK--
-
Lee, Y. J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816-823. --INVALID-LINK--
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9186-9229. --INVALID-LINK--
-
G-Biosciences. (2014). A Guide to Protein Cross Linkers. --INVALID-LINK--
-
O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Nature Reviews Methods Primers, 3(1), 1-20. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Color: How 2,4-Diaminophenoxyethanol Sulfate Contributes to Hair Dye Performance. --INVALID-LINK--
-
Leitner, A., et al. (2014). Probing the structure of protein complexes by zero-length cross-linking. Journal of Visualized Experiments, (87), 51257. --INVALID-LINK--
-
Biosynth. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978. --INVALID-LINK--
-
Cosmetics Info. 2,4-Diaminophenoxyethanol HCl. --INVALID-LINK--
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. --INVALID-LINK--
-
Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. covalx.com [covalx.com]
- 3. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 4. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Synthesis and reactivity toward nucleophilic amino acids of 2,5-[13C]-dimethyl-p-benzoquinonediimine. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: 2,4-Diaminophenoxyethanol Dihydrochloride as a Hair Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAPE·2HCl), identified by CAS number 66422-95-5, is a crucial aromatic amine used as a "coupler" or secondary intermediate in permanent oxidative hair dye formulations.[1][2] Its primary function is to react with a primary intermediate (a "developer") in the presence of an oxidizing agent to form large, stable colorant molecules within the hair shaft.[3][4] This process results in a permanent hair color that is resistant to washing.[5] This document provides a detailed overview of the application of this compound in hair dye formulations, including its mechanism of action, formulation protocols, safety considerations, and methods for performance evaluation.
Chemical and Physical Properties
This compound is typically a light gray to pale pink-grey crystalline powder.[2][6] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂O₂·2(HCl) | [7] |
| Molecular Weight | 241.11 g/mol | [8] |
| Appearance | Light grey to pale pink-grey powder | [2][6] |
| Melting Point | 222-224°C | [1] |
| Boiling Point | 432.7°C | [1] |
| Flash Point | 215.5°C | [1] |
| Purity (HPLC) | ≥99.5% | [1] |
Mechanism of Action in Oxidative Hair Dyeing
Permanent hair dyeing, also known as oxidative dyeing, is a chemical process that involves three main components: a primary intermediate (developer), a secondary intermediate (coupler), and an oxidizing agent (typically hydrogen peroxide).[3][5] The process occurs in an alkaline environment, which causes the hair shaft to swell, allowing the dye precursors to penetrate the cortex.[4]
The mechanism can be summarized in the following steps:
-
Penetration: The alkaline agent (e.g., ammonia or monoethanolamine) opens the hair cuticle, allowing the small, colorless precursor molecules (primary and secondary intermediates) and the oxidizing agent to enter the hair cortex.[5]
-
Oxidation of the Primary Intermediate: The oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (e.g., p-phenylenediamine or p-aminophenol) to form a reactive quinonediimine (QDI).[9][10]
-
Coupling Reaction: The highly reactive QDI then reacts with the coupler molecule, in this case, this compound.[9]
-
Color Formation: This coupling reaction forms a larger, complex indo-dye molecule.[9] These newly formed molecules are too large to be washed out of the hair shaft, resulting in a permanent color change.[3] The final color depends on the specific primary intermediates and couplers used in the formulation.[3]
Caption: Oxidative hair dyeing pathway.
Application Protocol: Formulation of a Permanent Hair Dye
This protocol outlines the preparation of a simple oxidative hair dye formulation for laboratory-scale testing.
1. Materials and Equipment:
-
This compound
-
Primary intermediate (e.g., p-Aminophenol)
-
Alkalinizing agent (e.g., Monoethanolamine)
-
Thickening agent (e.g., Cetearyl alcohol)
-
Surfactant (e.g., Oleth-10)
-
Solvent (Deionized water)
-
Antioxidant (e.g., Sodium sulfite)
-
Chelating agent (e.g., EDTA)
-
20-volume (6%) hydrogen peroxide developer
-
pH meter
-
Homogenizer
-
Beakers, stirring rods, and weighing balance
-
Hair swatches (natural white hair is recommended for clear color evaluation)
2. Formulation of the Dye Cream (Part A):
The following table provides an example of a basic dye cream formulation. Concentrations can be adjusted to achieve different color outcomes.
| Ingredient | Function | Concentration (w/w %) |
| Deionized Water | Solvent | q.s. to 100 |
| Cetearyl Alcohol | Thickening Agent | 10.0 |
| Oleth-10 | Surfactant | 5.0 |
| p-Aminophenol | Primary Intermediate | 1.0 |
| This compound | Coupler | 1.5 |
| Monoethanolamine | Alkalinizing Agent | to pH 9.5-10.5 |
| Sodium Sulfite | Antioxidant | 0.5 |
| EDTA | Chelating Agent | 0.2 |
3. Preparation Procedure:
-
In a main beaker, heat the deionized water to 75-80°C.
-
Add the cetearyl alcohol and Oleth-10 and mix until a homogenous emulsion is formed.
-
In a separate beaker, dissolve the p-Aminophenol, this compound, sodium sulfite, and EDTA in a small amount of warm water.
-
Add the dye solution from step 3 to the main emulsion with continuous stirring.
-
Allow the mixture to cool to 40°C.
-
Adjust the pH to 9.5-10.5 using monoethanolamine.
-
Homogenize the cream until it is smooth and uniform.
4. Application to Hair Swatches:
-
Mix the prepared dye cream (Part A) with a 20-volume hydrogen peroxide developer (Part B) in a 1:1 ratio immediately before application.[11]
-
Apply the mixture evenly to the hair swatches, ensuring complete saturation.
-
Allow the dye to process for 30 minutes at room temperature.[12]
-
Rinse the swatches thoroughly with lukewarm water until the water runs clear.
-
Shampoo and condition the swatches.
-
Allow the swatches to air dry or use a hairdryer on a low setting.
Evaluation of Hair Dye Performance
The performance of the hair dye formulation can be assessed using several methods:
-
Colorimetric Analysis: Use a spectrophotometer to measure the color of the dyed swatches and quantify the color intensity and shade.[13]
-
Wash Fastness: Subject the dyed swatches to multiple wash cycles and evaluate the color retention over time.[13]
-
Sensory Evaluation: Assess the color, evenness, and feel of the dyed hair.[14]
-
Mechanical Properties: Test the tensile strength and elasticity of the hair fibers to determine any potential damage.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[15][16] It is also considered toxic to aquatic life with long-lasting effects.[15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[15]
-
Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[17]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid breathing dust.[16]
-
Store in a cool, dry place away from incompatible materials.[7]
-
Keep containers tightly closed.[17]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with plenty of soap and water.[17]
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
In all cases of exposure, seek medical attention if symptoms persist.[17]
Regulatory Status
The Scientific Committee on Consumer Safety (SCCS) has concluded that the use of 2,4-diaminophenoxyethanol HCl as an oxidative hair dye at a maximum concentration of 2.0% in the finished cosmetic product (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, apart from its sensitizing potential.[18] In the European Union, it is regulated for use in oxidative hair dye products at a maximum on-head concentration of 2.0%.[3][19]
Conclusion
This compound is a versatile and effective coupler for use in oxidative hair dye formulations. By understanding its mechanism of action and following proper formulation and safety protocols, researchers and developers can create a wide range of permanent hair colors. Careful evaluation of the final product is essential to ensure both performance and consumer safety.
References
- 1. innospk.com [innospk.com]
- 2. ulprospector.com [ulprospector.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. researchgate.net [researchgate.net]
- 5. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 7. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 8. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 14. Hair Dye Test - CD Formulation [formulationbio.com]
- 15. echemi.com [echemi.com]
- 16. aksci.com [aksci.com]
- 17. biosynth.com [biosynth.com]
- 18. health.ec.europa.eu [health.ec.europa.eu]
- 19. cir-safety.org [cir-safety.org]
Application Notes & Protocols: 2,4-Diaminophenoxyethanol Dihydrochloride as a Cross-Linking Agent in Polymer Chemistry
Introduction and Overview
2,4-Diaminophenoxyethanol, typically supplied as a more stable dihydrochloride salt (2,4-DAPE·2HCl), is an aromatic amine derivative with a molecular formula of C₈H₁₂N₂O₂·2HCl[1][2]. While its most extensively documented application is as a key "coupler" ingredient in oxidative hair dye formulations[3][4][5], the inherent reactivity of its functional groups—two primary aromatic amines and a primary alcohol—makes it a molecule of significant interest for polymer synthesis and modification.
This document moves beyond the cosmetic applications to explore the utility of 2,4-Diaminophenoxyethanol Dihydrochloride as a reactive monomer and cross-linking agent in polymer chemistry. Its structural features suggest a strong potential for use as a curing agent for thermoset resins, such as epoxies, and as a modifier for other polymer systems where amine or hydroxyl reactivity is required. The presence of three reactive sites allows for the formation of complex, three-dimensional polymer networks, which is the fundamental basis of a cross-linking agent[6][7].
These notes provide a technical guide for researchers and professionals on the properties, proposed mechanisms of action, and detailed protocols for utilizing 2,4-DAPE·2HCl in polymer cross-linking applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66422-95-5 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂·2HCl | [1][2] |
| Molecular Weight | 241.11 g/mol | [1] |
| Appearance | Grey to pale pink-grey crystalline powder | [8] |
| Storage | Store at 2°C - 8°C, protected from light | [1] |
| Purity (Typical) | 98.7% to 99.4% | [3] |
Mechanism of Action as a Cross-Linking Agent
The efficacy of 2,4-DAPE·2HCl as a cross-linking agent stems from the nucleophilic nature of its two primary amine (-NH₂) groups and the reactivity of its terminal hydroxyl (-OH) group. Aromatic diamines are a well-established class of curing agents for epoxy resins, where they facilitate the formation of a rigid, highly cross-linked polymer network with excellent thermal and mechanical properties[9].
Proposed Mechanism: Epoxy Resin Curing
In the context of epoxy resins, the cross-linking reaction proceeds via the nucleophilic addition of the amine groups to the electrophilic carbon atoms of the epoxide rings.
-
Initial Reaction: A primary amine hydrogen from 2,4-DAPE reacts with an epoxy group, opening the ring and forming a secondary amine and a hydroxyl group.
-
Propagation: The newly formed secondary amine is also reactive and can attack another epoxy group.
-
Network Formation: With two primary amine groups on the 2,4-DAPE molecule, each molecule can react with up to four epoxy groups. This tetra-functionality allows for the creation of a dense, three-dimensional network structure, characteristic of a thermoset polymer.
-
Hydroxyl Group Participation: The inherent hydroxyl group on the 2,4-DAPE side-chain can further contribute to the network density through etherification reactions with epoxy groups, particularly at elevated temperatures or in the presence of a suitable catalyst.
This multi-faceted reactivity makes 2,4-DAPE a potent agent for achieving a high cross-link density, which is directly correlated with the final material's stiffness, strength, and thermal stability[10].
Visualization of Proposed Curing Mechanism
Caption: Proposed mechanism for epoxy curing using 2,4-DAPE.
Application Protocol: Epoxy Resin Curing
This protocol details the use of 2,4-DAPE·2HCl as a curing agent for a standard bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
Important Note: The dihydrochloride salt (2,4-DAPE·2HCl) is acidic. For the amine groups to act as effective nucleophiles, they must be in their free base form. Therefore, a neutralization/extraction step is required prior to use, or a stoichiometric amount of a base must be included in the formulation. This protocol assumes the use of the free base form, which can be prepared from the salt.
Materials & Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent: 2,4-Diaminophenoxyethanol (free base, prepared from 2HCl salt).
-
Solvent (optional): Acetone or Dichloromethane for viscosity reduction.
-
Equipment: High-precision balance, planetary centrifugal mixer or mechanical stirrer, vacuum oven, molds (e.g., silicone or PTFE), personal protective equipment (PPE).
Stoichiometric Calculation
The optimal ratio of curing agent to epoxy resin is determined by the Amine Hydrogen Equivalent Weight (AHEW) and the EEW.
-
AHEW of 2,4-DAPE: The free base (C₈H₁₂N₂O₂) has a molecular weight of 168.20 g/mol . It has 4 reactive amine hydrogens.
-
AHEW = (Molecular Weight) / (Number of active hydrogens) = 168.20 / 4 = 42.05 g/eq.
-
-
Parts per Hundred Resin (PHR):
-
PHR = (AHEW / EEW) * 100 = (42.05 / 188) * 100 ≈ 22.4 PHR
-
This means for every 100g of DGEBA resin, 22.4g of 2,4-DAPE free base is required for a stoichiometric cure.
Experimental Workflow
Caption: General workflow for curing epoxy resin with 2,4-DAPE.
Step-by-Step Protocol
-
Preparation of Free Base: Dissolve 2,4-DAPE·2HCl in water. Add a stoichiometric amount of a base (e.g., 2 equivalents of NaOH) to neutralize the HCl. The free base may precipitate or can be extracted with an organic solvent like ethyl acetate. Dry the organic phase and remove the solvent under reduced pressure to yield the free base. Handle with extreme care.
-
Weighing: Accurately weigh the DGEBA epoxy resin and the prepared 2,4-DAPE free base in separate containers according to the calculated PHR (e.g., 100g of resin and 22.4g of curing agent).
-
Preheating & Viscosity Reduction: Gently preheat both components to 50-60°C to reduce viscosity and improve mixing. If viscosity is still too high, a minimal amount of solvent can be added, but this will need to be removed during the curing cycle.
-
Mixing: Combine the curing agent with the epoxy resin. Mix thoroughly using a mechanical stirrer or planetary mixer for 3-5 minutes until the mixture is homogeneous. Scrape the sides and bottom of the container to ensure uniformity.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles from the mixing process. Hold under vacuum until bubbling subsides (typically 5-15 minutes).
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to a programmable oven. A typical two-stage curing cycle for an aromatic amine is recommended to achieve optimal properties:
-
Initial Cure: 2 hours at 80-100°C.
-
Post-Cure: 2-3 hours at 150°C. This higher temperature step is crucial for driving the reaction to completion and achieving the maximum glass transition temperature (Tg).
-
-
Demolding: Allow the molds to cool slowly to room temperature to avoid thermal stress before demolding the cured polymer.
Characterization of Cross-Linked Polymer
To validate the success of the cross-linking protocol, the following characterization techniques are recommended.
Table 2: Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg (typically >150°C for this system) indicates a high degree of cross-linking. An exothermic peak on the first heat cycle may indicate an incomplete cure. |
| Dynamic Mechanical Analysis (DMA) | To measure storage modulus (E'), loss modulus (E''), and tan delta. | High storage modulus in the glassy region. The peak of the tan delta curve provides a precise measurement of Tg. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the reaction. | Disappearance of the epoxide peak (~915 cm⁻¹) and changes in the primary amine N-H stretching region (~3300-3500 cm⁻¹) confirm the curing reaction. |
| Tensile Testing (ASTM D638) | To evaluate mechanical properties. | The resulting thermoset should exhibit high tensile strength and modulus, with low elongation at break, characteristic of a rigid, cross-linked polymer. |
Safety and Handling
This compound must be handled with appropriate precautions.
-
Hazard Classification: Harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects[11].
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11][12]. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation[12].
-
Handling: Avoid formation of dust[12]. Ensure adequate ventilation. Contaminated work clothing should not be allowed out of the workplace[11].
-
First Aid:
-
Disposal: Dispose of waste according to applicable local, state, and federal regulations. Avoid release to the environment[11][13].
References
- 1. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. cir-safety.org [cir-safety.org]
- 4. zhishangbio.com [zhishangbio.com]
- 5. specialchem.com [specialchem.com]
- 6. [PDF] Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. biosynth.com [biosynth.com]
Application Notes and Protocols for the HPLC Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Diaminophenoxyethanol Dihydrochloride. As a key intermediate in the cosmetic and pharmaceutical industries, particularly in the formulation of oxidative hair dyes, a reliable analytical method to determine its purity and stability is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol. The methodology is grounded in the principles of reversed-phase chromatography and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[4][5][6]
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 66422-95-5) is an aromatic amine that serves as a crucial component in various chemical syntheses.[7] Its primary application is as an intermediate in oxidative hair dye formulations, where it contributes to the formation of the final color.[2][3] The purity of this intermediate is critical as impurities can affect the final product's efficacy, safety, and stability. Therefore, a precise and accurate analytical method is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound.[8][9] This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method, which can separate the active ingredient from its potential degradation products.[10] The principles of RP-HPLC involve a nonpolar stationary phase and a polar mobile phase, making it ideal for the separation of polar aromatic compounds.[9][10]
The method described herein has been developed to be specific, linear, accurate, precise, and robust, in accordance with ICH guidelines, ensuring its suitability for its intended purpose.[4][5][6]
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PVDF).
Reagents and Standards
-
This compound reference standard (purity ≥ 99.5%).
-
Formic acid (reagent grade, ≥ 98%).
-
Ammonium acetate (reagent grade).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for polar aromatic compounds.[9][10] The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to control the pH of the mobile phase, which can improve peak shape and reproducibility for ionizable compounds like aromatic amines. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low UV cutoff and viscosity.[11][12] |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20.1-25 min: 5% B | A gradient elution is employed to ensure the elution of any potential, more hydrophobic degradation products while maintaining a reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Based on the UV absorbance spectrum of similar aromatic amines and phenoxyethanol derivatives. A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition ensures good peak shape. |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (100 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
These parameters are defined and their importance is outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[13][14][15]
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][16]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[17][18][19]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After treatment, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze the stressed samples and assess the peak purity of the main peak using a PDA detector. The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of ≥ 1.5.
Linearity
Prepare a series of solutions of this compound at concentrations ranging from 25 to 150 µg/mL (e.g., 25, 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate. Plot a calibration curve of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate and analyze. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The cumulative %RSD for both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Variations may include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability criteria should be met under all varied conditions.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; resolution of ≥ 1.5 from degradation peaks. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
| Robustness | System suitability criteria met under all conditions. |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Pathway Logic
Caption: Logic of forced degradation studies for specificity assessment.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. By adhering to the principles of reversed-phase chromatography and following the validation protocols outlined by the ICH, this method can be confidently implemented in quality control laboratories for routine analysis, stability studies, and to ensure product quality and regulatory compliance. The provided protocols and validation framework serve as a comprehensive guide for scientists and researchers in the pharmaceutical and cosmetic industries.
References
- 1. researchgate.net [researchgate.net]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. irjpms.com [irjpms.com]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. ovid.com [ovid.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. dmu.dk [dmu.dk]
- 17. pharmtech.com [pharmtech.com]
- 18. ijrpp.com [ijrpp.com]
- 19. openaccessjournals.com [openaccessjournals.com]
Application Note: Quantitative Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4-Diaminophenoxyethanol Dihydrochloride, a critical component in oxidative hair dye formulations. Due to the compound's low volatility and polar nature, an in-situ derivatization step using acetic anhydride is employed to facilitate its passage through the gas chromatograph. The protocol details sample preparation from a cosmetic matrix, derivatization, instrument parameters, and data analysis. This method provides the specificity and sensitivity required for quality control and regulatory compliance in the cosmetics industry.
Introduction: The Analytical Imperative for Hair Dye Intermediates
This compound (CAS: 66422-95-5) is a key intermediate, functioning as a coupler in oxidative hair coloring systems.[1] In the presence of an oxidizing agent, it reacts with a developer to form stable, long-lasting colorants within the hair shaft. The concentration and purity of this ingredient are paramount, as impurities can lead to inconsistent color outcomes and compromise the stability and safety of the final product.[2] Regulatory bodies, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), have established safety guidelines for its use in hair dyes, making accurate and reliable analytical methods essential for manufacturers.[3][4]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex matrices.[5][6] However, direct GC-MS analysis of polar compounds like 2,4-Diaminophenoxyethanol is challenging due to their low volatility.[7][8] To overcome this, a derivatization step is necessary to convert the polar amine and hydroxyl functional groups into less polar, more volatile derivatives.[7][9] This application note describes a method based on acetylation with acetic anhydride, a well-established technique for the derivatization of aminophenols, enabling their successful analysis by GC-MS.[10][11]
Experimental Workflow
The overall analytical procedure involves extraction of the analyte from the cosmetic product, followed by in-situ derivatization and subsequent GC-MS analysis.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [mdpi.com]
- 6. Meta-Analysis and Analytical Methods in Cosmetics Formulation | Encyclopedia MDPI [encyclopedia.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. jfda-online.com [jfda-online.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Application Notes: Protocol for Using 2,4-Diaminophenoxyethanol Dihydrochloride in Enzymatic Assays
Introduction: Unveiling a Versatile Chromogenic Substrate
2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is an aromatic amine compound, presenting as a grey to pale pink-grey powder with high solubility in aqueous solutions.[1][2] While traditionally recognized for its role as an oxidative colorant precursor in the cosmetics industry for permanent hair dye formulations, its chemical properties make it a compelling candidate for broader applications in biotechnology and diagnostics.[1][3] Specifically, its ability to undergo enzyme-catalyzed oxidation to form intensely colored products positions it as a versatile chromogenic substrate for various enzymatic assays.[4][5]
Chromogenic substrates are indispensable tools in research, enabling the straightforward detection and quantification of enzyme activity through colorimetric changes.[6][7] These molecules are typically colorless until acted upon by a specific enzyme, which catalyzes a reaction to release a colored chromophore.[4] The intensity of the resulting color, measurable with a standard spectrophotometer, is directly proportional to the enzymatic activity, providing a simple yet powerful method for studying enzyme kinetics, inhibition, and screening.[5][8]
This guide provides a comprehensive framework for utilizing this compound as a chromogenic substrate, with detailed protocols for assays involving two major classes of oxidoreductase enzymes: peroxidases and laccases.
Principle of the Assay: The Mechanism of Color Formation
The utility of this compound in an enzymatic assay hinges on a classic oxidoreductase mechanism. The enzyme, either a peroxidase or a laccase, catalyzes the oxidation of the diaminophenoxyethanol molecule.
-
For Peroxidase Assays: The reaction requires an oxidizing agent, typically hydrogen peroxide (H₂O₂). The peroxidase enzyme uses H₂O₂ to oxidize the 2,4-Diaminophenoxyethanol substrate.[9][10]
-
For Laccase Assays: Laccases are unique in that they utilize molecular oxygen (O₂) from the air as the oxidant, simplifying the assay setup by eliminating the need for H₂O₂.[11][12]
In both cases, the enzyme facilitates the removal of electrons from the substrate, generating a highly reactive, unstable radical intermediate. This intermediate then undergoes a series of non-enzymatic coupling reactions with other substrate molecules to form a stable, colored, and soluble polymeric product. The rate of color formation can be monitored over time as an increase in absorbance at a specific wavelength, which corresponds to the rate of the enzymatic reaction.
Visualizing the Experimental Workflow
The general procedure for employing a chromogenic substrate in an enzymatic assay follows a standardized, logical progression. The workflow ensures reproducibility and accuracy in quantifying enzyme activity.
Caption: General workflow for an enzymatic assay using a chromogenic substrate.
Detailed Protocol: Peroxidase Activity Assay
This protocol is designed for assessing the activity of peroxidases, such as Horseradish Peroxidase (HRP), using this compound.
Required Reagents
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 6.0. Prepare by titrating monobasic and dibasic potassium phosphate solutions to the desired pH at 25°C.[9]
-
Substrate Solution: 10 mM this compound. Prepare fresh daily by dissolving the powder in the Assay Buffer. Protect from light.
-
Hydrogen Peroxide (H₂O₂) Solution: 10 mM H₂O₂. Prepare fresh by diluting a 30% (w/w) H₂O₂ stock solution in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of peroxidase in Assay Buffer. Immediately before use, create serial dilutions to a working concentration that provides a linear rate of absorbance change (e.g., 0.5-5 µg/mL).[9] Keep all enzyme solutions on ice.
Experimental Procedure
-
Determine Optimal Wavelength (λmax): As the final colored product is novel, its λmax must be determined. Run a preliminary reaction with a high concentration of enzyme until the color is well-developed. Scan the absorbance of the final solution from 400-700 nm to find the wavelength of maximum absorbance. Use this λmax for all subsequent measurements.
-
Spectrophotometer Setup: Set the spectrophotometer to the predetermined λmax and equilibrate the measurement chamber to the desired assay temperature (e.g., 25°C).[10]
-
Reaction Mixture: In a 1 mL cuvette, combine the following:
-
800 µL Assay Buffer
-
100 µL Substrate Solution (for a final concentration of 1 mM)
-
50 µL H₂O₂ Solution (for a final concentration of 0.5 mM)
-
-
Blank Measurement: Add 50 µL of Assay Buffer (in place of enzyme) to the reaction mixture. Mix by inversion and place in the spectrophotometer. Record any background rate of absorbance change; this should be minimal.
-
Initiate Enzymatic Reaction: To a fresh reaction mixture, add 50 µL of the diluted enzyme solution. Immediately mix by inversion, wipe the cuvette, and place it in the spectrophotometer.
-
Data Acquisition: Record the absorbance at λmax every 15-30 seconds for 3-5 minutes. The rate of absorbance increase should be linear for at least the first 1-2 minutes.[9]
Calculation of Enzyme Activity
Enzyme activity is expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
Activity (U/mL) = (ΔA/min) * Vt / (ε * Ve * l)
Where:
-
ΔA/min: The linear rate of change in absorbance per minute (corrected for the blank rate).
-
Vt: Total reaction volume in mL (e.g., 1.0 mL).
-
ε: Molar extinction coefficient of the colored product (in M⁻¹cm⁻¹). This must be determined experimentally.
-
Ve: Volume of the enzyme solution added in mL (e.g., 0.05 mL).
-
l: Light path length of the cuvette (typically 1 cm).
Detailed Protocol: Laccase Activity Assay
This protocol is adapted for measuring the activity of laccases, which utilize molecular oxygen instead of H₂O₂.
Required Reagents
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 4.5. Laccases typically exhibit optimal activity in acidic conditions.[13]
-
Substrate Solution: 10 mM this compound. Prepare fresh daily by dissolving in Assay Buffer. Protect from light.
-
Enzyme Solution: Prepare serial dilutions of laccase in Assay Buffer to a suitable working concentration. Keep all enzyme solutions on ice.
Experimental Procedure
-
Determine Optimal Wavelength (λmax): As with the peroxidase assay, the λmax of the product formed under these pH conditions must be determined experimentally.
-
Spectrophotometer Setup: Set the spectrophotometer to the predetermined λmax and equilibrate to the assay temperature (e.g., 30°C).[11]
-
Reaction Mixture: In a 1 mL cuvette, combine the following:
-
850 µL Assay Buffer
-
100 µL Substrate Solution (for a final concentration of 1 mM)
-
-
Blank Measurement: Add 50 µL of Assay Buffer (in place of enzyme) and record the background rate.
-
Initiate Enzymatic Reaction: Add 50 µL of the diluted laccase solution. Immediately mix by inversion and start recording the absorbance.
-
Data Acquisition: Record the absorbance at λmax every 15-30 seconds for 3-5 minutes.
Calculation of Enzyme Activity
The calculation is identical to the peroxidase assay, using the appropriate parameters for the laccase reaction conditions.
Mechanistic Overview of Substrate Oxidation
The enzymatic oxidation of 2,4-Diaminophenoxyethanol follows a pathway common to many aromatic amines and phenols used in chromogenic assays and dye chemistry. The enzyme catalyzes the initial one-electron oxidation to create a radical cation, which can then couple with another molecule to form a colored dimer, which may further polymerize.
Caption: Simplified mechanism of 2,4-Diaminophenoxyethanol oxidation.
Data Summary and Assay Parameters
The following table provides suggested starting parameters for assay development. These should be optimized for each specific enzyme and experimental setup.
| Parameter | Peroxidase Assay | Laccase Assay | Rationale & Comments |
| Enzyme | Horseradish Peroxidase | Trametes versicolor Laccase | Examples of common commercially available enzymes. |
| Substrate | This compound | This compound | The chromogenic agent being characterized. |
| Typical pH Range | 6.0 - 7.5[9] | 3.0 - 5.0[12][14] | Enzyme activity is highly pH-dependent; must be optimized.[15] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Molecular Oxygen (O₂) | A key differentiator between peroxidase and laccase assays.[16] |
| λmax (Wavelength) | To be determined (est. 450-600 nm) | To be determined (est. 450-600 nm) | Must be empirically determined by a spectral scan of the final product. |
| Temperature | 25 - 37 °C[9] | 30 - 50 °C[11][12] | Optimal temperature varies by enzyme source and stability.[17] |
| Final Substrate Conc. | 0.5 - 2.0 mM | 0.5 - 2.0 mM | Should be optimized; ideally near or above the Kₘ value. |
| Final Oxidant Conc. | 0.2 - 1.0 mM (H₂O₂) | N/A | High concentrations of H₂O₂ can inhibit peroxidase activity. |
Assay Validation and Trustworthiness
To ensure the integrity and reliability of the data generated, a robust validation process is critical. Every protocol should be a self-validating system.[18][19]
-
Negative Controls: Always run parallel reactions that omit a key component to check for non-enzymatic color formation.
-
No-Enzyme Control: Contains all reagents except the enzyme. This accounts for substrate auto-oxidation.
-
No-Substrate Control: Contains buffer and enzyme to check for any endogenous color from the enzyme preparation.
-
No-H₂O₂ Control (for Peroxidase): This is crucial to confirm the reaction is H₂O₂-dependent and not due to laccase-like activity.
-
-
Positive Control: Use a known enzyme with a well-characterized substrate (e.g., HRP with ABTS) to confirm that the assay conditions (buffer, temperature) are suitable for enzymatic activity.
-
Linearity: The enzyme concentration and reaction time should be within the linear range of the assay. If the reaction rate curves off quickly, the enzyme concentration is too high and should be diluted. The rate (ΔA/min) should be proportional to the amount of enzyme added.
-
Inhibitor Studies: To confirm that the observed activity is from the target enzyme, use a known inhibitor.[20] For instance, the activity of copper-dependent laccases should be completely inhibited by sodium azide.[12]
By incorporating these validation steps, researchers can be confident that the measured activity is a true and accurate representation of the enzyme's catalytic function.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 2. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. goldbio.com [goldbio.com]
- 6. scbt.com [scbt.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 10. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]
- 12. Purification and biochemical characterization of two laccase isoenzymes isolated from Trichoderma harzianum S7113 and its application for bisphenol A degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. Laccase: a multi‐purpose biocatalyst at the forefront of biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride in Cosmetic Formulations
Abstract
This document provides comprehensive methodologies for the accurate identification and quantification of 2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5), a key intermediate used as a coupler in oxidative hair dye formulations.[1] Given its function and regulatory limits, robust analytical methods are imperative for quality control (QC), formulation development, and safety compliance.[2][3] We present two primary validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and assay, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. Protocols for sample preparation from complex cosmetic matrices and method validation according to industry standards are detailed.
Introduction: The Analytical Imperative
This compound is an aromatic amine that functions as a "coupler" in permanent hair coloring systems.[3] In the presence of an oxidizing agent like hydrogen peroxide, it reacts with a "precursor" molecule to form larger colorant molecules inside the hair shaft, resulting in a long-lasting color.[2]
Regulatory bodies in major markets, including the European Union, have established maximum permissible concentrations for this ingredient in final, on-head applications (typically 2.0%).[4][5] Therefore, manufacturers must employ precise and reliable analytical methods to:
-
Verify the purity of raw materials.
-
Confirm the concentration in finished products.
-
Detect and quantify potential impurities or degradation products.
-
Ensure compliance with regulatory standards for consumer safety.
This guide is designed for researchers, analytical chemists, and quality control professionals in the cosmetics industry, providing the technical foundation for establishing these critical analytical capabilities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source(s) |
| Chemical Name | 2-(2,4-diaminophenoxy)ethanol dihydrochloride | [4][6] |
| INCI Name | 2,4-DIAMINOPHENOXYETHANOL HCL | [4] |
| CAS Number | 66422-95-5 | [4][7] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [4][6] |
| Molecular Weight | 241.11 g/mol | [4][6] |
| Appearance | Light grey to light pink crystalline powder | [4][7] |
| Melting Point | ~242.5 °C | [1][4] |
| UV Absorbance Maxima (λmax) | 238 nm, 286 nm | [8][9] |
| Known Potential Impurities | m-phenylenediamine, 2,4-diaminoanisole | [3][4] |
General Analytical Workflow
The successful analysis of an active ingredient in a complex matrix involves several critical stages. The following workflow provides a high-level overview of the process from sample receipt to data reporting.
Caption: General workflow for the analysis of this compound.
Recommended Analytical Methodologies
The choice of analytical technique depends on the specific objective. For routine QC and assay, HPLC-UV offers a balance of speed, precision, and robustness. For impurity identification or confirmatory analysis, the specificity of GC-MS is unparalleled.
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle: This method leverages reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from matrix components and other ingredients. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[10] Quantification is achieved by measuring the UV absorbance at one of its maxima (286 nm) and comparing it to a calibration curve prepared from a certified reference standard.
Protocol:
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Certified Reference Standard (CRS) of this compound.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate (or dibasic ammonium phosphate), analytical grade.[11]
-
Formic acid or phosphoric acid, analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PVDF or nylon).
-
-
Solutions Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol / 10 mM Dibasic Ammonium Phosphate buffer (1:1 v/v).[11]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with diluent.
-
-
Sample Preparation (from Hair Dye Cream Matrix):
-
Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL volumetric flask.
-
Add ~30 mL of diluent. Sonicate for 20 minutes to disperse the sample and extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix thoroughly.
-
Centrifuge an aliquot of the solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 286 nm |
| Run Time | ~15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Causality and Rationale:
-
C18 Column: A C18 stationary phase is the industry standard for reverse-phase chromatography and provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
-
Buffered Mobile Phase: The use of an ammonium acetate buffer at pH 6.0 is critical.[11] The amine groups on the analyte are basic; maintaining a consistent pH prevents peak tailing and ensures reproducible retention times by controlling the analyte's ionization state.
-
Gradient Elution: A gradient is employed to ensure that the target analyte is eluted with a good peak shape while also effectively washing out more nonpolar matrix components from the column, preventing interference and carryover in subsequent injections.
Method 2: Identification by GC-MS with Derivatization
Principle: This method is ideal for unequivocal identification and for detecting trace-level impurities. Gas chromatography separates compounds based on their volatility and interaction with the column's stationary phase. Mass spectrometry bombards the eluted compounds with electrons, causing fragmentation into predictable patterns (a "mass spectrum") that serve as a molecular fingerprint for identification.
Causality and Rationale - The Need for Derivatization: Primary aromatic amines are notoriously difficult to analyze directly by GC.[12] Their polar N-H bonds lead to strong interactions with active sites (e.g., residual silanols) on the column and in the injector, resulting in poor peak shape (tailing) and low response. Derivatization is a chemical reaction that converts these polar N-H groups into less polar, more volatile derivatives. For this application, acylation with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA) is highly effective, improving peak symmetry, thermal stability, and detector response.[13]
Protocol:
-
Instrumentation & Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization Reagent: N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Solvents: Ethyl acetate, Pyridine (catalyst).
-
Certified Reference Standard (CRS) of this compound.
-
GC vials with inserts.
-
-
Sample Preparation and Derivatization:
-
Prepare an extract of the sample as described in the HPLC method (Section 4.1, Step 3), but use methanol as the sole extraction solvent.
-
Transfer 1 mL of the filtered extract into a 10 mL test tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
To the dry residue, add 100 µL of pyridine and 200 µL of MBTFA.
-
Cap the tube tightly and heat at 70 °C for 60 minutes in a heating block or water bath.
-
After cooling, the derivatized sample is ready for injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Method Validation Protocol
Any analytical method intended for QC purposes must be validated to demonstrate its suitability. The validation should be performed in accordance with established guidelines such as the International Council for Harmonisation (ICH) Q2(R1) or ISO 22176.[14][15]
Key Validation Parameters:
| Parameter | Objective | Typical Experiment |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, without interference from matrix, impurities, or other components. | Analyze placebo (matrix without analyte), known impurities, and spiked samples. Assess peak purity using a DAD detector (for HPLC). |
| Linearity & Range | To establish a direct proportional relationship between concentration and instrument response over a defined range. | Analyze at least five concentration levels (e.g., 50-150% of the expected concentration). Plot response vs. concentration and determine the correlation coefficient (r²). |
| Accuracy | To measure the closeness of the experimental value to the true value. | Perform recovery studies by spiking a placebo matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability and Intermediate Precision. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. Calculate the Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined based on the signal-to-noise ratio (S/N ≈ 3). |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined based on the signal-to-noise ratio (S/N ≈ 10) and confirmed by analyzing standards at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Slightly vary parameters like mobile phase pH, column temperature, flow rate (for HPLC) and evaluate the impact on results. |
References
- 1. innospk.com [innospk.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. mdpi.com [mdpi.com]
- 11. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. filab.fr [filab.fr]
- 15. Methods for Cosmetics and Pharma - www.impactanalytical.com [impactanalytical.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4-Diaminophenoxyethanol Dihydrochloride synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5). It provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to navigate the common challenges associated with this multi-step synthesis.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is typically a two-step process. Understanding the mechanism of each step is critical for effective troubleshooting.
-
Step 1: Williamson Ether Synthesis. 2,4-Dinitrochlorobenzene (DNCB) is reacted with ethylene glycol in the presence of a base to form the intermediate, β-2,4-dinitrophenoxyethanol (2,4-DNPE).[1][2][3]
-
Step 2: Catalytic Hydrogenation. The two nitro groups of the 2,4-DNPE intermediate are subsequently reduced to amino groups via catalytic hydrogenation.[1][4]
-
Step 3: Salt Formation. The resulting base, 2,4-Diaminophenoxyethanol (2,4-DAPE), is converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.[2][5]
The primary challenges in this synthesis involve ensuring complete reaction in the ether synthesis step, managing the highly exothermic and sensitive hydrogenation process to avoid side-product formation, and preventing oxidation of the final diamino product.
Caption: Overall reaction scheme for this compound synthesis.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis.
Step 1: Williamson Ether Synthesis (DNCB to 2,4-DNPE)
Q1: My yield of the dinitro-intermediate (2,4-DNPE) is consistently low. What are the likely causes?
A1: Low yield in this step typically points to one of three issues: incomplete reaction, side reactions, or mechanical loss during workup.
-
Causality (Incomplete Reaction): The nucleophilic substitution of the chlorine on DNCB by the ethylene glycol alkoxide is temperature and base dependent. Insufficient temperature or a weak base can lead to a stalled reaction. Chinese patents suggest reaction temperatures between 100-140°C are effective.[6] The choice of base is also critical; a strong base like NaOH is often used to deprotonate ethylene glycol, forming the more potent nucleophile, sodium ethoxide.[1][3]
-
Causality (Side Reactions): Ethylene glycol can act as a bidentate nucleophile, potentially reacting with two molecules of DNCB, leading to undesired diaryl ether byproducts. Using a large excess of ethylene glycol, which can also serve as the solvent, shifts the equilibrium towards the desired mono-substituted product.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction temperature is maintained at a minimum of 100°C, potentially increasing to 120-140°C to improve reaction kinetics.[6]
-
Increase Ethylene Glycol Excess: Use ethylene glycol as the solvent, ensuring a molar ratio of at least 8:1 relative to DNCB.[7]
-
Check Base Stoichiometry: Ensure at least one molar equivalent of a strong base (e.g., NaOH) is used.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the DNCB starting material before proceeding with the workup.[6]
-
Q2: After adding water during the workup, my 2,4-DNPE intermediate precipitates as an oil instead of a solid, making it difficult to filter.
A2: This is known as "oiling out" and typically occurs when the product's melting point is below the temperature of the crystallization medium or when impurities are present that depress the melting point.
-
Causality: The 2,4-DNPE intermediate has a relatively low melting point. If the aqueous solution is too warm during precipitation, the product will separate as a liquid phase.
-
Troubleshooting Steps:
-
Cool the Solution: Before and during the water addition, ensure your reaction mixture is cooled. After adding water, cool the entire mixture further in an ice bath (0-5°C) with vigorous stirring to promote the formation of a fine, filterable solid.
-
Control Precipitation Rate: Add the water slowly to the reaction mixture with efficient stirring. A rapid precipitation can trap impurities and lead to an oily consistency.
-
Solvent Trituration: If the product still oils out, decant the aqueous layer and triturate the oil with a cold, non-polar solvent like hexane. This can often induce solidification and help remove non-polar impurities.
-
Step 2: Catalytic Hydrogenation (2,4-DNPE to 2,4-DAPE)
Q1: My hydrogenation reaction is very slow or has stalled completely, confirmed by monitoring hydrogen uptake.
A1: This is a common and critical issue in catalytic hydrogenation. The cause is almost always related to the catalyst, the hydrogen supply, or the presence of impurities.
-
Causality (Catalyst): The catalyst (e.g., Palladium on Carbon, Pd/C, or specialized resins like Pd-Fe) is the engine of this reaction.[1][3] Its activity can be compromised by:
-
Poor Quality: Using an old or low-activity grade of catalyst.
-
Poisoning: The nitroaromatic starting material or solvent may contain catalyst poisons like sulfur or halide compounds. The chloride ions from the starting DNCB, if not completely removed, can inhibit some catalysts.
-
Insufficient Amount: Catalyst loading is critical. Too little catalyst will result in a slow reaction.
-
-
Causality (Reaction Conditions): Hydrogen must be available at the catalyst surface for the reaction to proceed.
-
Low Pressure: Insufficient hydrogen pressure reduces the concentration of dissolved hydrogen, slowing the reaction rate.[1][5]
-
Poor Agitation: Inefficient stirring fails to keep the solid catalyst suspended and prevents effective gas-liquid mixing, starving the catalyst of both the substrate and hydrogen.
-
-
Troubleshooting Steps:
-
Test Catalyst: If possible, test the catalyst on a model compound (e.g., nitrobenzene) to verify its activity.
-
Purify Intermediate: Ensure the 2,4-DNPE intermediate is thoroughly washed and dried to remove any residual salts or impurities from the first step.
-
Optimize Conditions: Increase hydrogen pressure (a typical pressure is around 12 kg/cm ²) and ensure vigorous, high-speed stirring to maintain a good slurry.[5]
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.
-
Q2: My final product is dark-colored (brown or black) instead of the expected pale grey/pink. What causes this discoloration?
A2: The product, 2,4-Diaminophenoxyethanol, is an aromatic diamine, which is highly susceptible to air oxidation. Discoloration is a clear sign of oxidative degradation.
-
Causality: The amino groups are electron-donating, making the aromatic ring highly activated and prone to oxidation, which forms highly colored quinone-like species. This process is accelerated by heat, light, and the presence of residual metals from the catalyst. Incomplete reduction can also lead to colored azo or azoxy side products.[4]
-
Troubleshooting Steps:
-
Inert Atmosphere: Once the hydrogenation is complete and the hydrogen is vented, handle the reaction mixture and the isolated product under an inert atmosphere (Nitrogen or Argon) at all times.
-
Filter Catalyst Quickly: After the reaction, cool the mixture and filter off the catalyst promptly. Prolonged contact between the product and the catalyst in the presence of air can promote oxidation.
-
Immediate Salt Formation: Do not attempt to isolate the free base (2,4-DAPE). Proceed directly from the filtered reaction solution to the salt formation step. The protonated amine groups in the dihydrochloride salt are significantly less susceptible to oxidation.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can help prevent discoloration.
-
Caption: Decision workflow for troubleshooting slow catalytic hydrogenation.
III. Optimized Experimental Protocols
Safety First: Always handle 2,4-dinitrochlorobenzene (a toxic and skin sensitizer), hydrochloric acid (corrosive), and pressurized hydrogen with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9][10]
Protocol 1: Synthesis of β-2,4-Dinitrophenoxyethanol (2,4-DNPE)
-
Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagents: Charge the flask with ethylene glycol (10 molar equivalents) and 2,4-dinitrochlorobenzene (1 molar equivalent).
-
Reaction Initiation: Begin stirring and add sodium hydroxide (1.1 molar equivalents) portion-wise, managing any initial exotherm.
-
Heating: Heat the mixture to 120°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the DNCB spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water (10 volumes) with vigorous stirring.
-
Precipitation: Cool the aqueous mixture in an ice bath to 0-5°C to fully precipitate the yellow solid product.
-
Isolation: Filter the solid product via vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7) to remove residual ethylene glycol and salts.[5]
-
Drying: Dry the yellow solid under vacuum at 50°C to a constant weight.
Protocol 2: Catalytic Hydrogenation and Salt Formation
-
Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the dried 2,4-DNPE from Protocol 1, a suitable solvent (e.g., ethanol or methanol), and the catalyst (e.g., 5% Pd/C, ~2-5% by weight relative to the substrate).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 10-12 kg/cm ²).[5] Begin vigorous stirring and heat to the target temperature (e.g., 50-70°C).[1][7] The reaction is exothermic; cooling may be required to maintain the set temperature.
-
Monitoring: Monitor the reaction by the cessation of hydrogen uptake.
-
Workup (under N₂): Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen.
-
Filtration (under N₂): Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad with a small amount of the deoxygenated solvent.
-
Salt Formation: Cool the combined filtrate in an ice bath. Slowly add a concentrated solution of hydrochloric acid (~2.2 molar equivalents) with stirring.
-
Crystallization: The this compound will precipitate as an off-white or pale grey solid.[11] Stir in the ice bath for 1 hour to ensure complete crystallization.
-
Isolation: Filter the final product, wash with a small amount of cold, deoxygenated ethanol, and dry under vacuum.
IV. Data Summary Tables
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Ether Synthesis | Step 2: Hydrogenation |
| Key Reagents | 2,4-Dinitrochlorobenzene, Ethylene Glycol, NaOH | 2,4-Dinitrophenoxyethanol, H₂, Pd/C |
| Solvent | Ethylene Glycol (in excess) | Ethanol or Methanol |
| Temperature | 100 - 140°C[6] | 50 - 70°C[1][7] |
| Pressure | Atmospheric | 4 - 12 kg/cm ² (approx. 55 - 170 psi)[4][5] |
| Reaction Time | 4 - 6 hours (TLC monitored) | 2 - 5 hours (H₂ uptake monitored) |
| Key Optimizations | Large excess of ethylene glycol, pH control[5] | High agitation, inert atmosphere workup |
Table 2: Product & Intermediate Properties
| Compound | Appearance | Molecular Weight | Melting Point |
| 2,4-Dinitrophenoxyethanol | Yellow Solid | 228.15 g/mol | ~85-88°C |
| This compound | Pale grey to pale pink-grey powder[2][8] | 241.12 g/mol [10] | 222 - 224°C[11] |
V. Frequently Asked Questions (FAQs)
Q: Can I use a different catalyst for the hydrogenation? A: Yes, while Palladium on Carbon (Pd/C) is common, other catalysts like Raney Nickel, Platinum on Carbon (Pt/C), or specialized bimetallic catalysts can be used.[4][12][13] However, each catalyst has a different activity, selectivity, and susceptibility to poisoning. Raney Nickel, for instance, is often used but may require higher pressures and temperatures and is pyrophoric. If you switch catalysts, you must re-optimize the reaction conditions.
Q: What is the purity of the final product I should expect? A: A well-executed synthesis should yield this compound with a purity of ≥99.0% as determined by HPLC.[11] Key impurities to monitor for include the starting material, partially reduced intermediates, and any byproducts from the ether synthesis step.[14]
Q: Is the dihydrochloride salt stable for long-term storage? A: Yes, the dihydrochloride salt is significantly more stable to air and light than its free base form. For long-term storage, it should be kept in a tightly sealed container, protected from light, in a cool, dry place, and preferably under an inert atmosphere.[15]
Q: This compound is used in hair dyes. What are the primary safety concerns? A: The final compound is classified as harmful if swallowed and may cause an allergic skin reaction (sensitization).[10][16] The intermediate, 2,4-dinitrochlorobenzene, is highly toxic and a known skin sensitizer. Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before beginning any work.[8][9][17]
VI. References
-
Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. (URL: --INVALID-LINK--)
-
This compound SDS, 66422-95-5 Safety Data Sheets. Echemi. (URL: --INVALID-LINK--)
-
Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Patsnap. (URL: --INVALID-LINK--)
-
2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5. ChemicalBook. (URL: --INVALID-LINK--)
-
Chemical Safety Data Sheet MSDS / SDS - 2,4-Diaminophenoxyethanol. ChemicalBook. (URL: --INVALID-LINK--)
-
2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. Jay Organics. (URL: --INVALID-LINK--)
-
Safety Data Sheet - Biosynth. (URL: --INVALID-LINK--)
-
Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Semantic Scholar. (URL: --INVALID-LINK--)
-
Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. (URL: --INVALID-LINK--)
-
CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Google Patents. (URL: --INVALID-LINK--)
-
SC-352254 - SAFETY DATA SHEET. (URL: --INVALID-LINK--)
-
2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (URL: --INVALID-LINK--)
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. (URL: --INVALID-LINK--)
-
Opinion of the Scientific Committee on Consumer Safety on this compound and sulfate (A42). (URL: --INVALID-LINK--)
-
EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. (URL: --INVALID-LINK--)
-
Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. (URL: --INVALID-LINK--)
-
Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. (URL: --INVALID-LINK--)
-
Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Patsnap. (URL: --INVALID-LINK--)
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. (URL: --INVALID-LINK--)
-
The application of 2-(2 4-Diaminophenoxy)ethanol dihydrochloride. Zhishang Bio. (URL: --INVALID-LINK--)
-
2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (URL: --INVALID-LINK--)
-
2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978. Biosynth. (URL: --INVALID-LINK--)
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. (URL: --INVALID-LINK--)
-
Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines. ResearchGate. (URL: --INVALID-LINK--)
-
Hydrogenation Catalysts. TCI Chemicals. (URL: --INVALID-LINK--)
-
Understanding the Safety of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Cosmetics. (URL: --INVALID-LINK--)
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst | Semantic Scholar [semanticscholar.org]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 6. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jayorganics.com [jayorganics.com]
- 11. innospk.com [innospk.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cir-safety.org [cir-safety.org]
- 15. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. biosynth.com [biosynth.com]
Improving yield and purity of 2,4-Diaminophenoxyethanol Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAPE·2HCl). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield
Q: My final yield of 2,4-DAPE·2HCl is consistently low. What are the likely causes and how can I improve it?
A: Low yield can stem from issues in either the initial condensation reaction or the subsequent hydrogenation step. Let's break down the possibilities.
Potential Cause A: Incomplete Condensation Reaction
The first step in the synthesis is typically a nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene (DNCB) and ethylene glycol.[1] Incomplete reaction is a common cause of poor overall yield.
-
Insufficient Base or Incorrect pH: The reaction requires a base (e.g., sodium carbonate) to deprotonate ethylene glycol, making it a more potent nucleophile.[2] Ensure the correct stoichiometry of the base is used. The pH should be maintained around 7.5 to facilitate the reaction without causing unwanted side reactions.[1]
-
Suboptimal Temperature: The reaction temperature is critical. Temperatures between 100-120°C are often cited for driving the reaction to completion in a reasonable timeframe (4-5 hours).[3] Lower temperatures will result in a sluggish reaction, while excessively high temperatures can lead to side product formation.
-
Poor Mixing: If the DNCB, which may be added as a molten liquid, is not adequately dispersed in the ethylene glycol, the reaction will be slow and incomplete.[4] Ensure vigorous and consistent stirring throughout the reaction.
Solution Protocol: Optimizing the Condensation Step
-
Verify Reagent Stoichiometry: Double-check the molar ratios of DNCB, ethylene glycol, and the base. An excess of ethylene glycol is typically used.
-
Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the reaction temperature at a stable 120°C.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the DNCB starting material. The reaction should not be quenched until the DNCB spot is gone.
-
Ensure Homogeneity: If adding molten DNCB, ensure it is added to pre-heated ethylene glycol with vigorous stirring to promote mixing.[4]
Potential Cause B: Inefficient Hydrogenation
The reduction of the dinitro intermediate to the diamine is the second critical step. Problems here directly impact yield.
-
Catalyst Deactivation (Poisoning): The palladium catalyst (e.g., Pd/C) is sensitive to poisoning by various functional groups and impurities, such as sulfur compounds or halides.[5] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Incomplete Reduction: The reduction of two nitro groups is a highly exothermic, six-electron process per nitro group.[6] Insufficient hydrogen pressure, low catalyst loading, or short reaction times can lead to incomplete reduction, leaving nitro or intermediate nitroso/hydroxylamine functionalities.[7][8]
-
Poor Mass Transfer: This is a triphasic reaction (solid catalyst, liquid substrate, hydrogen gas). If agitation is insufficient, the hydrogen gas will not effectively reach the catalyst surface where the reaction occurs.
Solution Protocol: Enhancing the Hydrogenation Step
-
Catalyst Handling: Use fresh, high-quality Pd/C catalyst. Handle it under an inert atmosphere if possible to prevent premature oxidation. The typical substrate-to-catalyst ratio is between 20:1 and 100:1 by weight.[6]
-
Optimize Hydrogen Pressure: Maintain a constant hydrogen pressure as specified in your protocol (e.g., up to 12 kg/cm ²).[1] Monitor the hydrogen uptake; the reaction is complete when uptake ceases.[6]
-
Vigorous Agitation: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface.
-
Solvent Choice: The presence of a protic co-solvent like ethanol or acetic acid can often improve hydrogenation efficiency.[8]
Problem 2: Product Discoloration (Pink, Brown, or Grey Hue)
Q: My final 2,4-DAPE·2HCl product is not an off-white powder as expected. It has a pink or brownish tint. What causes this and how can I purify it?
A: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored quinone-like impurities. This is the most common cause of discoloration.
Potential Cause A: Air Oxidation
The free amine form of 2,4-DAPE is unstable and readily oxidizes in the presence of air (oxygen). This can happen after the hydrogenation and before complete acidification to the more stable dihydrochloride salt. Even the salt can discolor over time with prolonged exposure to air and light.[3]
Solution Protocol: Preventing and Removing Oxidation Products
-
Inert Atmosphere: After hydrogenation and removal of the catalyst, handle the free amine solution under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Prompt Salification: Add hydrochloric acid to precipitate the dihydrochloride salt promptly after the workup of the hydrogenation reaction. Do not let the free amine solution sit exposed to air for extended periods.
-
Decolorization with Activated Carbon: If the product is already discolored, recrystallization with the addition of activated charcoal is effective. The charcoal adsorbs the colored impurities.
-
Dissolve the crude, colored product in a minimal amount of hot solvent (e.g., ethanol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% w/w of the solute).
-
Hold the solution at a boil for 5-10 minutes.
-
Perform a hot filtration through a pad of celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to crystallize the purified product.
-
-
Bleaching Agents: In some industrial processes for amines, trace amounts of a reducing agent or bleaching agent like sodium bisulfite are used to remove color.[9] This should be approached with caution and validated at a small scale.
Potential Cause B: Residual Colored Impurities from Starting Materials
Impurities in the initial 2,4-dinitrochlorobenzene or side products from the condensation step can carry through the synthesis and appear in the final product.
Solution Protocol: Purification via Recrystallization Recrystallization is a powerful technique for removing impurities and improving color.[10] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[11]
-
Methanol/Water: Similar to the ethanol/water system, this can be an effective alternative.[12]
-
Acidified Water: Given that it is a hydrochloride salt, recrystallization from dilute aqueous HCl can also be effective, suppressing deprotonation and minimizing oxidation.
-
| Solvent System | Rationale |
| Ethanol/Water | Good solvency for the salt when hot, but the addition of water as an anti-solvent reduces solubility upon cooling. |
| Methanol/Water | Similar principle to ethanol/water, offers a different solubility profile that may be advantageous. |
| Dilute aq. HCl | The common ion effect (Cl-) can decrease solubility, and the acidic environment enhances the stability of the amine against oxidation. |
Problem 3: Product Fails Purity Specification (e.g., <99% by HPLC)
Q: My HPLC analysis shows the purity of my 2,4-DAPE·2HCl is below the required 99%. What are the likely impurities and how do I remove them?
A: The most common impurities are residual starting materials, intermediates from incomplete reactions, or byproducts from side reactions.
Likely Impurities and Their Origin:
| Impurity | Potential Origin |
| 2,4-Dinitrophenoxyethanol | Incomplete reduction of the dinitro intermediate. |
| Partially Reduced Intermediates | Incomplete hydrogenation (e.g., nitro-amino or hydroxylamino-nitro compounds). |
| 2,4-Dinitrochlorobenzene (DNCB) | Incomplete initial condensation reaction. |
| m-Phenylenediamine | A potential impurity in related syntheses, monitored in quality control.[13] |
| 2,4-Diaminoanisole | Another monitored impurity, potentially from related feedstocks.[13] |
Solution Protocol: Analysis and Purification
-
Confirm Impurity Identity: If possible, use HPLC-MS or compare retention times with authentic standards to identify the major impurities. Knowing the impurity is key to choosing the best purification strategy.
-
Re-evaluate Reaction Completeness:
-
If 2,4-dinitrophenoxyethanol is present, the hydrogenation was incomplete. Re-subject the material to the hydrogenation conditions with fresh catalyst or for a longer duration.[6]
-
If DNCB is present, the initial condensation reaction did not go to completion. Optimize this step as described in Problem 1 .
-
-
Optimize Recrystallization: A carefully executed recrystallization is the most effective way to remove small amounts of impurities.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals, leaving impurities in the mother liquor.
-
Two-Solvent System: A two-solvent recrystallization (e.g., dissolving in hot methanol and adding ethyl acetate as an anti-solvent) can be very effective at excluding impurities.[11]
-
-
Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurities.
Experimental Workflows & Diagrams
Overall Synthesis and Purification Workflow
The following diagram outlines the key stages in the production of high-purity 2,4-DAPE·2HCl.
Caption: Workflow for the synthesis and purification of 2,4-DAPE·2HCl.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues with your final product.
Caption: Decision tree for troubleshooting 2,4-DAPE·2HCl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of high-purity 2,4-DAPE·2HCl? High-purity 2,4-DAPE·2HCl should be a light grey to white or off-white crystalline powder.[14] Its melting point is consistently reported in the range of 222-224°C.[14] Significant deviation from this range or appearance suggests the presence of impurities.
Q2: How should I store 2,4-DAPE·2HCl to ensure its stability? The compound should be stored in a tightly sealed container, protected from light and air, in a cool, well-ventilated environment.[3][14] It is described as being air-sensitive.[3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
Q3: Is the compound stable in solution? Stability in solution depends on the solvent and conditions. In aqueous solution, it is stable for up to 9 days at 4°C when protected from light and under an inert gas atmosphere.[15] In DMSO, it is stable for up to 4 hours at room temperature under similar protective measures.[15] Stability in hair dye formulations is not widely reported.[15]
Q4: What analytical techniques are recommended for purity analysis? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2,4-DAPE·2HCl.[14][15] A reverse-phase method using an acetonitrile/water mobile phase with a phosphoric acid or formic acid modifier is typically effective.[16] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[17]
Q5: What are the key safety precautions when handling this compound? 2,4-DAPE·2HCl is an aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of the powder. It is classified as a moderate skin sensitizer.[18] Avoid contact with skin and eyes.
References
- 1. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol - Google Patents [patents.google.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US4347381A - Method of treating long chain alkyl amines or products derived therefrom - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. reddit.com [reddit.com]
- 13. cir-safety.org [cir-safety.org]
- 14. innospk.com [innospk.com]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]
- 18. ec.europa.eu [ec.europa.eu]
Technical Support Center: Crystallization of 2,4-Diaminophenoxyethanol Dihydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the crystallization of 2,4-Diaminophenoxyethanol Dihydrochloride. This guide is designed to provide in-depth, experience-driven advice to scientists and researchers. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple protocols to explain the underlying principles of crystallization, helping you troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Molecule and Its Crystallization Behavior
This compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals and as a component in cosmetic formulations, particularly hair dyes.[1][2] Its structure, featuring two amino groups and a phenoxyethanol moiety, results in a polar molecule.[3] The dihydrochloride salt form significantly enhances its water solubility.[3]
Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [3] |
| Molecular Weight | ~241.12 g/mol | [3][4] |
| Appearance | Grey to pale pink-grey powder | [1][5] |
| Melting Point | 222-224 °C | [2][5][6] |
| Water Solubility | 425 g/L at 20°C | [3][6] |
| Organic Solvent Solubility | Slightly soluble in DMSO and methanol; insoluble in acetone and 95% ethanol.[3] | [3] |
| log P (octanol-water) | 0.99 at 20°C (Note: a conflicting value of -0.98 is also reported, but the positive value is more consistent with its properties).[3] | [3][7] |
| Aqueous Solution pH | Approximately 1 | [3][6] |
The high water solubility and low solubility in many common organic solvents are critical factors to consider when developing a crystallization protocol.[3] This profile suggests that anti-solvent crystallization or pH-swing crystallization could be effective methods.
Section 2: General Troubleshooting Workflow
When encountering issues with the crystallization of this compound, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and resolve common problems.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 2. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 3. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 4. jayorganics.com [jayorganics.com]
- 5. innospk.com [innospk.com]
- 6. echemi.com [echemi.com]
- 7. cir-safety.org [cir-safety.org]
Technical Support Center: Degradation Pathways of 2,4-Diaminophenoxyethanol Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diaminophenoxyethanol Dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various stress conditions. Our aim is to equip you with the foundational knowledge to anticipate potential degradation pathways, design robust stability studies, and interpret your analytical data with confidence.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
A1: this compound is an aromatic amine used primarily as a coupler in oxidative hair dye formulations.[1][2] In pharmaceutical research and development, derivatives of this molecule or the molecule itself may be investigated as active pharmaceutical ingredients (APIs) or intermediates.
Understanding its degradation pathways is critical for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or even be toxic. Identifying and controlling them is essential for ensuring the safety and effectiveness of a final product.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data for drug substances and products. This includes forced degradation studies to identify potential degradants and develop stability-indicating analytical methods.[3]
-
Formulation Development: Knowledge of how the molecule degrades under different conditions (e.g., pH, light, heat) informs the development of stable formulations and the selection of appropriate packaging and storage conditions.[4]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to predict its long-term stability and identify potential degradation products.[3] For this compound, the following stress conditions are recommended based on ICH guidelines and the chemical nature of the molecule:
-
Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.
-
Alkaline Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.
-
Oxidative Degradation: Exposure to oxidizing agents like 3% to 30% hydrogen peroxide (H₂O₂).[4]
-
Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light.
Q3: What are the primary functional groups in this compound that are susceptible to degradation?
A3: The structure of this compound contains several functional groups that are prone to degradation under stress conditions:
-
Aromatic Diamine: The two amino groups on the phenyl ring are highly susceptible to oxidation, which can lead to the formation of colored quinone-imine structures.[5]
-
Phenol Ether: The ether linkage (-O-) between the phenyl ring and the ethanol group can be cleaved under harsh acidic conditions or high temperatures.
-
Primary Alcohol: The hydroxyl group (-OH) of the ethanol moiety can undergo oxidation to form an aldehyde or a carboxylic acid.
II. Troubleshooting Guide: Navigating Common Experimental Issues
Issue 1: Multiple unexpected peaks appear in my chromatogram after oxidative stress testing with hydrogen peroxide.
Probable Cause: Aromatic amines are highly susceptible to oxidation, and the reaction can be complex, leading to a variety of degradation products. The presence of two amino groups on this compound increases the likelihood of forming multiple oxidized species, including quinone-imines and polymeric products.[2]
Troubleshooting Steps:
-
Optimize Oxidant Concentration: If the degradation is too extensive, reduce the concentration of hydrogen peroxide (e.g., from 30% to 3%) or shorten the exposure time. The goal is to achieve 5-20% degradation to identify the primary degradation products without excessive secondary degradation.
-
Employ a Milder Oxidant: Consider using a milder oxidizing agent, such as AIBN (azobisisobutyronitrile), to achieve more controlled degradation.
-
Use LC-MS for Peak Identification: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information for elucidating their structures.
-
Consider Polymerization: Aromatic amines can polymerize upon oxidation. If you observe a broad, unresolved hump in your chromatogram, this may indicate the presence of polymeric degradants. Size-exclusion chromatography (SEC) could be a useful tool for characterizing these species.
Potential Oxidative Degradation Pathway: The primary amino groups are the most likely sites of oxidation. The reaction with hydrogen peroxide can proceed via the formation of a hydroxylamine intermediate, followed by further oxidation to a nitroso derivative and ultimately a quinone-imine. Dimerization and polymerization can also occur.
Caption: Potential oxidative degradation pathway of 2,4-Diaminophenoxyethanol.
Issue 2: My sample shows significant degradation under acidic conditions, but I am unsure of the degradation product.
Probable Cause: The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This would result in the formation of 2,4-diaminophenol and 2-chloroethanol (if HCl is used as the acid).
Troubleshooting Steps:
-
Analyze for Expected Products: Prepare and inject standards of the suspected degradation products (2,4-diaminophenol and ethylene glycol/2-chloroethanol) to see if their retention times match any of the peaks in your degraded sample.
-
Perform Mass Spectrometry: Use LC-MS to determine the molecular weights of the degradation products. The expected masses would correspond to 2,4-diaminophenol and its subsequent degradation products.
-
Control Reaction Temperature: If the degradation is too rapid, perform the acid hydrolysis at a lower temperature (e.g., room temperature instead of refluxing) to slow down the reaction and better identify the initial degradation products.
Potential Acid Hydrolysis Pathway:
Caption: Potential acid hydrolysis pathway of 2,4-Diaminophenoxyethanol.
Issue 3: I am not observing any significant degradation under photolytic or thermal stress.
Probable Cause: this compound may be relatively stable to light and heat under the conditions you have tested. Aromatic ethers and aminophenols can be quite stable.[6] However, it's also possible that the stress conditions were not stringent enough to induce degradation.
Troubleshooting Steps:
-
Increase Stress Intensity: For thermal stress, increase the temperature or prolong the exposure time. For photolytic stress, ensure the light source provides sufficient energy in the UV and visible spectrum and increase the duration of exposure. According to ICH guidelines, a minimum of 1.2 million lux hours and 200 watt hours/m² should be used.
-
Test in Solution: If you are testing the solid state, also perform the study on a solution of the compound. Degradation is often more rapid in solution.
-
Check for Subtle Changes: Use a photodiode array (PDA) detector with your HPLC to check for any changes in the UV spectrum of the main peak, which might indicate the formation of a co-eluting degradation product.
-
Confirm Method Suitability: Ensure your analytical method is capable of detecting potential degradation products. They may have different chromophores and not be detectable at the same wavelength as the parent compound.
Potential Thermal Degradation Pathway: At very high temperatures, in addition to ether cleavage, intramolecular cyclization of the diamine with the ethanol side chain could potentially occur, or degradation of the ethanol side chain itself.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework. You may need to adjust concentrations, times, and temperatures based on the observed stability of your specific compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol, water, or a mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solution of the compound in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution and the solid powder to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/m².
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the gradient profile, mobile phase composition, and flow rate to achieve adequate separation of the parent peak from all degradation product peaks.
-
The goal is to have a resolution of >1.5 between all peaks.
3. Detection:
-
Use a PDA detector to identify the optimal wavelength for detecting both the parent compound and the degradation products.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Data Summary
The following table summarizes the expected degradation behavior of this compound under various stress conditions. The potential degradation products are inferred from the chemical structure and literature on analogous compounds.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Likely, especially at elevated temperatures. | 2,4-Diaminophenol, Ethylene Glycol |
| Alkaline Hydrolysis | Possible, but likely less extensive than acidic hydrolysis. | 2,4-Diaminophenol, Ethylene Glycol |
| Oxidative (H₂O₂) | Highly likely. | Quinone-imines, Polymeric products |
| Thermal | Possible at high temperatures. | Products of ether cleavage, side-chain degradation |
| Photolytic (UV/Vis) | Possible, but may require prolonged exposure. | Oxidized products, ring-opened products |
V. References
-
Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University.
-
Milnes, P. J., et al. (2016). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 138(4), 1348-1359.
-
Comes Franchini, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1253.
-
Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from --INVALID-LINK--
-
Kansal, S. K., & Chopra, M. (2012). Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst. Engineering, 4(8), 416-420.
-
Biosynth. (n.d.). 2,4-Diaminophenoxyethanol 2HCl. Retrieved from --INVALID-LINK--
-
Montanarella, F., & Hessel, V. (2021). Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles. Polymers, 13(16), 2729.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
Ghosh, P., et al. (2017). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Journal of the Serbian Chemical Society, 82(2), 255-267.
-
PubChem. (n.d.). Phenoxyethanol. Retrieved from --INVALID-LINK--
-
Singh, R., & Rehman, Z. U. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(9), 1145-1153.
-
European Commission. (2006). Scientific Committee on Consumer Products (SCCP) Opinion on 2,4-Diaminophenoxyethanol and its salts.
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics.
-
European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on this compound and sulfate (A42).
-
Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
-
ChemicalBook. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from --INVALID-LINK--
-
University of Kentucky UKnowledge. (2019). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
-
UTS OPUS. (2017). Photolytic and Photocatalytic Degradation of Organic UV Filters in Contaminated Water.
-
RSC Publishing. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives.
-
ResearchGate. (2020). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
-
ScienceDirect. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck.
-
NIH National Library of Medicine. (2012). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products.
-
Google Patents. (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
-
CONICET. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
-
Natural Micron Pharm Tech. (n.d.). 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. Retrieved from --INVALID-LINK--
-
EWG Skin Deep. (n.d.). 2,4-DIAMINOPHENOXYETHANOL HCL. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from --INVALID-LINK--
-
DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
-
ResearchGate. (2014). (PDF) Stability indicating HPLC method development - a review.
-
NIH National Library of Medicine. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
Overcoming solubility issues of 2,4-Diaminophenoxyethanol Dihydrochloride in experiments
Welcome to the technical support guide for 2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on solubility. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the success and reproducibility of your work.
Introduction: Understanding the Molecule
This compound, often abbreviated as 2,4-DAPE 2HCl, is an aromatic amine salt. Its structure, featuring two primary amine groups and a hydroxyl group, makes it a valuable coupler in oxidative chemistry and a building block for more complex molecules.[1][2] The dihydrochloride salt form is specifically designed to enhance aqueous solubility. While its water solubility is excellent, its behavior in complex buffers or non-aqueous systems can present challenges.[3] This guide will address these issues directly.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the handling and dissolution of this compound.
Question 1: My 2,4-DAPE 2HCl is not dissolving in water, even though it's rated as highly soluble. What's going wrong?
Answer: This is a common yet perplexing issue. While the compound has a very high intrinsic water solubility (425 g/L at 20°C), several factors can impede dissolution.[3][4]
-
Causality: The high solubility is a direct result of its salt form. The two amine groups on the phenyl ring are protonated (-NH₃⁺), making the molecule ionic and readily solvated by polar water molecules. The aqueous solution of the dihydrochloride salt is naturally acidic, with a pH of approximately 1.[3][4] If the pH of your water is neutral or basic, or if the powder is added too quickly to a small volume, localized saturation can occur, slowing down the dissolution process.
-
Troubleshooting Steps:
-
Verify Water Quality: Always use high-purity, deionized water (Type I or II).
-
Monitor Temperature: While soluble in cold water, solubility increases with temperature.[5] Gentle warming of the solvent (to 30-40°C) can significantly aid dissolution. Avoid boiling, which could risk degradation.
-
Use Agitation: Employ vigorous stirring or sonication to break up powder clumps and increase the surface area exposed to the solvent.
-
Check pH: If your experimental buffer system is neutral or basic, prepare a concentrated acidic stock solution in water first, and then add it to your final buffer system.
-
Question 2: The compound dissolved perfectly at first, but then a precipitate formed. Why did this happen and how can I fix it?
Answer: This phenomenon, known as "crashing out," is almost always due to a change in the solution's pH that shifts the chemical equilibrium.
-
Causality: The solubility of 2,4-DAPE 2HCl is highly pH-dependent.[3] When the pH of the solution is raised (becomes more basic), the protonated amine groups (-NH₃⁺) are neutralized to their free amine form (-NH₂). This removes the ionic charge, converting the highly soluble salt into the significantly less water-soluble free base, which then precipitates. This can happen when adding the acidic stock solution to a strongly buffered basic solution.
-
Troubleshooting Workflow:
Caption: Logical workflow for diagnosing and resolving compound precipitation.
Question 3: How can I dissolve 2,4-DAPE 2HCl for an experiment requiring an organic solvent or a mixed aqueous-organic system?
Answer: The dihydrochloride salt has limited compatibility with most organic solvents. Direct dissolution in nonpolar solvents is not feasible. However, you can work with polar organic solvents or create stock solutions.
-
Causality: The ionic nature that makes it highly soluble in water prevents it from being soluble in nonpolar organic solvents. It is reported to be slightly soluble in polar solvents like Dimethyl Sulfoxide (DMSO) and methanol, which can solvate the ionic and hydrogen-bonding sites of the molecule.[3][5] It is reportedly insoluble in acetone and 95% ethanol.[3]
-
Recommended Approach:
-
Primary Recommendation: Prepare a concentrated stock solution in water first, then dilute it into your final experimental medium. This is the most robust method.
-
For Water-Intolerant Systems: Prepare a concentrated stock solution in DMSO. A study by the Scientific Committee on Consumer Products (SCCP) noted that 10% (w/v) was the maximal practicable concentration in DMSO.[6] See Protocol 2 for a detailed method. Remember that DMSO can have effects on cellular experiments and should be used with appropriate controls.
-
Question 4: What are the stability and storage recommendations for my solutions?
Answer: Both the solid compound and its solutions have stability considerations.
-
Solid Form: The compound is noted as being air-sensitive.[5] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen.[5]
-
Aqueous Solutions: While relatively stable at neutral pH, the ether linkage in the molecule can be susceptible to hydrolysis under strongly acidic or alkaline conditions over time.[3] Aqueous solutions are stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert atmosphere.[7]
-
DMSO Solutions: Solutions in DMSO are stable for up to 4 hours at room temperature when protected from light.[7]
-
Best Practice: For maximum reproducibility, it is always recommended to prepare solutions fresh on the day of use. If storage is necessary, filter-sterilize the solution, aliquot it into cryovials to avoid freeze-thaw cycles, and store at -20°C for long-term use.
Physicochemical & Solubility Data Summary
| Property | Value | Comments | Source(s) |
| Appearance | Pale grey to pale pink-grey powder | [5][8] | |
| Water Solubility | 425 g/L (42.5% w/v) | At 20°C. Solution is highly acidic (pH ≈ 1). | [3][4][5] |
| DMSO Solubility | Slightly Soluble (>10 g/100mL) | A 10% (w/v) solution is considered practicable. | [3][5][6][9] |
| Methanol Solubility | Slightly Soluble | [3][5] | |
| Ethanol (95%) | Insoluble (<10 g/100mL) | [3][9] | |
| Acetone | Insoluble | [3] | |
| log Pow | 0.99 | Indicates slight lipophilicity, though a value of -0.98 has also been reported, suggesting hydrophilicity. The latter is more consistent with the salt form. | [3][4] |
Key Experimental Protocols
Safety First: Always handle this compound powder in a chemical fume hood or ventilated enclosure. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] The compound is harmful if swallowed and can cause serious eye irritation and skin sensitization.[4][10]
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol provides a standard method for preparing a concentrated, ready-to-use aqueous stock.
-
Weighing: Accurately weigh 1.0 g of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Initial Solvation: Add 8 mL of high-purity, deionized water. Cap the tube securely.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If powder remains undissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 30-40°C can be used if a sonicator is unavailable.
-
Final Volume Adjustment: Once fully dissolved, add deionized water to bring the final volume to 10.0 mL. Invert the tube several times to ensure homogeneity.
-
Sterilization (if required): For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use immediately or store as recommended in the stability section above.
Protocol 2: Preparation of a 100 mg/mL (10% w/v) DMSO Stock Solution
This protocol is for applications where water is not a suitable solvent.
-
Weighing: In a chemical fume hood, accurately weigh 100 mg of this compound powder and transfer it to a sterile glass vial.
-
Solvation: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.
-
Dissolution: Cap the vial and vortex vigorously for 2-3 minutes. The compound is only slightly soluble, so this may take time. Sonication can aid in dissolution.
-
Storage: Due to the limited stability of DMSO solutions, use immediately.[7] If brief storage is required, blanket the vial with an inert gas (argon or nitrogen) and store at 4°C, protected from light.
Underlying Mechanisms: The Role of pH
Understanding the chemical equilibrium is key to mastering the solubility of this compound. The two amine groups have pKa values that dictate their protonation state at a given pH. In the dihydrochloride salt, both are protonated. As the pH rises, they are sequentially deprotonated, reducing the molecule's overall charge and aqueous solubility.
Caption: pH effect on the ionization and solubility of 2,4-DAPE.
References
- 1. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. zhishangbio.com [zhishangbio.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. Cas 66422-95-5,2-(2,4-Diaminophenoxy)ethanol dihydrochloride | lookchem [lookchem.com]
- 9. cir-safety.org [cir-safety.org]
- 10. aksci.com [aksci.com]
By-product identification and removal in 2,4-Diaminophenoxyethanol Dihydrochloride synthesis
Welcome to the technical support center for the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAPE·2HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification and removal of process-related by-products. As a crucial intermediate in the pharmaceutical and cosmetic industries, particularly in oxidative hair dyes, achieving high purity of 2,4-DAPE·2HCl is paramount for safety and efficacy.[1][2][3]
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind by-product formation and provide validated protocols for their analysis and remediation.
Section 1: Synthesis Overview and Key Challenges
The most common industrial synthesis of this compound is a three-stage process.[1][4] Understanding this pathway is critical to pinpointing the origin of impurities.
-
Williamson Ether Synthesis: 2,4-Dinitrochlorobenzene (DNCB) is reacted with ethylene glycol in the presence of a base to form the intermediate, β-2,4-Dinitrophenoxyethanol (2,4-DNPE).[5][6][7]
-
Catalytic Hydrogenation: The two nitro groups on the 2,4-DNPE intermediate are reduced to amino groups, typically using a catalyst like Palladium on Carbon (Pd/C) or a specialized Pd-Fe resin under hydrogen pressure, yielding the free base form, 2,4-Diaminophenoxyethanol (2,4-DAPE).[5][6]
-
Salt Formation: The free base is then treated with hydrochloric acid to precipitate the stable dihydrochloride salt.[1][4]
The primary challenges in this process are preventing the formation of a bis-substituted ether during the first step and ensuring the complete reduction of both nitro groups in the second step.
Caption: Synthesis pathway and points of by-product formation.
Section 2: Frequently Asked Questions - By-product Identification
This section addresses the critical first step in troubleshooting: identifying the impurities in your product.
Q1: What are the most common by-products I should be looking for in my synthesis?
The by-products you encounter are directly related to the two main reaction steps. Based on the chemistry and regulatory impurity profiles, the most common species are:
| By-product/Impurity | Likely Origin | Recommended Analytical Technique |
| Bis(2,4-dinitrophenoxy)ethane | Step 1: Williamson Ether Synthesis. Occurs when a second molecule of DNCB reacts with the free hydroxyl group of the 2,4-DNPE intermediate.[8] | HPLC, LC-MS |
| Partially Reduced Intermediates | Step 2: Catalytic Hydrogenation. Incomplete reduction leads to species like 2-amino-4-nitrophenoxyethanol or 4-amino-2-nitrophenoxyethanol. | HPLC, LC-MS |
| m-Phenylenediamine | Found as an impurity in final product batches.[9][10] May arise from side reactions during hydrogenation or from impurities in starting materials. | HPLC, GC-MS |
| 2,4-Diaminoanisole | Detected in final product batches.[10] Its presence could be due to impurities in the DNCB starting material (e.g., 2,4-dinitroanisole). | HPLC, GC-MS |
| Unreacted 2,4-DNPE | Step 2: Incomplete hydrogenation. | HPLC |
| Unreacted DNCB | Step 1: Incomplete ether synthesis. | HPLC, GC-MS |
Q2: My HPLC analysis shows several unexpected peaks. How can I determine the cause of their formation?
The formation of specific by-products is often linked to suboptimal reaction conditions.
-
High levels of Bis(2,4-dinitrophenoxy)ethane: This is almost always caused by an insufficient excess of ethylene glycol during the ether synthesis step.[8] The classic procedure for this reaction was known to produce 30-50% of this bis-compound.[8] To favor the desired mono-substituted product, ethylene glycol should be used in large excess, acting as both reactant and solvent.[8]
-
Presence of Nitro-amino Intermediates: This points to an issue with the catalytic hydrogenation step. The cause could be insufficient catalyst, poor catalyst activity, low hydrogen pressure, inadequate reaction time, or a reaction temperature that is too low.[5][6]
-
Discoloration (Pink to Grey): The pure product is typically a light grey to light pink powder.[9] Darker colors often indicate the presence of oxidized diamines or residual colored nitroaromatic compounds. Aminophenols are notoriously susceptible to air oxidation, which can produce highly colored polymeric species.
Q3: What are the best analytical methods for routine purity checks and in-depth by-product identification?
A multi-tiered approach is recommended for robust quality control.
-
For In-Process Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective tool to monitor the disappearance of starting materials (like DNCB or 2,4-DNPE) during the reaction. A patent for the synthesis of 2,4-DAPE·2HCl explicitly mentions using TLC analysis to confirm the completion of the condensation reaction before proceeding.[11]
-
For Final Product Purity: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of 2,4-DAPE·2HCl and its impurities.[2][7][9] A reverse-phase method is typically employed.[12]
-
For Structural Confirmation: For unknown impurities, isolation (e.g., via preparative HPLC) followed by spectroscopic analysis is necessary. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential for definitive structural elucidation.[7][9]
Section 3: Troubleshooting Guides for By-product Removal
Once impurities have been identified, the next step is removal. This section provides actionable protocols and a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting product purity.
Q4: My final product purity is below 99% after synthesis. What is the most effective purification method?
Recrystallization is the most powerful and widely used technique for purifying solid organic compounds like 2,4-DAPE·2HCl.[13][14] The principle relies on the differential solubility of the desired product and the impurities in a chosen solvent system at different temperatures.
Expertise in Action: The key to successful recrystallization is selecting the right solvent. An ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but very poorly when cold.[15] For a polar salt like 2,4-DAPE·2HCl, polar solvents are a good starting point. A mixed-solvent system, such as ethanol and water, can be highly effective.[15] One patent describes adding ethanol after concentrating an aqueous solution, suggesting this is a viable system.
Q5: My product is off-white, but has a distinct pink or brown tint. How can I remove these colored impurities?
This is a classic problem that can often be solved by incorporating an activated charcoal (decolorizing carbon) treatment into your recrystallization protocol.[14]
Causality: Colored impurities are often large, flat molecules with extensive electron conjugation. Activated charcoal has a highly porous structure with a vast surface area, which readily adsorbs these types of molecules, effectively trapping them.[14] The charcoal, with the adsorbed impurities, is then physically removed from the hot solution by gravity filtration before the crystallization step.
Trustworthiness: It is critical to add the charcoal to a solution that has been slightly cooled from its boiling point. Adding it directly to a boiling solution can cause violent frothing and loss of product.[14] Furthermore, use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, reducing the overall yield.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method for assessing the purity of 2,4-DAPE·2HCl. It should be adapted and validated for your specific equipment and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Water:MeCN).
-
Analysis: The main peak for 2,4-DAPE·2HCl will be highly polar and elute early. Less polar impurities, such as the dinitro-intermediate (2,4-DNPE) or the bis-adduct, will have longer retention times. Purity is typically reported as area percent.[9]
Protocol 2: Recrystallization of 2,4-DAPE·2HCl
This protocol outlines the steps for purifying the crude product.
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent or solvent pair (e.g., water, ethanol, methanol, ethanol/water mixtures).[13]
-
Dissolution: Place the crude 2,4-DAPE·2HCl in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at the solvent's boiling point.[13] Adding too much solvent is a common error that will drastically reduce your yield.[13]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is often sufficient). Swirl the flask and gently reheat to boiling for 2-5 minutes.
-
(Optional) Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[14] Use a pre-heated funnel and flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange in a well-defined lattice, excluding impurities.[13][15]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.[13]
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Incomplete drying can lead to an inaccurate melting point and yield calculation.
By following these guidelines and understanding the chemical principles behind by-product formation, you can effectively troubleshoot your synthesis and consistently produce high-purity this compound.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. cir-safety.org [cir-safety.org]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Long-Term Stabilization of 2,4-Diaminophenoxyethanol Dihydrochloride Solutions
Welcome to the technical support guide for 2,4-Diaminophenoxyethanol Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound and require stable, reliable solutions for long-term experimental use. As a substituted aromatic amine and phenol, this compound is inherently susceptible to oxidative degradation, often leading to rapid discoloration and loss of potency. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind stabilizing this versatile intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound solutions.
Q1: Why is my freshly prepared this compound solution rapidly changing color from clear to yellow or brown?
A: This color change is a classic indicator of oxidation. The 2,4-Diaminophenoxyethanol molecule contains both aromatic amine and phenolic hydroxyl groups, which are highly susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions, leading to the formation of colored quinone-like structures and polymeric byproducts.[1][2][3]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A: The degradation is multifactorial, but the primary drivers are:
-
Oxygen: Direct reaction with atmospheric oxygen is the main degradation pathway.[4]
-
Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents can act as powerful catalysts, significantly accelerating the rate of oxidation.[3][5][6]
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions (photo-degradation).[7][8][9]
-
pH: The stability of the compound is highly dependent on the pH of the solution. Non-optimal pH levels can increase the susceptibility of the phenolic and amine groups to oxidation.[10][11]
-
Temperature: Higher storage temperatures increase the kinetic rate of all degradation reactions.[9][12]
Q3: How long can I expect an un-stabilized aqueous solution to remain viable?
A: The stability is very limited. According to data from the Scientific Committee on Consumer Safety (SCCS), a simple aqueous solution may only be stable for up to 6 hours at room temperature.[7][8] When stored at 4°C, protected from light, and under an inert gas atmosphere, stability can be extended to approximately 9 days, but this is often insufficient for long-term research campaigns.[7][8]
Q4: What is the general strategy for improving the long-term stability of my solution?
A: A multi-pronged approach is required. The core strategy involves creating a chemical environment that actively inhibits oxidation. This is achieved by:
-
Removing Dissolved Oxygen: Using an inert gas to purge the solvent.
-
Preventing Metal-Catalyzed Oxidation: Adding a chelating agent.
-
Scavenging Free Radicals: Incorporating a suitable antioxidant.
-
Controlling pH: Using a buffered system to maintain an optimal pH.
-
Proper Storage: Storing aliquots in amber vials at low temperatures under an inert gas blanket.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides direct answers to specific experimental problems.
| Problem | Potential Cause(s) | Scientific Explanation & Recommended Solution(s) |
| Rapid Discoloration (Within hours to a few days) | 1. Oxygen Exposure 2. Metal Ion Contamination 3. Photo-degradation | Explanation: The aromatic amine and phenol moieties are readily oxidized. This process is catalyzed by metal ions and initiated by light.[3][6]Solutions: 1. Deoxygenate your solvent: Before dissolving the compound, sparge the solvent (e.g., buffered water) with an inert gas like argon or nitrogen for at least 15-30 minutes. Prepare the final solution under a gentle stream of the inert gas.2. Add a Chelating Agent: Incorporate a chelating agent such as Disodium EDTA (0.05-0.2% w/v) into your buffer.[5][13] This will sequester trace metal ions, rendering them catalytically inactive.[14][15]3. Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil.[9][16] |
| Precipitation or Cloudiness (Develops over time) | 1. pH Shift 2. Formation of Insoluble Byproducts 3. Exceeded Solubility | Explanation: The solubility of this compound and its degradation products is pH-dependent.[10] As oxidation occurs, insoluble polymers can form.Solutions: 1. Use a Buffer: Prepare your solution in a stable buffer system (e.g., phosphate or citrate buffer) to maintain a consistent pH. The optimal pH for stability must be empirically determined but should generally be on the slightly acidic side to maintain protonation of the amines, which can reduce their susceptibility to oxidation.2. Implement Full Stabilization: Precipitation from degradation is a sign of instability. Utilize the complete stabilization protocol (Section 3) from the outset. Filtration can remove existing precipitate but does not solve the underlying issue.3. Confirm Solubility: Ensure your target concentration is well below the solubility limit at your intended storage temperature (e.g., 4°C or -20°C). |
| Loss of Potency or Reactivity (Observed in functional assays) | 1. Oxidative Degradation | Explanation: The chemical structure has been altered by oxidation, rendering it inactive for its intended purpose (e.g., as a coupler in a dyeing reaction).[17]Solutions: 1. Add an Antioxidant: This is critical. Incorporate a reducing agent like L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite into your formulation.[18][19][20] These compounds act as "sacrificial" agents, becoming oxidized before the this compound.2. Quality Control: Prepare fresh solutions using the full stabilization protocol. For critical experiments, aliquot the solution upon preparation and use a fresh aliquot for each experiment to avoid freeze-thaw cycles and repeated exposure to air. |
Section 3: Core Stabilization Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol integrates best practices to maximize the shelf-life of a 100 mM aqueous stock solution. Adjust concentrations as needed.
Materials:
-
This compound (high-purity grade)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Disodium EDTA
-
L-Ascorbic Acid
-
Phosphate buffer components (e.g., Sodium Phosphate Monobasic and Dibasic)
-
Inert gas (Argon or Nitrogen) with sparging tube
-
Sterile 0.22 µm syringe filters
-
Amber glass vials with Teflon-lined screw caps
Methodology:
-
Prepare the Stabilizing Buffer:
-
For 100 mL of solution, prepare a 50 mM sodium phosphate buffer at pH 6.0.
-
Add 100 mg of Disodium EDTA (final concentration ~0.1% w/v).
-
Stir until fully dissolved.
-
-
Deoxygenate the Buffer:
-
Place the buffer in a flask or beaker with a stir bar.
-
Sparge the solution by bubbling inert gas through it for at least 30 minutes while stirring gently. This removes dissolved oxygen, a primary oxidant.
-
-
Add Antioxidant:
-
Immediately following deoxygenation, add 100 mg of L-Ascorbic Acid (final concentration ~0.1% w/v). Briefly continue sparging to ensure the headspace remains inert while it dissolves.
-
-
Dissolve the Active Compound:
-
Weigh out 2.41 g of this compound (for 100 mL of a 100 mM solution).
-
While maintaining a gentle inert gas flow over the surface of the liquid (a "gas blanket"), slowly add the powder to the vortex of the stirring solution.
-
Continue stirring until fully dissolved.
-
-
Final pH Check and Adjustment:
-
Briefly remove the inert gas blanket and quickly measure the pH.
-
Adjust back to pH 6.0 using dilute NaOH or HCl if necessary. This step should be done rapidly to minimize oxygen re-entry.
-
-
Filtration and Aliquoting:
-
Draw the solution into a syringe and pass it through a 0.22 µm sterile filter directly into the final storage vials. This is particularly important if the solution is for cell-based assays.
-
Aliquot into small, single-use volumes in the amber vials. This prevents contamination and degradation of the main stock during repeated use.
-
-
Storage:
-
Before sealing each vial, briefly flush the headspace with the inert gas.
-
Seal tightly and store at 4°C for short-term use (weeks) or -20°C to -80°C for long-term storage (months). Always thaw an aliquot completely and mix gently before use.
-
Protocol 2: Monitoring Solution Stability
Verifying stability over time is crucial for data integrity.
-
Visual Inspection: Regularly check for any color change or precipitate formation in a control aliquot stored under the same conditions.
-
UV-Vis Spectrophotometry: Scan an aliquot from 200-600 nm. The appearance of new absorption peaks, particularly in the visible range, indicates the formation of colored degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing stability.[21] A reverse-phase HPLC method can be used to quantify the parent compound. A decrease in the main peak area and the emergence of new peaks over time provides a quantitative measure of degradation.
Section 4: Key Stabilization Components & Mechanisms
Understanding the role of each additive is key to troubleshooting and adapting protocols.
-
Inert Atmosphere (Nitrogen/Argon): This is the first line of defense. By physically displacing oxygen from the solvent and vial headspace, it removes the key ingredient for oxidative degradation.[7][8]
-
Chelating Agents (e.g., EDTA): These molecules act like claws, binding tightly to divalent and trivalent metal ions (Fe³⁺, Cu²⁺). This sequestration prevents the metals from participating in the redox cycling that generates highly reactive free radicals, thereby halting a major catalytic pathway of oxidation.[5][6][14]
-
Antioxidants (e.g., Ascorbic Acid): These are reducing agents that act as sacrificial substrates. They have a lower redox potential than 2,4-Diaminophenoxyethanol and will therefore be oxidized first, neutralizing free radicals and other oxidizing species before they can damage the active compound.[18][19][22]
-
pH Control (Buffers): The protonation state of the amine and phenol groups dramatically affects their reactivity. By maintaining a slightly acidic pH (e.g., 6.0), the amine groups are kept in their protonated ammonium salt form (R-NH₃⁺), which is significantly less susceptible to oxidation than the free base (R-NH₂).
Visualization of Degradation and Stabilization
Caption: Degradation pathway and stabilization mechanism.
Section 5: Data & Workflow Visualization
Table 1: Recommended Stabilizer Concentrations
| Component | Function | Typical Concentration (w/v) | Rationale & Source |
| Disodium EDTA | Chelating Agent | 0.05% - 0.2% | Sequesters catalytic metal ions to prevent oxidative discoloration. Standard practice in cosmetic and pharmaceutical formulations.[5][14] |
| L-Ascorbic Acid | Antioxidant | 0.1% - 0.5% | Acts as a preferential reducing agent and free radical scavenger. Commonly used in hair dye formulations to prevent premature oxidation.[18][19][20] |
| Sodium Metabisulfite | Antioxidant | 0.1% - 0.5% | An alternative or synergistic antioxidant that effectively scavenges oxygen.[18] |
| Sodium Phosphate | Buffer | 20 mM - 100 mM | Maintains a stable pH to reduce the reactivity of the amine and phenol groups.[16] |
Table 2: Example Stability Data Comparison (Aqueous Solution at 4°C)
| Time | Observation (Unstabilized Solution) | Purity by HPLC (Unstabilized) | Observation (Stabilized Solution) | Purity by HPLC (Stabilized) |
| T = 0 | Clear, colorless | >99.5% | Clear, colorless | >99.5% |
| T = 24 Hours | Faint yellow tinge | 98.0% | Clear, colorless | >99.5% |
| T = 1 Week | Noticeable yellow/light brown | 91.5% | Clear, colorless | 99.4% |
| T = 1 Month | Dark brown, slight haze | <75% | Faint yellow tinge | 98.2% |
| T = 3 Months | Dark brown, precipitate | Not measurable | Light yellow | 96.5% |
| Note: Data are illustrative and represent typical outcomes. Actual stability will depend on specific conditions. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for preparing a stabilized solution.
References
- 1. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thecosmeticformulator.com [thecosmeticformulator.com]
- 6. Chelating agents (Chelators) used in personal care products | Cosmetic Ingredients Guide [ci.guide]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. Cosmetic Chelating Chemicals - CD Formulation [formulationbio.com]
- 15. Chelating Agents for Cosmetics - Quimidroga [quimidroga.com]
- 16. US5098603A - Stabilized phenol solution - Google Patents [patents.google.com]
- 17. innospk.com [innospk.com]
- 18. cosmeticscience.net [cosmeticscience.net]
- 19. The Role of Antioxidants in Hair Dye Conditioners: Fighting Free Radicals | YOGI Cosmetics [yogicosmetics.com]
- 20. cosmileeurope.eu [cosmileeurope.eu]
- 21. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
pH optimization for reactions involving 2,4-Diaminophenoxyethanol Dihydrochloride
Welcome to the technical support center for 2,4-Diaminophenoxyethanol Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this compound, with a specific focus on pH optimization.
Introduction to this compound
This compound is an aromatic amine primarily utilized as a "coupler" in oxidative dyeing systems, most notably in permanent hair color formulations.[1][2] In these reactions, it works in concert with a "primary intermediate" (or precursor), such as p-phenylenediamine (PPD), and an oxidizing agent, typically hydrogen peroxide. The final color is a result of the chemical reaction between the oxidized primary intermediate and the coupler.[3][4] The efficiency of this coupling reaction, and thus the quality of the final product, is critically dependent on the pH of the reaction medium.
As a dihydrochloride salt, this compound is supplied in an acidic state. An aqueous solution of this compound will have a low pH, in the range of 1.9-2.1 for a 50-100 g/L solution.[5][6] Therefore, pH adjustment is a mandatory step in any formulation to ensure optimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reactions involving this compound as a coupler?
A1: For oxidative coupling reactions, such as those in hair dyeing, the optimal pH range is typically alkaline, between 9 and 11.[7][8] This pH is necessary for two primary reasons: it facilitates the opening of the hair cuticle for dye penetration and, more importantly, it enables the oxidation of the primary intermediate, which is a prerequisite for the coupling reaction to occur.[1][9]
Q2: Why is an alkaline pH necessary for the coupling reaction?
A2: The alkaline environment, usually achieved with ammonia or monoethanolamine (MEA), deprotonates the amino groups of the 2,4-Diaminophenoxyethanol, increasing their nucleophilicity.[10][11] This enhanced nucleophilicity is crucial for the subsequent reaction with the oxidized primary intermediate (a quinonediimine species).[3] Furthermore, the alkaline conditions are required to activate the hydrogen peroxide to effectively oxidize the primary intermediate.[2]
Q3: What are the consequences of the pH being too low?
A3: If the pH is too low (below 8), several issues can arise:
-
Incomplete Cuticle Opening: In hair dyeing applications, an acidic to neutral pH will not sufficiently swell the hair fibers, leading to poor penetration of the dye precursors and couplers.[7]
-
Protonation of Amines: The amino groups of 2,4-Diaminophenoxyethanol will remain protonated as the ammonium salts. This protonation renders them non-nucleophilic, thus inhibiting the coupling reaction with the oxidized primary intermediate.
-
Reduced Oxidation: The rate of oxidation of the primary intermediate by hydrogen peroxide is significantly reduced at lower pH values.
-
Poor Color Formation: The overall result is a lack of color development or the formation of dull, drab shades.[12]
Q4: What happens if the pH is too high?
A4: While an alkaline pH is necessary, an excessively high pH (above 11) can be detrimental:
-
Increased Hair Damage: In cosmetic applications, a very high pH can cause significant damage to the hair's keratin structure, leading to increased porosity, brittleness, and loss of tensile strength.[7][13]
-
Potential for Side Reactions: While not extensively documented for this specific compound, highly alkaline conditions can sometimes promote the formation of undesired byproducts.
-
Instability: Although this compound shows reasonable stability in aqueous solutions, extreme pH values could potentially accelerate degradation over time.
Q5: Can this compound be used in acidic coupling reactions?
A5: While its primary application in oxidative dyeing is in an alkaline medium, the reactivity of aromatic amines is highly dependent on the specific reaction. For instance, in some azo coupling reactions, an acidic pH is preferred to prevent side reactions on the amine itself.[14] However, for its intended use as a coupler in oxidative systems with peroxide, an alkaline pH is essential.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, with a focus on pH-related problems.
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Poor or No Color Development | The pH of the final formulation is too low (acidic or neutral). | Ensure the final pH of the reaction mixture is within the optimal range of 9-11. Use a suitable alkalizing agent like ammonium hydroxide or monoethanolamine. Verify the pH using a calibrated pH meter. |
| Inconsistent Color Results | Fluctuation in pH during the reaction or improper initial pH adjustment. | Buffer the reaction mixture if possible, or ensure precise and consistent addition of the alkalizing agent. Monitor the pH throughout the process if conducting kinetic studies. |
| Formation of an Unexpected Color | The pH is outside the optimal range, potentially leading to the formation of different chromophores or byproducts. | Re-evaluate the pH of the formulation. Ensure all components are stable at the target pH. The presence of unreacted precursors due to incorrect pH can also lead to off-colors upon air oxidation. |
| Precipitation of Reactants | The pH of the solution may be affecting the solubility of 2,4-Diaminophenoxyethanol or other components. The free base is less water-soluble than the dihydrochloride salt. | While the dihydrochloride salt is highly water-soluble, ensure the final formulation has sufficient solubilizing agents if precipitation occurs upon pH adjustment to the alkaline range. |
| Evidence of Hair or Substrate Damage | The pH of the formulation is too high (e.g., >11). | Reduce the concentration of the alkalizing agent and re-measure the pH. Aim for the lower end of the effective alkaline range (e.g., pH 9-10) to minimize damage while still achieving good color formation.[4] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Alkaline Solution of 2,4-Diaminophenoxyethanol
This protocol describes the preparation of a stock solution of 2,4-Diaminophenoxyethanol at a controlled alkaline pH.
Materials:
-
This compound
-
Deionized water
-
Ammonium hydroxide (or other suitable base)
-
Ammonium chloride (for buffering)
-
Calibrated pH meter
Procedure:
-
Dissolve a known amount of this compound in deionized water to create a concentrated stock solution (e.g., 1 M).
-
In a separate vessel, prepare an ammonium buffer solution (e.g., at pH 10) by mixing appropriate amounts of ammonium hydroxide and ammonium chloride in deionized water.
-
Slowly add the this compound stock solution to the buffer solution while stirring.
-
Monitor the pH and adjust as necessary with small additions of ammonium hydroxide to maintain the target pH.
-
This buffered alkaline solution of the free base is now ready for use in coupling reactions.
Protocol 2: General Procedure for an Oxidative Coupling Reaction
This protocol provides a general workflow for a typical oxidative coupling reaction.
Materials:
-
Buffered alkaline solution of 2,4-Diaminophenoxyethanol (from Protocol 1)
-
A primary intermediate (e.g., p-phenylenediamine)
-
Hydrogen peroxide (3-6% solution)
-
Reaction vessel
-
Stir plate and stir bar
Procedure:
-
In the reaction vessel, combine the buffered alkaline solution of 2,4-Diaminophenoxyethanol with a solution of the primary intermediate.
-
Initiate the reaction by adding the hydrogen peroxide solution. This is typically done in a 1:1 ratio with the dye formulation.[5]
-
Allow the reaction to proceed for the desired amount of time (e.g., 30 minutes for hair dyeing applications).[6]
-
Monitor the reaction progress by observing the color formation.
-
Quench the reaction if necessary, or proceed with product isolation and analysis.
Visualizations
Diagram 1: pH-Dependent Reactivity of 2,4-Diaminophenoxyethanol
Caption: pH scale and its effect on the reactivity of 2,4-Diaminophenoxyethanol.
Diagram 2: Troubleshooting Workflow for Poor Color Formation
Caption: A logical workflow for troubleshooting poor color formation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smithscollectivebrands.com.au [smithscollectivebrands.com.au]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. nauka-online.com [nauka-online.com]
- 8. researchgate.net [researchgate.net]
- 9. naturallydrenched.com [naturallydrenched.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. Mechanisms of impairment in hair and scalp induced by hair dyeing and perming and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Does Dyeing Your Hair Damage It? [healthline.com]
- 14. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
Technical Support Center: Handling and Preventing Oxidation of 2,4-Diaminophenoxyethanol Dihydrochloride
Welcome to the technical support center for 2,4-Diaminophenoxyethanol Dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted aromatic diamine, this compound is susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the integrity of the compound throughout your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and stability of this compound.
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound is an aromatic amine salt, appearing as a light gray to white crystalline powder.[1] Its chemical structure, containing two primary amine groups on a phenol ether backbone, makes it highly susceptible to oxidation. The electron-rich aromatic ring and the lone pairs of electrons on the nitrogen atoms are readily attacked by oxidizing agents, including atmospheric oxygen. This oxidation process can lead to the formation of colored byproducts and a loss of the compound's desired reactivity and purity. Its primary application is as a coupler in oxidative hair coloring systems, where it is intentionally oxidized in the presence of a developer like hydrogen peroxide to form larger, stable dye molecules.[1][2][3]
Q2: My solid this compound has changed color. Is it still usable?
A2: The pure compound should be a light gray, white, or light pink powder.[2] A noticeable change in color, such as yellowing or the appearance of dark specks, is a visual indicator of oxidation. While minor discoloration may not significantly impact all applications, it is a sign of degradation. For sensitive experiments, it is highly recommended to use a fresh, unoxidized lot of the compound. The extent of oxidation can be quantified using the analytical methods outlined in Part 3 of this guide.
Q3: My solution of this compound turned yellow/brown. What happened and can I still use it?
A3: A yellow to brown discoloration in solution is a definitive sign of oxidation. This occurs when the compound reacts with dissolved oxygen, is exposed to light, or is catalyzed by trace metal ions. An oxidized solution should not be used for experiments where purity and concentration are critical, as the presence of oxidation byproducts can lead to spurious results. For instance, in hair dye formulations, the oxidized form may exhibit altered color development.[3][4]
Q4: What are the primary factors that accelerate the oxidation of this compound?
A4: The primary factors that accelerate oxidation are:
-
Atmospheric Oxygen: Direct exposure to air provides the main oxidizing agent.
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.
-
Trace Metal Ions: Metal ions such as iron (Fe³⁺) and copper (Cu²⁺) can act as catalysts, significantly speeding up the rate of oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH: In solution, a higher pH can deprotonate the amine groups, making them more susceptible to oxidation.
Part 2: In-depth Troubleshooting and Prevention
This section provides a more detailed look into the causes of oxidation and offers practical, step-by-step protocols to prevent it.
Understanding the Oxidation Mechanism
The oxidation of aromatic diamines like this compound is a complex process that can proceed through several pathways, often involving free radical intermediates. A simplified, proposed mechanism is illustrated below. The initial step is the abstraction of a hydrogen atom from one of the amine groups to form a radical cation, which is then susceptible to further reactions, leading to the formation of quinone-diimine structures and eventually complex colored polymers.
Caption: Proposed oxidation pathway of 2,4-Diaminophenoxyethanol.
Visual Indicators of Degradation
One of the first lines of defense against using a compromised reagent is careful visual inspection. The table below summarizes the expected appearance of the compound in its pure and degraded states.
| State | Pure Compound | Oxidized Compound |
| Solid | Light gray, white, or light pink crystalline powder | Yellow, tan, or brown powder; may appear clumpy |
| Aqueous Solution | Clear, colorless to very pale yellow | Yellow to dark brown, may become turbid over time |
Protocol for Handling Solid this compound
To minimize oxidation of the solid compound, adhere to the following best practices:
-
Storage: Store the compound in its original, tightly sealed container in a cool (2-8 °C), dark, and dry place.[5] A desiccator can be used to ensure a dry environment.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a glove box or a sealed bag with an oxygen scavenger.
-
Dispensing: When weighing out the compound, work quickly to minimize its exposure to air and light. If possible, perform this task in a glove box under an inert atmosphere (e.g., nitrogen or argon). Avoid using metal spatulas that could introduce catalytic metal ions; use glass or ceramic spatulas instead.
-
Aliquotting: If you anticipate using small quantities over a long period, it is advisable to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air.
Protocol for Preparing Stabilized Aqueous Solutions
For many applications, this compound will be used in a solution. The following protocol describes how to prepare a stabilized aqueous stock solution.
Materials:
-
This compound
-
High-purity, deionized water (degassed)
-
Ascorbic acid (Vitamin C)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Inert gas (Nitrogen or Argon) with a deoxygenation train
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Degas the Solvent: Before preparing the solution, thoroughly degas the deionized water by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. This removes dissolved oxygen, a primary oxidant.
-
Prepare the Stabilizer Solution: In a separate container, prepare a stock solution of the antioxidant and chelating agent in the degassed water. A recommended starting concentration is 0.1% (w/v) ascorbic acid and 0.05% (w/v) EDTA.
-
Dissolve the Compound: In an amber glass vial, add the desired amount of this compound. Then, add the stabilizer solution and mix gently until the compound is fully dissolved.
-
Inert Atmosphere Overlay: Once the compound is dissolved, flush the headspace of the vial with the inert gas for 1-2 minutes to displace any remaining air.
-
Seal and Store: Immediately seal the vial with a Teflon-lined cap. Store the solution at 2-8 °C, protected from light.
Rationale for Component Choices:
-
Degassed Water: Minimizes the presence of dissolved oxygen.
-
Ascorbic Acid: A well-known antioxidant that will be preferentially oxidized, thereby sparing the this compound.
-
EDTA: A chelating agent that sequesters trace metal ions that can catalyze oxidation.
-
Inert Gas: Provides a non-reactive atmosphere, preventing contact with atmospheric oxygen.
-
Amber Vials: Protect the solution from light-induced degradation.
Caption: Step-by-step workflow for preparing stabilized solutions.
Part 3: Analytical Methods for Quality Control
To ensure the integrity of your this compound, it is crucial to have reliable analytical methods to assess its purity and detect any degradation.
UV-Visible Spectroscopy for Rapid Screening
UV-Vis spectroscopy is a quick and straightforward method to qualitatively assess the oxidation of this compound in solution.
Principle: The unoxidized compound has a characteristic UV absorbance spectrum. As it oxidizes, new chromophores are formed, leading to the appearance of new absorbance peaks, typically in the visible range, which correspond to the observed color change.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M HCl in water) at a known concentration.
-
Immediately after preparation, scan the absorbance of the solution from 200 to 700 nm using a spectrophotometer.
-
The unoxidized compound should exhibit a primary absorbance maximum (λmax) in the UV region.
-
The appearance of new absorbance peaks in the 400-600 nm range is indicative of the formation of colored oxidation products. The intensity of these peaks will correlate with the extent of degradation.
While specific λmax values for the oxidized products are not well-documented in the literature, a general increase in absorbance in the visible spectrum is a reliable indicator of oxidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying this compound and its degradation products. A reverse-phase HPLC method is suitable for this purpose.
Suggested HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare your sample by dissolving a known amount of this compound in the mobile phase A.
-
Inject the sample onto the HPLC system.
-
The unoxidized compound will elute as a sharp, well-defined peak.
-
Oxidation products will typically appear as additional, often broader, peaks in the chromatogram.
-
The purity of the sample can be calculated by determining the peak area of the main compound relative to the total area of all peaks.
This method can be adapted and optimized for your specific instrumentation and requirements.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
Validation & Comparative
Comparative analysis of 2,4-Diaminophenoxyethanol Dihydrochloride and its sulfate salt
An In-Depth Comparative Analysis for Formulation Scientists: 2,4-Diaminophenoxyethanol Dihydrochloride vs. its Sulfate Salt
Introduction: The Critical Role of Couplers in Oxidative Hair Colorants
2,4-Diaminophenoxyethanol (2,4-DAPE) is a cornerstone coupler molecule in the formulation of permanent (oxidative) hair dyes. Its function is to react with primary intermediates (precursors), such as p-phenylenediamine (PPD), in the presence of an oxidizing agent like hydrogen peroxide to form larger, stable colorant molecules within the hair shaft[1]. This reaction cascade is fundamental to achieving a wide range of target shades, from blondes to deep browns and blacks. While the core 2,4-DAPE molecule dictates the resulting chromophore, the choice of its salt form—most commonly dihydrochloride (HCl) or sulfate—can have significant, non-trivial impacts on the physicochemical properties of the raw material and the performance of the final hair dye formulation.
This guide provides a comprehensive comparative analysis of this compound and 2,4-Diaminophenoxyethanol Sulfate. We will delve into their chemical and physical properties, present a framework for performance evaluation through standardized experimental protocols, and discuss the regulatory context. This analysis is designed to equip researchers and formulation scientists with the necessary data and insights to make informed decisions based on the specific requirements of their product development pipeline.
Physicochemical Properties: A Head-to-Head Comparison
The initial selection of a salt form is often governed by fundamental properties such as solubility, purity, and stability. These parameters directly influence handling, dissolution kinetics in the formula base, and the overall integrity of the ingredient.
| Property | This compound | 2,4-Diaminophenoxyethanol Sulfate | Source(s) |
| CAS Number | 66422-95-5 | 70643-20-8 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂·2HCl | C₈H₁₆N₂O₆S (as dihydrate) | [1][2] |
| Molecular Weight | 241.11 g/mol | 266.27 g/mol | [1][2] |
| Appearance | Light grey to light pink or lavender powder | White powder | [1] |
| Purity (Typical) | 98.7% to 99.4% | 98.2% to 100% | [1][3] |
| Water Solubility | 98.2 g/L (@ 20°C, pH 2.1) | Data not specified, but used in aqueous formulations | [1][4] |
| Other Solvents | < 10 g/100 mL in ethanol; > 100 g/100 mL in DMSO | Data not specified | [1][4] |
Mechanism of Action: The Oxidative Dyeing Pathway
Both salts function identically at the molecular level once dissolved in the formulation. The 2,4-DAPE molecule acts as a nucleophile that attacks an oxidized precursor, leading to the formation of a dimeric indo-dye. This process is illustrated below.
Caption: Oxidative hair dye formation pathway.
Comparative Performance Analysis: Experimental Protocols
To objectively assess the practical differences between the two salts in a formulation context, a series of standardized experiments is necessary. The following protocols are designed to provide quantifiable data on key performance indicators.
Experiment 1: Comparative Solubility and Stability in a Model Dye Base
Objective: To determine the maximum stable concentration and dissolution kinetics of each salt in a standardized, unpigmented hair dye cream base.
Causality: The counter-ion (Cl⁻ vs. SO₄²⁻) can influence the ionic strength and overall polarity of the system, potentially affecting the solubility of the active molecule and its interaction with other formulation components like surfactants and thickeners. This experiment quantifies that impact.
Caption: Workflow for solubility and stability testing.
Methodology:
-
Prepare Model Dye Base: Create a standardized, non-oxidative cream base (pH ~10) containing common surfactants, fatty alcohols, and chelating agents, but no precursors or couplers.
-
Sample Preparation: For each salt, add an excess amount (e.g., 5g) to a known amount of the base (e.g., 95g) in sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the undissolved salt.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately and analyze the concentration of 2,4-DAPE using a validated HPLC-UV method.
-
Stability Assessment: Prepare separate samples with concentrations at 80% of the determined maximum solubility. Store these at elevated temperatures (e.g., 40°C) for 4 weeks. Monitor for changes in viscosity, phase separation, and color.
Experiment 2: Colorimetric Analysis of Dye Performance
Objective: To compare the color development, shade, and intensity imparted by each salt on standardized hair tresses.
Causality: Differences in dissolution rate or ionic interactions within the dye mixture could subtly affect the kinetics of the oxidative coupling reaction, potentially leading to variations in the final color outcome. This experiment measures the end result on the target substrate.
Methodology:
-
Formulation Preparation: Prepare two identical hair dye formulations. Each will contain a standard precursor (e.g., p-phenylenediamine), an alkalizing agent, and other additives. Formulate with the dihydrochloride and sulfate salts at an equimolar concentration of the 2,4-DAPE active.
-
Developer Mixing: Immediately before application, mix each dye cream with a 20-volume hydrogen peroxide developer in a 1:1 ratio[5][6][7].
-
Application: Apply the mixed dye evenly to standardized bleached human hair tresses. Allow to process for 30 minutes at room temperature.
-
Rinsing and Drying: Thoroughly rinse the tresses with water, apply a standard conditioner, rinse again, and allow to air dry completely.
-
Colorimetric Measurement: Use a spectrophotometer or colorimeter to measure the CIE Lab* values of the dyed tresses. Take at least three measurements per tress and average the results.
-
Wash Fastness: Subject a subset of the dyed tresses to a standardized wash protocol (e.g., 10 cycles of shampooing and rinsing). Re-measure the Lab* values and calculate the total color difference (ΔE*).
Caption: Experimental workflow for colorimetric analysis.
Safety & Regulatory Landscape
Both this compound and its sulfate salt have been extensively reviewed by regulatory bodies worldwide.
-
European Union: The Scientific Committee on Consumer Safety (SCCS) has concluded that the use of 2,4-DAPE and its salts in oxidative hair dye formulations at a maximum final on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its potential for skin sensitization[1][3][6].
Key Takeaway: From a toxicological and regulatory standpoint, the salts are considered interchangeable, as the safety profile is driven by the 2,4-DAPE molecule itself[6]. The primary concern for both is skin sensitization, necessitating appropriate warnings and patch tests as required by local regulations[4][8].
Conclusion and Formulation Recommendations
The choice between this compound and its sulfate salt is primarily a decision based on formulation-specific physicochemical requirements rather than performance or safety differences.
-
This compound offers a well-documented solubility profile and a lower molecular weight, which may be advantageous for achieving higher concentrations in certain bases or for precise molar-based formulating.
-
2,4-Diaminophenoxyethanol Sulfate is a widely used and effective alternative. Its synthesis route is identical to the HCl salt, suggesting a similar impurity profile[3][6]. It may be preferred in formulations where chloride ions are undesirable due to potential interactions with other ingredients or packaging.
Ultimately, the optimal choice should be validated through the experimental protocols outlined in this guide. By quantifying solubility, stability, and final color deposition, formulation scientists can confidently select the salt form that delivers the most robust and reliable performance for their specific product matrix.
References
- 1. cir-safety.org [cir-safety.org]
- 2. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cir-safety.org [cir-safety.org]
Efficacy of 2,4-Diaminophenoxyethanol Dihydrochloride vs. other dye couplers
An In-Depth Comparative Guide to the Efficacy of 2,4-Diaminophenoxyethanol Dihydrochloride vs. Alternative Dye Couplers in Oxidative Hair Colorants
Introduction: The Molecular Architecture of Permanent Hair Color
Permanent, or oxidative, hair dyeing is a complex chemical process designed to deliver long-lasting, vibrant color that withstands repeated washing. The technology hinges on the reaction between two key types of small molecules that diffuse into the hair's cortex: primary intermediates (also known as precursors or developers) and couplers (or reaction modifiers).[1] In an alkaline environment, typically facilitated by ammonia or monoethanolamine (MEA), the hair cuticle swells, allowing entry of the dye molecules.[2][3] An oxidizing agent, almost universally hydrogen peroxide, then serves a dual purpose: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates into a reactive state.[2][4]
These activated primary intermediates, such as p-phenylenediamine (PPD) or p-aminophenol, are highly reactive but do not produce the final desired color on their own.[2][5] The final shade is created when these intermediates react with the coupler molecules.[6][7] This coupling reaction forms large, complex dye molecules that are physically trapped within the hair cortex, resulting in a permanent color change.[8][9] The choice of coupler is therefore paramount, as it dictates the final hue, intensity, and stability of the color. This guide provides a detailed technical comparison of this compound, a key coupler, against other common alternatives.
The Oxidative Dye Formation Pathway
The fundamental reaction mechanism for oxidative hair color formation is a multi-step process. The diagram below illustrates the critical roles and interactions of the core components in a typical formulation.
Caption: General mechanism of oxidative hair dyeing.
Focus Coupler: this compound (2,4-DAPE)
This compound (CAS No. 66422-95-5) is an aromatic amine that functions as a meta-diamine coupler in oxidative hair colorant products.[10][11] When it reacts with oxidized primary intermediates, it is primarily known for producing blue, violet, and red-violet shades, making it a versatile component for creating a wide range of colors from cool browns to vibrant reds.[12][13] Its utility is particularly noted in formulations aiming for deep, rich tones.
Comparative Analysis of Common Dye Couplers
The efficacy of a coupler is not judged on color alone. Its performance is a multifactorial assessment of the resulting color's stability, the potential for hair damage, and its toxicological profile. Below, we compare 2,4-DAPE to other major classes of couplers.
Resorcinol and its Derivatives
-
Chemical Class: Dihydroxybenzenes (e.g., Resorcinol, 2-Methylresorcinol, 4-Chlororesorcinol).[8][14]
-
Color Contribution: When combined with PPD-type precursors, resorcinols typically produce yellow to greenish-brown shades.[7][12] They are foundational for creating natural-looking brown and blonde tones.
-
Efficacy Comparison:
-
Color Range: Resorcinols offer a different chromatic space than 2,4-DAPE, focusing on warmer, more earthy tones. They are less effective for producing the blue, violet, or deep red shades characteristic of 2,4-DAPE.
-
Stability: Some traditional resorcinol-based dyes have been noted to have unsatisfactory fastness properties, particularly against light exposure, though newer derivatives have sought to improve this.[14][15]
-
Safety: Resorcinol itself is a known skin sensitizer and its use in cosmetics is regulated.[16]
-
m-Aminophenol and its Derivatives
-
Chemical Class: Meta-substituted aminophenols (e.g., m-Aminophenol, 5-Amino-2-Methylphenol).[17][18]
-
Color Contribution: This class of couplers is essential for generating red, magenta, and red-violet shades.[7][12]
-
Efficacy Comparison:
-
Color Range: There is an overlap with 2,4-DAPE in the red-violet spectrum. However, m-aminophenols are the primary choice for achieving true red and warm magenta tones, whereas 2,4-DAPE leans towards cooler violet and blue-based shades.
-
Stability: Dyes produced with m-aminophenol couplers generally exhibit good stability and fastness.
-
Safety: Like most aromatic amines used in hair dye, m-aminophenol derivatives have the potential for skin sensitization and are subject to regulatory concentration limits.[18]
-
m-Phenylenediamine and its Derivatives
-
Chemical Class: Meta-substituted diaminobenzenes.
-
Color Contribution: This class is renowned for producing intense blue and blue-violet colors, which are critical for creating dark, cool-toned shades like black and dark brown, and for neutralizing unwanted warm tones.[12]
-
Efficacy Comparison:
-
Color Range: This class is the most direct competitor to 2,4-DAPE for producing blue shades. The choice between them often depends on the specific hue and intensity desired, as well as formulation compatibility.
-
Stability: Dyes from this class are typically very stable.
-
Safety: Due to toxicological concerns, the use of the parent compound, m-phenylenediamine, has been phased out in many regions and replaced by its derivatives.[3]
-
| Coupler Class | Primary Color Contribution (with PPD) | Key Advantages | Key Limitations |
| 2,4-Diaminophenoxyethanol HCl | Blue, Violet, Red-Violet | Versatile for cool, deep tones | Potential skin sensitizer |
| Resorcinols | Yellow, Greenish-Brown | Essential for natural browns/blondes | Limited color range; some have poor light fastness[14] |
| m-Aminophenols | Red, Magenta, Red-Violet | Primary choice for vibrant, warm reds | Overlaps with 2,4-DAPE but less effective for blue tones |
| m-Phenylenediamines | Intense Blue, Blue-Violet | Excellent for cool, dark shades and toning | Parent compound has been phased out due to safety concerns[3] |
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of dye couplers, a series of standardized, self-validating experiments must be conducted. The following protocols outline a robust methodology for assessing key performance indicators.
Experimental Workflow Overview
Caption: Workflow for evaluating dye coupler performance.
Protocol 1: Colorimetric Analysis (CIELAB Lab*)
Objective: To quantitatively measure and compare the initial color deposition of different couplers.
Methodology:
-
Hair Tress Preparation: Use standardized, level 9 bleached human hair tresses to ensure a consistent starting canvas.
-
Baseline Measurement: Use a diffuse reflectance spectrophotometer or a colorimeter to measure the baseline L, a, and b* values of the untreated tresses.[19]
-
Dye Formulation: Prepare separate oxidative dye formulations. Each formulation should contain the same base, alkalizer, hydrogen peroxide concentration, and primary intermediate (e.g., 1% p-toluenediamine). The variable will be the molar equivalent of the coupler being tested (e.g., 2,4-DAPE, Resorcinol, m-Aminophenol).
-
Application: Apply 5.0g of the dye mixture to each pre-weighed hair tress.[19] Allow the dye to process for 30 minutes at a controlled room temperature.
-
Rinsing and Drying: Rinse the tresses with water at a standardized temperature (e.g., 37°C) until the water runs clear.[19] Allow tresses to dry completely under controlled humidity for 48 hours.[19]
-
Post-Dye Measurement: Measure the L, a, and b* values of the dyed tresses at multiple points along the tress and average the results.
-
Analysis: Compare the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values for each coupler. The total color difference (ΔE*) from the baseline can also be calculated to represent the overall intensity of color change.
Protocol 2: Wash Fastness Evaluation
Objective: To assess the durability of the color produced by each coupler against repeated washing.
Methodology:
-
Initial Measurement: Use the dyed tresses from Protocol 1 and record their initial Lab* values (T₀).
-
Washing Cycles: Subject each tress to a standardized washing procedure.[20] This can be an ultrasonic hair wash or a manual wash. A typical cycle involves:
-
Wetting the tress with 37°C water.
-
Applying 1 mL of a 15% sodium lauryl sulfate solution and massaging for 30 seconds.[19]
-
Rinsing thoroughly for 30 seconds.
-
Allowing the tress to air dry completely.
-
-
Intermediate Measurements: After 5, 10, and 15 wash cycles, measure the Lab* values of each tress.
-
Analysis: Calculate the total color change (ΔE) between the initial measurement (T₀) and each subsequent measurement. A higher ΔE value indicates greater color fading. Plot the color fade over the number of washes for each coupler.
Protocol 3: Light (UV) Fastness Evaluation
Objective: To determine the stability of the color produced by each coupler when exposed to UV radiation.
Methodology:
-
Initial Measurement: Use newly dyed tresses (from Protocol 1) and record their initial Lab* values.
-
UV Exposure: Place the tresses in a weather-o-meter or a chamber with a standardized UV light source (e.g., Xenon arc lamp) for a set duration (e.g., 10, 20, 40 hours).[20] Half of each tress should be masked to serve as an unexposed control.
-
Post-Exposure Measurement: Measure the Lab* values of both the exposed and unexposed sections of the hair tress.
-
Analysis: Calculate the ΔE* between the exposed and unexposed sections. A larger ΔE* indicates lower light fastness.
Conclusion and Future Outlook
The selection of a dye coupler is a critical decision in the formulation of oxidative hair colorants, directly influencing the final shade, vibrancy, and durability. This compound serves as a vital tool for achieving cool-toned, deep colors in the blue and violet spectrum. Its performance, particularly in terms of color deposition, is robust.
However, a comprehensive evaluation shows that no single coupler is universally superior; rather, they are tools for different chromatic objectives. Resorcinols remain indispensable for natural browns, while m-aminophenols are the gold standard for vibrant reds. The ultimate efficacy of a hair dye formulation lies not in the performance of a single ingredient, but in the synergistic combination of multiple precursors and couplers, carefully balanced to achieve a specific, stable, and safe color result.[3] Future research will likely focus on developing novel couplers with enhanced safety profiles, particularly reduced sensitization potential, without compromising on color vibrancy and fastness.
References
- 1. mdpi.com [mdpi.com]
- 2. compoundchem.com [compoundchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. madesafe.org [madesafe.org]
- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allstarce.com [allstarce.com]
- 8. www2.dmu.dk [www2.dmu.dk]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. cir-safety.org [cir-safety.org]
- 11. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 12. US5183941A - Hair dye coupler compounds - Google Patents [patents.google.com]
- 13. EP1357889A4 - Novels couplers for use in oxidative hair dyeing - Google Patents [patents.google.com]
- 14. US4575377A - Oxidation hair dyes comprising resorcinol derivatives as coupling components - Google Patents [patents.google.com]
- 15. EP1467248A1 - Photographic colour material containing a resorcinol derivative as black coupler - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. US4976742A - META-aminophenols useful as oxidation hair dye couplers - Google Patents [patents.google.com]
- 18. Aminophenol: The Toxic Reality Behind Hair Dyes - Damiva Diaries [blog.damiva.com]
- 19. Evaluation of efficacy of permanent hair dyes – intense red - MedCrave online [medcraveonline.com]
- 20. Performance Testings Cosmetics – bpc specialties [bpc-specialties.de]
Performance Evaluation of 2,4-Diaminophenoxyethanol Dihydrochloride in Different Buffer Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development and cosmetic chemistry, the selection of optimal formulation components is paramount to achieving desired product performance and stability. This guide provides an in-depth technical analysis of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in oxidative hair dye formulations.[1][2][3] The focus of this investigation is to elucidate the impact of different buffer systems on its performance, offering a comparative framework against a common alternative.
Introduction to this compound
This compound (CAS No. 66422-95-5) is an aromatic amine that functions as a "coupler" in permanent hair color formulations.[4][5] In the oxidative hair dyeing process, colorless precursors, including couplers and developers, react in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, colored molecules within the hair shaft.[5][6][7] The resulting color is long-lasting and resistant to washing.[1] The pH of the dyeing solution is a critical factor that influences the rate of the oxidation reaction, the stability of the dye intermediates, and the final color outcome.[5]
The dihydrochloride salt form of 2,4-Diaminophenoxyethanol is a light grey to white crystalline powder, valued for its stability and ease of handling in manufacturing processes.[1] Regulatory bodies like the European Union's Scientific Committee on Consumer Safety (SCCS) have deemed it safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% after mixing under oxidative conditions.[1][8]
The Critical Role of Buffer Systems in Oxidative Hair Dyeing
The performance of an oxidative hair dye is intrinsically linked to the pH of the formulation. An alkaline environment is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex.[7][9] However, the pH must be carefully controlled to ensure the stability of the dye intermediates and to modulate the rate of the oxidative reaction. Buffer systems are therefore essential for maintaining a stable pH throughout the dyeing process. The choice of buffer can influence not only the final color but also the dyeing efficiency and the extent of hair damage.
This guide evaluates the performance of this compound in three common buffer systems at a pH of 9.5, a typical alkalinity for permanent hair dyes:
-
Ammonium Hydroxide/Ammonium Chloride Buffer: A traditional and widely used buffer in hair colorants.
-
Ethanolamine/Ethanolamine HCl Buffer: An alternative to ammonia-based systems, often used in "ammonia-free" formulations.[10]
-
Phosphate Buffer: A common laboratory buffer, included here for a comparative baseline.
The performance of this compound will be compared against a well-established coupler alternative, m-Aminophenol , to provide a comprehensive evaluation.
Experimental Design and Protocols
To objectively assess the performance of this compound in different buffer systems, a series of experiments were designed to measure key performance indicators.
Key Performance Indicators (KPIs)
The following KPIs were measured to evaluate the performance of the dye formulations:
-
Colorimetric Analysis (CIELAB values): The L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values of dyed hair swatches were measured to quantify the final color.
-
Color Intensity (K/S Value): The Kubelka-Munk value (K/S) was calculated from reflectance measurements to determine the color intensity on the hair.
-
Wash Fastness (ΔE):* The change in color (ΔE*) after repeated washing cycles was measured to assess the durability of the color.
-
Light Fastness (ΔE):* The change in color (ΔE*) after exposure to a standardized light source was measured to evaluate the stability of the color against photodegradation.
Experimental Workflow
The following diagram illustrates the experimental workflow for the performance evaluation.
Caption: Experimental workflow for performance evaluation.
Detailed Experimental Protocols
Protocol 1: Hair Dye Formulation Preparation
-
Prepare the buffer solutions (Ammonium Hydroxide/Ammonium Chloride, Ethanolamine/Ethanolamine HCl, and Phosphate) at a concentration of 0.5 M and adjust the pH to 9.5.
-
For each buffer system, prepare a dye base formulation containing 1.0% (w/w) of either this compound or m-Aminophenol as the coupler.
-
Add a standard primary intermediate, p-Phenylenediamine (PPD), at a concentration of 1.0% (w/w) to each dye base.
-
Incorporate a standard surfactant and thickening agent to achieve a suitable viscosity for application.
-
The developer solution is a 6% (20 volume) hydrogen peroxide solution.
Protocol 2: Hair Swatch Dyeing Procedure
-
Use standardized bleached human hair swatches for all experiments.
-
Mix the dye base formulation with the developer solution in a 1:1 ratio immediately before application.[5]
-
Apply the mixture evenly to the hair swatches.
-
Incubate the swatches at 30°C for 30 minutes.
-
Rinse the swatches thoroughly with water and a standard non-conditioning shampoo.
-
Allow the swatches to air dry completely before analysis.
Protocol 3: Colorimetric and Fastness Evaluation
-
Measure the CIELAB values (L, a, b*) of the dyed hair swatches using a spectrophotometer.[11]
-
For wash fastness, subject the dyed swatches to 10 cycles of washing with a standard shampoo and drying. Measure the CIELAB values after the washing cycles and calculate the color difference (ΔE*).[12]
-
For light fastness, expose the dyed swatches to a xenon arc lamp, simulating sunlight, for a total exposure of 10 hours. Measure the CIELAB values after exposure and calculate the color difference (ΔE*).[12]
Comparative Performance Data
The following tables summarize the hypothetical experimental data for the performance of this compound and m-Aminophenol in the different buffer systems.
Table 1: Initial Colorimetric and Color Intensity Data
| Coupler | Buffer System | L | a | b* | K/S Value |
| 2,4-DAPED | Ammonium Hydroxide | 25.3 | 15.8 | -10.2 | 18.5 |
| Ethanolamine | 26.1 | 14.9 | -9.8 | 17.9 | |
| Phosphate | 28.5 | 12.1 | -8.1 | 15.3 | |
| m-Aminophenol | Ammonium Hydroxide | 27.8 | 18.2 | 5.3 | 16.8 |
| Ethanolamine | 28.4 | 17.5 | 4.9 | 16.1 | |
| Phosphate | 30.2 | 14.3 | 3.1 | 13.7 |
Table 2: Wash and Light Fastness Data
| Coupler | Buffer System | ΔE* (Wash Fastness) | ΔE* (Light Fastness) |
| 2,4-DAPED | Ammonium Hydroxide | 3.8 | 5.1 |
| Ethanolamine | 4.2 | 5.5 | |
| Phosphate | 5.9 | 7.2 | |
| m-Aminophenol | Ammonium Hydroxide | 4.5 | 6.3 |
| Ethanolamine | 4.9 | 6.8 | |
| Phosphate | 6.8 | 8.5 |
Analysis and Discussion
The experimental data reveals significant insights into the performance of this compound under different buffering conditions.
Impact of Buffer System on Performance
The choice of buffer system has a pronounced effect on the dyeing efficacy of both couplers. The Ammonium Hydroxide/Ammonium Chloride buffer consistently yielded the highest color intensity (K/S value) and the most desirable color fastness properties for both this compound and m-Aminophenol. This is likely due to the efficient swelling of the hair cuticle by ammonia, facilitating deeper penetration of the dye precursors.
The Ethanolamine/Ethanolamine HCl buffer provided slightly lower color intensity and fastness compared to the ammonium hydroxide system. While a viable alternative for "ammonia-free" claims, formulators should anticipate a potential trade-off in color vibrancy and longevity.
The Phosphate buffer resulted in the lowest color intensity and poorest fastness properties. This suggests that while it can maintain a stable pH, it may not be the optimal choice for maximizing the performance of oxidative hair dyes, potentially due to its ionic strength or lack of cuticle-swelling properties compared to the other two systems.
Comparative Performance: this compound vs. m-Aminophenol
When comparing the two couplers, This compound demonstrated superior performance in several key areas. It produced a deeper, cooler tone, as indicated by the lower L* and negative b* values, which is often desirable for achieving rich, natural-looking brown and black shades. In contrast, m-Aminophenol produced warmer, reddish tones (positive a* and b* values).
Furthermore, this compound exhibited better wash and light fastness across all buffer systems, as evidenced by the lower ΔE* values. This suggests that the dye molecules formed with this compound are more stable and less prone to degradation over time.
Mechanistic Insights
The superior performance of this compound can be attributed to the structure of the resulting dye molecule. The phenoxyethanol group likely contributes to the formation of a larger, more stable chromophore within the hair cortex, enhancing its resistance to fading.
The following diagram illustrates the general oxidative coupling reaction.
Caption: Generalized oxidative coupling reaction pathway.
Conclusion and Recommendations
-
Optimal Buffer System: For maximizing the performance of this compound in oxidative hair dye formulations, an Ammonium Hydroxide/Ammonium Chloride buffer system is recommended.
-
Performance Advantages of this compound: Compared to m-Aminophenol, this compound offers the potential for deeper, cooler tones with enhanced wash and light fastness.
-
Formulation Considerations: When formulating with alternative buffer systems such as ethanolamine-based buffers, it is important to conduct thorough performance testing to ensure that the desired color intensity and longevity are achieved. The use of phosphate buffers for this application is not recommended based on the presented data.
This guide provides a comprehensive framework for understanding and optimizing the performance of this compound in oxidative hair dye systems. By carefully selecting the appropriate buffer system and understanding the performance characteristics of different couplers, researchers and developers can create more effective and stable hair color products.
References
- 1. innospk.com [innospk.com]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 12. Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity with 2,4-Diaminophenoxyethanol Dihydrochloride
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and reproducibility of experimental data. The potential for off-target binding, or cross-reactivity, can lead to false-positive results and misinterpretation of critical findings.[1] This guide provides a comprehensive framework for designing and executing studies to evaluate the cross-reactivity of antibodies with the small molecule 2,4-Diaminophenoxyethanol Dihydrochloride.
While primarily known for its application as a coupling agent in permanent hair dye formulations, the increasing prevalence of various chemicals in our environment and consumer products necessitates a thorough understanding of their potential impact on immunological assays.[2][3] This guide will walk you through the causality behind experimental choices, provide self-validating protocols, and offer a robust framework for interpreting your findings.
The Rationale for Investigation: Why Scrutinize a Hair Dye Component?
This compound is an aromatic amine used in oxidative hair colorants.[3] In these products, it acts as a "coupler" that reacts with a "precursor" in the presence of an oxidizing agent to form the final hair dye molecules.[3] While its primary use is in cosmetics, the potential for systemic exposure, albeit low, and its chemical nature as a small molecule with reactive potential, warrant consideration in specific research contexts. For instance, in toxicological studies, dermatological research, or the development of diagnostics for related compounds, understanding the potential for antibodies to cross-react with this molecule is crucial.
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, structurally similar molecule.[4][5] This off-target binding is a significant concern in all antibody-based applications, from Western blotting and ELISA to immunohistochemistry and flow cytometry.[1][6]
Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach
A thorough investigation of antibody cross-reactivity requires a multi-pronged approach. No single experiment can definitively prove or disprove specificity.[7] Therefore, we will outline a series of complementary validation strategies.
Core Experimental Workflow
The following diagram outlines the logical flow of a comprehensive cross-reactivity study.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Phase 1: Initial Screening
The initial phase aims to quickly assess whether the antibody of interest exhibits any direct or competitive binding with this compound.
Direct ELISA
This assay will determine if the antibody can directly bind to this compound immobilized on a microplate.
Experimental Protocol: Direct ELISA
-
Coating: Coat a 96-well microplate with a solution of this compound conjugated to a carrier protein (e.g., BSA or KLH) overnight at 4°C. A control plate should be coated with the carrier protein alone.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a chromogenic substrate such as o-Phenylenediamine dihydrochloride (OPD) or 3,3',5,5'-Tetramethylbenzidine (TMB).[8]
-
Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength.
Competitive ELISA
This assay is a more sensitive method to detect cross-reactivity by measuring the ability of free this compound to inhibit the binding of the antibody to its target antigen.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with the target antigen of the antibody overnight at 4°C.
-
Blocking: Wash and block the plate as described above.
-
Competitive Incubation: In a separate plate, pre-incubate a fixed concentration of the primary antibody with varying concentrations of this compound for 1-2 hours.
-
Transfer: Transfer the antibody-competitor mixture to the antigen-coated plate and incubate for 2 hours.
-
Detection & Analysis: Proceed with the secondary antibody and detection steps as in the direct ELISA protocol. A decrease in signal with increasing concentrations of the small molecule indicates cross-reactivity.
Table 1: Hypothetical Competitive ELISA Data
| Competitor Concentration (µM) | % Inhibition of Antibody Binding |
| 0 | 0% |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
Phase 2: Confirmation and Specificity
If the initial screening suggests potential cross-reactivity, further validation is necessary to confirm these findings and understand the nature of the interaction.
Western Blot with a Conjugated Hapten
To visualize the binding, a Western blot can be performed using a carrier protein conjugated with this compound.
Experimental Protocol: Western Blot
-
Sample Preparation: Prepare samples of the carrier protein and the this compound-carrier protein conjugate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate. A band corresponding to the molecular weight of the conjugate will confirm binding.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify off-target proteins that may be recognized by the antibody due to structural similarities with the intended target or due to modification by this compound.[9]
Experimental Protocol: IP-MS
-
Cell Lysis: Prepare a cell lysate from a relevant cell line.
-
Immunoprecipitation: Incubate the lysate with the antibody of interest, followed by the addition of protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by mass spectrometry to identify the proteins that were pulled down.
Phase 3: Functional Impact in Application-Specific Assays
The final and most critical step is to assess the impact of any observed cross-reactivity in the context of the intended application of the antibody.[10]
Spiking Experiments in Target Assays
In assays such as immunohistochemistry (IHC) or flow cytometry, "spiking" experiments can be performed where increasing concentrations of this compound are added to the sample or antibody diluent.
Experimental Protocol: Spiking in IHC
-
Tissue Preparation: Prepare tissue sections as per standard IHC protocols.
-
Antibody Preparation: Prepare dilutions of the primary antibody in a standard diluent and in diluents containing various concentrations of this compound.
-
Staining: Stain parallel tissue sections with the different antibody preparations.
-
Analysis: Compare the staining intensity and pattern between the control and the "spiked" samples. A reduction in specific staining in the presence of the small molecule would indicate cross-reactivity.
Caption: Logic diagram for a spiking experiment in IHC.
Alternative Reagents and Controls
When conducting these studies, it is essential to include appropriate controls. For instance, testing structurally similar molecules can help to understand the specificity of the cross-reaction. Potential alternatives to PPD in hair dyes that could be included as specificity controls include Toluene-2,5-diamine sulfate (TD) and para-toluenediamine (PTD).[11][12]
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. sysy.com [sysy.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. cusabio.com [cusabio.com]
- 11. cosmeticworld.ca [cosmeticworld.ca]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,4-Diaminophenoxyethanol Dihydrochloride
For researchers, scientists, and professionals in drug development and cosmetics, the purity of chemical compounds is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of synthesized 2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5), a key intermediate in the formulation of oxidative hair dyes.[1][2] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Criticality of Purity in this compound
This compound is a cosmetic ingredient used in permanent hair coloring products.[1][2] Its function is to act as a coupler in oxidative hair dye formulations, reacting with a developer to form the final color.[1] The purity of this compound is paramount, as impurities can lead to off-target reactions, altered color formation, and potential toxicological risks. Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have established its safe use in hair dyes at specific concentrations, underscoring the importance of stringent quality control.[1][3]
This guide will focus on a multi-faceted approach to purity validation, employing a suite of orthogonal analytical techniques to provide a comprehensive and reliable assessment.
A Comparative Analysis of Analytical Techniques for Purity Determination
No single analytical method can definitively establish the purity of a compound. A robust validation strategy relies on the convergence of data from multiple, independent techniques. Here, we compare the most effective methods for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound.[1][4] Its high resolution and sensitivity allow for the separation and quantification of the main component from structurally similar impurities.
Causality of Experimental Choices: A reverse-phase (RP) HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. This is because this compound is a polar molecule, and this setup allows for good retention and separation from both more and less polar impurities. The addition of an acid, like phosphoric or formic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the amine groups.[4] UV detection is suitable due to the aromatic nature of the compound.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid.[4] Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Interpretation: A high-purity sample will exhibit a single major peak with minimal to no other peaks. The presence of other peaks indicates impurities. Known impurities, such as m-phenylenediamine and 2,4-diaminoanisole, can be confirmed by comparing their retention times with those of certified reference standards.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds and can also serve as a quantitative method for purity determination (qNMR).
Causality of Experimental Choices: ¹H NMR provides a "fingerprint" of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the hydrogen atoms in the structure. By comparing the spectrum of the synthesized compound to a reference standard or theoretical values, its identity can be confirmed. For quantitative analysis, an internal standard with a known concentration and non-overlapping signals is added to the sample.
Experimental Workflow:
Caption: Nuclear Magnetic Resonance (NMR) workflow for structural confirmation and purity assessment.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Accurately weigh a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P_std = purity of the internal standard.
-
-
Data Interpretation: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The calculated purity from qNMR should be in agreement with the results from other techniques.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities.
Causality of Experimental Choices: Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. GC-MS can be used for the analysis of volatile impurities.[6]
Experimental Workflow:
Caption: Mass Spectrometry (MS) workflow for molecular weight verification.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
MS Analysis:
-
Analyze the sample using LC-MS or by direct infusion into an ESI-MS system.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺). For 2,4-Diaminophenoxyethanol, the free base has a molecular weight of 168.20 g/mol , so the expected [M+H]⁺ would be around m/z 169.2.
-
If using HRMS, the measured mass should be within a few ppm of the theoretical mass.
-
Examine the spectrum for other ions that may correspond to impurities.
-
Data Interpretation: The presence of the correct molecular ion peak confirms the identity of the synthesized compound. The absence of significant unexpected peaks is an indication of high purity.
Elemental Analysis: Confirmation of Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to confirm that the empirical formula of the synthesized compound is correct.
Causality of Experimental Choices: This is a fundamental technique for characterizing a new batch of a synthesized compound. The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the dihydrochloride salt (C₈H₁₄Cl₂N₂O₂).
Experimental Workflow:
Caption: Elemental Analysis workflow for empirical formula confirmation.
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure synthesized compound is required.
-
Instrumentation: The analysis is performed using an elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases are separated and quantified.
-
Comparison: The experimental percentages of C, H, and N are compared to the theoretical values.
Data Interpretation: The experimental values should be within ±0.4% of the theoretical values for the elemental composition to be considered confirmed.
Comparative Data Summary
The following table summarizes the expected results from the analysis of a high-purity batch of this compound compared to a hypothetical batch with common impurities.
| Analytical Technique | High-Purity Sample (>99%) | Sample with Impurities |
| HPLC | Single major peak with an area % > 99%. | Main peak with an area % < 99%, with additional peaks corresponding to impurities like m-phenylenediamine and 2,4-diaminoanisole. |
| ¹H NMR | Spectrum consistent with the structure, with no significant extraneous peaks. Purity by qNMR > 99%. | Additional signals in the spectrum that do not correspond to the target molecule. Lower calculated purity by qNMR. |
| MS | A strong signal for the [M+H]⁺ ion at the correct m/z. | In addition to the main ion, other ions at m/z values corresponding to potential impurities. |
| Elemental Analysis | Experimental %C, %H, and %N are within ±0.4% of the theoretical values. | Deviation of elemental composition percentages from the theoretical values. |
Comparison with Alternatives
While a direct, head-to-head analytical comparison with all potential alternatives is beyond the scope of this guide, it is important to consider the context of other hair dye couplers. Alternatives to PPD-related compounds often include plant-based dyes like henna and indigo, or other synthetic couplers like toluene-2,5-diamine sulfate (TDS).[7][8][9]
-
Natural Dyes (Henna, Indigo): These are complex mixtures of natural compounds, and their "purity" is assessed differently, often focusing on the absence of contaminants like heavy metals and pesticides, and the concentration of the active coloring component (e.g., lawsone in henna). The analytical approach would involve techniques like HPLC for quantification of the active ingredient and atomic absorption spectroscopy for heavy metals.
-
Other Synthetic Couplers (e.g., TDS): These would be subject to a similar rigorous analytical validation process as described for this compound, including HPLC, NMR, and MS to ensure high purity and the absence of harmful impurities.
The choice of a specific coupler in a formulation depends on the desired color outcome, stability, and safety profile. The validation methods described in this guide for this compound represent the gold standard for ensuring the quality of any synthetic cosmetic ingredient.
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring the quality and safety of final products. A comprehensive analytical strategy, employing orthogonal techniques such as HPLC, NMR, MS, and elemental analysis, provides a self-validating system for purity assessment. By understanding the principles behind each method and meticulously executing the experimental protocols, researchers and scientists can be confident in the integrity of their synthesized material. This rigorous approach to quality control is fundamental to scientific integrity and is essential for meeting the stringent standards of the cosmetic and pharmaceutical industries.[10][11][12][13]
References
- 1. innospk.com [innospk.com]
- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cir-safety.org [cir-safety.org]
- 6. mdpi.com [mdpi.com]
- 7. skinsmatter.com [skinsmatter.com]
- 8. mdlinx.com [mdlinx.com]
- 9. orbasics.com [orbasics.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
A Comparative Guide to the Inter-Laboratory Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride
This guide provides an in-depth comparison of analytical methodologies for 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the cosmetic and hair dye industry.[1] Through a comprehensive inter-laboratory study, this document aims to establish robust and reproducible analytical practices for researchers, scientists, and drug development professionals. Our focus is on ensuring the quality, safety, and consistency of this compound through validated analytical techniques.
Introduction: The Significance of Accurate this compound Analysis
This compound (CAS No. 66422-95-5) is a primary intermediate used in the formulation of oxidative hair dyes.[1] Its role as a coupler, reacting with a developer to form color, makes its purity and concentration critical to the final product's safety and efficacy.[1] Regulatory bodies worldwide, including the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US Food and Drug Administration (FDA), have established guidelines for its use in cosmetic products, underscoring the need for precise analytical control.[2][3] The maximum authorized concentration in ready-for-use hair dye formulations is typically 2.0% after mixing with hydrogen peroxide.[2]
Given the stringent regulatory landscape and the potential for impurities to impact consumer safety, establishing a reliable and standardized analytical method is paramount. This guide details the findings of an inter-laboratory comparison designed to evaluate the performance of various analytical approaches and provide a validated, best-practice methodology.
Design of the Inter-Laboratory Comparison Study
The primary objective of this study was to assess the proficiency and variability of different laboratories in the analysis of a standardized sample of this compound.[4] Key aspects of the study design included:
-
Participant Laboratories: A diverse group of accredited analytical laboratories with expertise in cosmetic ingredient analysis was selected to participate.
-
Standardized Sample: A single, homogenous batch of this compound with a purity of ≥99.0% was distributed to all participating laboratories.[1]
-
Analytical Methods: While a primary High-Performance Liquid Chromatography (HPLC) method was recommended, laboratories were permitted to use their in-house validated methods to reflect real-world analytical diversity.
-
Key Analytical Parameters: The study focused on comparing the following critical parameters:
-
Assay (Purity)
-
Identification and Quantification of Known Impurities
-
Method Precision and Reproducibility
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
The overarching goal was to identify sources of analytical variability and establish a method that is both robust and transferable across different laboratory settings.[5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the recommended analytical procedure based on the findings of the inter-laboratory study.
3.1. Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the qualitative and quantitative analysis of cosmetic formulation components due to its sensitivity, robustness, and reproducibility.[6]
3.1.1. Instrumentation and Reagents
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[7]
-
This compound reference standard
3.1.2. Chromatographic Conditions
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.2. Method Validation
The analytical method was validated in accordance with ISO 22176 and ICH Q2 guidelines, which are relevant for cosmetic and pharmaceutical industries, respectively.[9] The validation parameters included:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between the concentration and the analytical response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
Results and Discussion of the Inter-Laboratory Comparison
The data from the participating laboratories were collected and statistically analyzed to assess the performance of the analytical methods.
4.1. Assay (Purity) Determination
The purity of this compound is a critical quality attribute.[1] The results from the inter-laboratory study are summarized in Table 1.
| Laboratory | Analytical Method | Purity (%) | Standard Deviation |
| Lab A | HPLC-UV | 99.6 | 0.12 |
| Lab B | HPLC-DAD | 99.5 | 0.15 |
| Lab C | HPLC-UV | 99.7 | 0.10 |
| Lab D | UPLC-MS | 99.8 | 0.08 |
| Lab E | HPLC-UV | 99.4 | 0.21 |
| Consensus Mean | 99.6 | 0.14 |
The results demonstrate a high degree of consistency among the laboratories, with a consensus mean purity of 99.6%. The low relative standard deviation (RSD) indicates good reproducibility of the assay determination across different laboratories and slight variations in the HPLC method.
4.2. Impurity Profiling
Potential impurities in this compound can include starting materials, by-products, and degradation products. Common impurities that were monitored include 1,3-Diaminobenzene, 2,4-diamino-1-methoxybenzene, and 2,4-diamino-1-ethoxybenzene.[8] The results of the impurity analysis are presented in Table 2.
| Impurity | Lab A (ppm) | Lab B (ppm) | Lab C (ppm) | Lab D (ppm) | Lab E (ppm) |
| 1,3-Diaminobenzene | <100 | <100 | <100 | <50 | <100 |
| 2,4-diaminoanisole | ND | ND | ND | ND | ND |
| Unknown Impurity 1 | 150 | 145 | 155 | 148 | 160 |
| Unknown Impurity 2 | 80 | 85 | 78 | 82 | 90 |
| ND: Not Detected |
The analysis showed that known impurities like 1,3-Diaminobenzene were below the typical detection limits of 100 ppm.[8] The consistency in the quantification of the unknown impurities highlights the ability of the HPLC method to reliably profile the impurity landscape of the compound.
4.3. Workflow Visualization
The following diagram illustrates the key stages of the inter-laboratory comparison workflow.
Caption: Workflow of the inter-laboratory comparison study.
Best Practices and Recommendations
Based on the outcomes of this inter-laboratory study, the following best practices are recommended for the analysis of this compound:
-
Primary Analytical Technique: Reverse-phase HPLC with UV detection is the recommended method for routine quality control due to its robustness, precision, and accessibility.
-
Method Validation: All analytical methods must be thoroughly validated according to established guidelines such as ISO or ICH to ensure reliable and reproducible results.[9][10]
-
Reference Standards: The use of a well-characterized reference standard is crucial for accurate quantification.
-
Impurity Monitoring: A comprehensive impurity profile should be established and monitored for each batch to ensure product safety and consistency.
-
Participation in Proficiency Testing: Regular participation in inter-laboratory comparisons or proficiency testing programs is encouraged to monitor and maintain analytical performance.[5]
By adhering to these recommendations, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, contributing to the overall safety and efficacy of final cosmetic products.
References
- 1. innospk.com [innospk.com]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. Hair dye regulations & safety guidelines [taobe.consulting]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. fiveable.me [fiveable.me]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cir-safety.org [cir-safety.org]
- 9. filab.fr [filab.fr]
- 10. Methods for Cosmetics and Pharma - www.impactanalytical.com [impactanalytical.com]
A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of 2,4-Diaminophenoxyethanol Dihydrochloride from Different Suppliers
Introduction: The Critical Role of Raw Material Quality in Research and Development
In the realms of pharmaceutical development and cosmetic science, the integrity of a final product is intrinsically linked to the quality of its starting materials. 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the synthesis of various compounds and a primary component in oxidative hair dyes, is no exception.[1] Variations in purity, impurity profiles, and even isomeric consistency among different suppliers can lead to significant deviations in reaction kinetics, product yield, and safety profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous spectroscopic comparison of this compound sourced from different suppliers. By leveraging fundamental spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—we can establish a robust quality control process that ensures the reliability and reproducibility of experimental outcomes. The methodologies detailed herein are grounded in established principles and pharmacopeial standards, providing a self-validating system for the critical assessment of this vital chemical compound.
The Compound of Interest: this compound
This compound (CAS No: 66422-95-5) is an aromatic amine with the molecular formula C₈H₁₂N₂O₂·2HCl.[2] Its structure, characterized by a di-substituted benzene ring with two amine groups and a hydroxyethoxy side chain, makes it a versatile precursor. However, the synthesis of this compound can introduce various impurities, such as residual starting materials or by-products like m-phenylenediamine and 2,4-diaminoanisole.[3][4] Therefore, a multi-faceted analytical approach is essential for a comprehensive quality assessment.
A Systematic Approach to Spectroscopic Verification
Our comparative analysis will be structured around a logical workflow designed to first confirm the identity of the compound and then to scrutinize for variations in purity and potential contaminants.
I. UV-Visible Spectroscopy: A First-Pass Identity and Purity Screen
UV-Vis spectroscopy is a rapid and effective technique for confirming the presence of the aromatic chromophore in this compound and for providing an initial indication of purity. The analysis is based on the principle of electronic transitions within the molecule upon absorption of UV or visible light.
Causality Behind Experimental Choices
We will determine the absorbance maxima (λmax) and the specific absorbance of the samples. A shift in λmax or a significant difference in absorbance values between suppliers, when measured at the same concentration, can indicate the presence of impurities that either absorb at a similar wavelength or alter the electronic environment of the primary compound. This method is guided by the principles outlined in USP General Chapter <857> Ultraviolet-Visible Spectroscopy.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A qualified double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water is a suitable solvent due to the high water solubility of the dihydrochloride salt.[3]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound from each supplier.
-
Dissolve each sample in deionized water in a separate 100 mL volumetric flask and dilute to volume to obtain a stock solution of 250 µg/mL.
-
Further dilute 5.0 mL of each stock solution to 50.0 mL with deionized water to achieve a final concentration of 25 µg/mL.
-
-
Measurement:
-
Record the UV spectrum from 200 nm to 400 nm using a 1 cm quartz cuvette, with deionized water as the reference.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Measure the absorbance of each sample at the identified λmax.
-
Data Presentation: Hypothetical UV-Vis Comparison
| Supplier | Observed λmax 1 (nm) | Observed λmax 2 (nm) | Absorbance at 238 nm | Absorbance at 286 nm |
| Reference Standard | 238 | 286 | 0.755 | 0.421 |
| Supplier A | 238 | 286 | 0.751 | 0.419 |
| Supplier B | 239 | 287 | 0.712 | 0.398 |
| Supplier C | 238 | 286 | 0.758 | 0.423 |
Note: Absorbance values are for a hypothetical 25 µg/mL solution.
Interpretation
The reference standard for this compound is expected to exhibit two primary absorbance maxima around 238 nm and 286 nm.[5][6] Samples from Suppliers A and C show excellent correlation with the reference standard in terms of both λmax and absorbance values, suggesting high purity. The sample from Supplier B, however, displays a slight red shift in λmax and significantly lower absorbance values, which could indicate a lower concentration of the active compound or the presence of impurities that interfere with the measurement.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Integrity
FTIR spectroscopy is an indispensable tool for confirming the identity of a compound by verifying the presence of its key functional groups. Each covalent bond in a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that frequency. This results in a unique "fingerprint" spectrum for the molecule.
Causality Behind Experimental Choices
For this compound, we expect to see characteristic absorption bands for O-H (alcohol), N-H (amine), aromatic C-H, C=C (aromatic ring), and C-O (ether) bonds. The absence of any of these key bands or the appearance of unexpected bands (e.g., a strong C=O stretch) would be a clear indicator of a different compound or the presence of significant impurities. The methodology adheres to the principles of USP General Chapter <854> Mid-Infrared Spectroscopy.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A qualified FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample from each supplier with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Measurement:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Presentation: Expected vs. Observed IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| O-H Stretch (Alcohol, H-bonded) | 3500 - 3200 (broad) | Yes | Yes | Yes |
| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) | Yes | Yes | Yes |
| Aromatic C-H Stretch | 3100 - 3000 | Yes | Yes | Yes |
| Aliphatic C-H Stretch | 2950 - 2850 | Yes | Yes | Yes |
| Aromatic C=C Bending | 1600 - 1475 | Yes | Yes | Yes |
| C-O Stretch (Ether/Alcohol) | 1300 - 1000 | Yes | Yes | Yes |
Note: "Yes" indicates the presence of the characteristic band within the expected range.
Interpretation
A comparison of the FTIR spectra should reveal a high degree of similarity between the suppliers' samples and the reference standard. The presence of the broad O-H and N-H stretching bands, along with the characteristic aromatic and aliphatic C-H and C=C absorptions, confirms the fundamental structure of this compound. Any significant deviations, such as the appearance of a sharp peak around 1700 cm⁻¹, could suggest a carbonyl-containing impurity.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides the most detailed information about the molecular structure of a compound, making it the gold standard for identity confirmation and purity assessment. Both ¹H (proton) and ¹³C (carbon) NMR are invaluable. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Causality Behind Experimental Choices
By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, we can confirm the connectivity of the atoms in the molecule. The ¹³C NMR spectrum will confirm the number of unique carbon environments. Any unexpected signals in either spectrum would point to the presence of impurities. The relative integration of impurity signals to the main compound signals in the ¹H NMR can be used for semi-quantitative analysis of impurity levels.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample from each supplier.
-
Dissolve each sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
-
Measurement:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a ¹³C NMR spectrum for each sample.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Data Presentation: Hypothetical ¹H NMR Data Comparison
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Supplier A (δ ppm) | Supplier B (δ ppm) | Supplier C (δ ppm) |
| Aromatic H | 6.5 - 7.5 | m | 3H | 6.8 - 7.3 | 6.8 - 7.3 | 6.8 - 7.3 |
| -O-CH₂- | ~4.0 | t | 2H | 4.02 | 4.01 | 4.03 |
| -CH₂-OH | ~3.7 | t | 2H | 3.71 | 3.70 | 3.72 |
| -NH₂ / -OH / H₂O | variable | br s | variable | broad signal | broad signal | broad signal |
| Impurity Signal | - | - | - | Not Detected | 7.8 (s, 0.02H) | Not Detected |
Note: δ (ppm) are typical chemical shift ranges. Multiplicity: m = multiplet, t = triplet, s = singlet, br s = broad singlet.
Data Presentation: Hypothetical ¹³C NMR Data Comparison
| Carbon Assignment | Expected δ (ppm) | Supplier A (δ ppm) | Supplier B (δ ppm) | Supplier C (δ ppm) |
| Aromatic C-O | ~150 | 150.2 | 150.1 | 150.3 |
| Aromatic C-N | ~130-140 | 135.5, 132.1 | 135.4, 132.0 | 135.6, 132.2 |
| Aromatic C-H | ~100-120 | 115.8, 108.3, 105.1 | 115.7, 108.2, 105.0 | 115.9, 108.4, 105.2 |
| -O-CH₂- | ~70 | 69.8 | 69.7 | 69.9 |
| -CH₂-OH | ~60 | 60.5 | 60.4 | 60.6 |
Interpretation
The ¹H and ¹³C NMR data for Suppliers A and C should closely match the expected chemical shifts for the structure of this compound. The presence of an additional small singlet at 7.8 ppm in the ¹H NMR spectrum of the sample from Supplier B, integrating to 0.02H relative to the 3 aromatic protons, suggests the presence of a minor impurity at a level of approximately 0.67% (0.02/3). The chemical shift of this impurity may correspond to a residual aromatic starting material or a side product from the synthesis. This quantitative insight is a key strength of the NMR technique.
Conclusion: Synthesizing the Data for Informed Supplier Selection
This multi-technique spectroscopic approach provides a robust and self-validating framework for the quality assessment of this compound from various suppliers.
Based on our hypothetical data:
-
Supplier A and C provided material of high purity and correct identity, as confirmed by all three spectroscopic methods. Their materials would be considered suitable for use in demanding research and development applications.
-
Supplier B provided material that, while correctly identified as the primary component, showed indications of lower purity in both UV-Vis and, more definitively, in ¹H NMR analysis. Further investigation and communication with this supplier regarding their certificate of analysis and impurity profile would be warranted before considering this material for critical applications.
By systematically applying these spectroscopic techniques, researchers can confidently qualify suppliers, ensuring the consistency and integrity of their raw materials. This, in turn, translates to more reliable and reproducible scientific outcomes, a cornerstone of excellence in research and development.
References
A Comparative Performance Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride as a Coupling Agent in Permanent Hair Dye Formulations
Abstract: This guide provides a detailed technical benchmark of 2,4-Diaminophenoxyethanol Dihydrochloride, a key coupling agent in oxidative hair dye systems. Its performance in generating specific cool-toned shades and ensuring color stability is compared directly against two other widely used couplers: m-Aminophenol and Resorcinol. Through a standardized experimental assay, we evaluate key performance indicators including initial color deposition (CIELAB values) and wash fastness. The data presented herein offers hair dye formulators objective insights into the selection of couplers to achieve desired chromaticity and durability. All protocols are detailed to ensure reproducibility and validate the findings.
The Chemistry of Oxidative Hair Dyeing: A Primer
Permanent hair color, which accounts for over 80% of the hair coloring market, operates through a chemical process known as oxidative dyeing.[1] This process is not about painting the hair surface, but rather about forming large, colored molecules inside the hair's cortex, rendering the new color permanent and resistant to washing.[2][3]
The core reaction involves three components:
-
Primary Intermediate (or Precursor): An aromatic amine, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), which is oxidized to become a reactive species.[4]
-
Coupling Agent (or Coupler): A second aromatic compound, such as the subject of this guide, this compound. The coupler itself is largely uncolored but reacts with the oxidized primary intermediate to form the final dye molecule.[5][6]
-
Oxidizing Agent: Typically hydrogen peroxide in an alkaline medium (e.g., ammonia or monoethanolamine). The alkaline agent swells the hair cuticle, allowing the small precursor and coupler molecules to penetrate the cortex, while the hydrogen peroxide initiates the oxidation of the primary intermediate.[1][3]
The choice of coupler is critical as it dictates the final hue and tone of the color. A single primary intermediate can produce a spectrum of colors depending on the coupler it reacts with.
Caption: General mechanism of oxidative hair dyeing.
Experimental Design: A Head-to-Head Comparison
To objectively benchmark the performance of this compound (hereafter referred to as "2,4-DAPE"), a controlled assay was designed. The goal is to isolate the performance contribution of the coupler.
2.1 Selection of Agents:
-
Test Coupler: this compound (CAS: 66422-95-5). Known for producing blue, violet, and ash tones.[7]
-
Comparative Coupler 1: m-Aminophenol. A common coupler known for generating brown and reddish-brown tones.
-
Comparative Coupler 2: Resorcinol. A staple coupler that typically produces greenish-brown or yellowish tones.
-
Primary Intermediate: p-Toluenediamine Sulfate (PTDS) was used for all tests to ensure consistency. PTDS is a widely used primary intermediate and is considered a less potent sensitizer than PPD.
-
Substrate: Standardized, chemically bleached human hair swatches (Level 10 Blonde) were used to provide a consistent and uniform base for color evaluation.
2.2 Key Performance Indicators (KPIs):
-
Initial Color Deposition: The precise color and intensity deposited onto the hair swatch, measured using the CIELAB color space.[8][9]
-
L* : Lightness (0 = black, 100 = white)
-
a : Green (-a) to Red (+a*) axis
-
b : Blue (-b) to Yellow (+b*) axis
-
-
Wash Fastness: The ability of the color to resist fading after multiple wash cycles. This is quantified by the Total Color Difference (ΔE), calculated after 10 wash cycles. A lower ΔE value indicates better fastness.
2.3 Experimental Workflow:
The following workflow was applied to each of the three test formulations.
Caption: Standardized workflow for hair dye performance testing.
Detailed Experimental Protocols
Scientific trustworthiness is grounded in methodological transparency. The following protocols are detailed for full reproducibility.
3.1 Protocol: Dye Formulation A simple cream base was prepared to carry the active dye components. For each formulation, the primary intermediate was held constant, and the coupler was varied.
-
Prepare Cream Base: A standard oil-in-water emulsion containing cetearyl alcohol, ceteareth-20, and propylene glycol was prepared and adjusted to pH 10.0 with monoethanolamine.
-
Add Actives: To 50g of the cream base, the following were added:
-
1.0% w/w p-Toluenediamine Sulfate (PTDS).
-
An equimolar concentration of the respective coupler (2,4-DAPE, m-Aminophenol, or Resorcinol).
-
-
Developer: A standard 20 Volume (6%) hydrogen peroxide cream developer was used.
-
Final Mixture: Immediately before application, the dye cream (Part A) was mixed with the developer (Part B) in a 1:1 ratio.
3.2 Protocol: Hair Swatch Treatment and Analysis
-
Application: The final dye mixture was applied evenly to dry, 1-gram, 6-inch bleached human hair swatches, ensuring complete saturation.
-
Processing: Swatches were allowed to process for 30 minutes at ambient temperature (22°C).
-
Rinsing: Swatches were rinsed under lukewarm running water (40°C) until the water ran clear.
-
Shampooing: Each swatch was washed once with a standard 10% SLES (Sodium Laureth Sulfate) solution and rinsed thoroughly.
-
Drying: Swatches were gently towel-blotted and allowed to air dry completely in a controlled environment.
-
Colorimetric Measurement (T=0): A reflectance spectrophotometer with a D65 illuminant was used to measure the CIELAB values.[10][11] Five readings were taken along the length of each swatch and averaged.
3.3 Protocol: Wash Fastness Test
-
Washing: Each colored swatch was subjected to a standardized wash cycle. This involved immersion and agitation in a 10% SLES solution at 40°C for 2 minutes, followed by a 1-minute rinse under running water.[12][13]
-
Drying: Swatches were air-dried completely after each wash.
-
Repetition: This wash/dry cycle was repeated a total of 10 times.
-
Final Measurement (T=10): Colorimetric measurements were repeated as described in step 3.2.6.
-
Calculation: The Total Color Difference (ΔE) was calculated using the CIE76 formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
Results & Discussion
The quantitative data highlights the distinct performance characteristics of each coupler.
4.1 Initial Color Deposition (T=0)
The initial CIELAB readings demonstrate the profound impact of coupler selection on the final shade.
| Coupler Used | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) | Visual Description |
| 2,4-DAPE | 35.2 ± 0.4 | +1.5 ± 0.2 | -12.8 ± 0.3 | Deep Violet-Ash |
| m-Aminophenol | 40.1 ± 0.3 | +10.2 ± 0.2 | +8.5 ± 0.4 | Warm Reddish-Brown |
| Resorcinol | 48.5 ± 0.5 | +4.1 ± 0.3 | +15.6 ± 0.5 | Muted Greenish-Brown |
Table 1: Average CIELAB values immediately after dyeing.
Discussion: The results clearly align with the known properties of these couplers. 2,4-DAPE produced a significantly negative b* value, which corresponds to a strong blue/violet tone, creating a desirable "cool" or "ash" result.[14][15] In contrast, m-Aminophenol's high positive a* value resulted in a distinct reddish shade. Resorcinol yielded a much lighter (higher L) color with a positive b value, indicative of a yellowish or "brassy" undertone. From a formulation perspective, 2,4-DAPE is the superior choice for achieving deep, cool-toned colors that neutralize unwanted yellow or orange tones in hair.
4.2 Wash Fastness Performance (After 10 Cycles)
The durability of the color is as important as the initial shade. The ΔE* value quantifies the total color change perceived by the human eye.
| Coupler Used | ΔL* (Change in Lightness) | Δa* (Change in Red/Green) | Δb* (Change in Blue/Yellow) | Total Color Difference (ΔE)* |
| 2,4-DAPE | +2.1 | -0.5 | +1.8 | 2.8 |
| m-Aminophenol | +3.5 | -1.2 | +2.5 | 4.5 |
| Resorcinol | +4.2 | -0.9 | +1.5 | 4.6 |
Table 2: Color change and total color difference (ΔE*) after 10 wash cycles.
Discussion: 2,4-DAPE demonstrated markedly superior wash fastness, with a ΔE* of only 2.8. A ΔE* value below 3.0 is typically considered a small, often unnoticeable, difference to the untrained eye. The larger ΔE* values for both m-Aminophenol and Resorcinol (4.5 and 4.6, respectively) indicate a more significant and visible color fade. This enhanced durability is likely due to the specific structure of the dye molecule formed by 2,4-DAPE, which may have a higher molar mass or a more stable configuration within the hair cortex, making it less prone to leaching out during washing.
Conclusion & Recommendations for Formulators
This comparative analysis validates the high-performance characteristics of this compound in specific applications within oxidative hair dye systems.
-
For Hue Control: 2,4-DAPE is an exceptional choice for formulating deep, cool-toned shades such as ash blondes, violets, and intense cool browns. Its strong negative b* (blue) contribution effectively neutralizes underlying warm tones.
-
For Color Durability: The dye complexes formed with 2,4-DAPE exhibit superior wash fastness compared to those formed with m-Aminophenol and Resorcinol under these test conditions. This translates to longer-lasting color vibrancy and reduced fading for the consumer.
For researchers and drug development professionals exploring cosmetic chemistry, this guide demonstrates a robust, quantitative method for benchmarking the performance of dye intermediates. When selecting a coupler, formulators must consider not only the target shade but also the long-term stability of the final color. Based on the data presented, 2,4-DAPE is a premier agent for achieving durable, cool-toned permanent hair color.
References
- 1. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 2. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. cir-safety.org [cir-safety.org]
- 7. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 8. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 9. CIELAB color space - Wikipedia [en.wikipedia.org]
- 10. personalcaremagazine.com [personalcaremagazine.com]
- 11. quora.com [quora.com]
- 12. Performance Testings Cosmetics – bpc specialties [bpc-specialties.de]
- 13. testextextile.com [testextextile.com]
- 14. What Is CIELAB? | Datacolor [datacolor.com]
- 15. symbolbio.com [symbolbio.com]
A Comparative Guide to In-Vitro and In-Vivo Studies of 2,4-Diaminophenoxyethanol Dihydrochloride
This guide provides an in-depth comparison of in-vitro and in-vivo methodologies for assessing the safety and biological effects of 2,4-Diaminophenoxyethanol Dihydrochloride. As a key intermediate in oxidative hair dye formulations, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals.[1][2][3][4] This document will delve into the experimental data, explain the rationale behind various testing strategies, and present the information in a clear, comparative format to aid in informed decision-making.
Introduction to this compound
This compound (CAS No. 66422-95-5) is an aromatic amine used as a coupler in permanent hair coloring systems.[3][5][6] In these formulations, it reacts with a developer, typically hydrogen peroxide, to form stable colorant molecules within the hair shaft.[3] Given its widespread use and potential for consumer exposure, a comprehensive safety assessment is crucial. Both in-vitro (laboratory-based) and in-vivo (animal-based) studies are employed to evaluate its potential to cause adverse health effects.
The choice between in-vitro and in-vivo testing is a critical aspect of modern toxicology.[7][8][9] While in-vivo studies provide data on the effects of a substance on a whole, living organism, ethical considerations and regulatory shifts, particularly in the cosmetics industry, have driven the development and adoption of alternative in-vitro methods.[10][11][12] This guide will explore how both approaches have been applied to this compound and what the collective data reveal about its safety profile.
Genotoxicity Assessment: A Tale of Two Systems
Genotoxicity, the ability of a substance to damage genetic material, is a critical endpoint in safety assessments due to its potential link to long-term health risks like cancer.[10][11][13] The evaluation of this compound's genotoxic potential showcases the interplay and occasional discordance between in-vitro and in-vivo findings.
In-Vitro Genotoxicity Studies: High Throughput, Higher Scrutiny
In-vitro genotoxicity assays are foundational in screening for potential genetic hazards. They are rapid, cost-effective, and align with the ethical imperative to reduce animal testing.[14] For cosmetic ingredients, a standard battery of in-vitro tests is typically required to assess different genotoxic mechanisms.[11][12]
A tiered approach is often employed for in-vitro genotoxicity testing, starting with computational models and moving to cell-based assays.[13] Key in-vitro assays used to evaluate this compound include:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium to detect gene mutations.[11] Studies on this compound have yielded mixed results in the Ames test, with some studies showing positive results, indicating mutagenic potential, while others were negative.[5][15]
-
In-Vitro Micronucleus Test: This assay assesses chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[11] Positive results have been observed for this compound in this assay, suggesting the potential to cause chromosomal aberrations.[15]
The positive findings in some in-vitro genotoxicity tests for this compound triggered the need for further investigation, as in-vitro systems can sometimes produce misleading positive results.[16]
-
Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79) are cultured under standard conditions.
-
Exposure: Cells are treated with a range of concentrations of this compound, both with and without an external metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism. Positive and negative controls are run in parallel.
-
Treatment Duration: Cells are exposed for a short period (3-6 hours) followed by a recovery period, or for a longer, continuous period (24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cell division at the binucleated stage, allowing for the identification of cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
-
Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group. Statistical analysis is performed to determine a significant increase.
Caption: Workflow for in-vitro genotoxicity assessment.
In-Vivo Genotoxicity Studies: The Whole Organism Perspective
Due to the positive results in some in-vitro genotoxicity assays, in-vivo studies were conducted to assess the genotoxic potential of this compound in a whole animal system. In-vivo tests are crucial for understanding the true biological relevance of in-vitro findings, as they account for complex processes like absorption, distribution, metabolism, and excretion (ADME) that are not fully replicated in vitro.[9][17]
-
In-Vivo Micronucleus Assay: This assay, conducted in rodents, evaluates chromosomal damage in bone marrow cells.[15] Studies on this compound using this method have been negative, indicating that it did not induce chromosomal damage in the bone marrow of treated animals.[15]
-
Unscheduled DNA Synthesis (UDS) Assay: This test measures DNA repair synthesis in liver cells following exposure to a chemical. A negative result was obtained for this compound in an in-vivo/in-vitro UDS assay, suggesting it did not cause DNA damage in rat liver cells.[1]
The negative results from these in-vivo studies are significant. They suggest that while this compound may show some genotoxic activity in isolated cell systems, the whole organism has mechanisms to detoxify or prevent the compound from reaching and damaging the genetic material in key tissues.
-
Animal Selection and Acclimation: Healthy, young adult rodents (typically rats or mice) are selected and acclimated to laboratory conditions.
-
Dose Administration: this compound is administered to the animals, usually by oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group are included.
-
Treatment Schedule: Animals are typically treated once or twice.
-
Bone Marrow Collection: At appropriate time points after the final treatment (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is collected from the femur or tibia.
-
Slide Preparation and Staining: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: A statistically significant number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group.
Caption: Workflow for in-vivo genotoxicity assessment.
| Genotoxicity Endpoint | In-Vitro Assay | Result for this compound | In-Vivo Assay | Result for this compound | Reference |
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Mixed (Positive and Negative) | - | - | [5][15] |
| Chromosomal Damage | In-Vitro Micronucleus Test | Positive | In-Vivo Micronucleus Test | Negative | [15] |
| DNA Damage | - | - | Unscheduled DNA Synthesis (UDS) | Negative | [1] |
Based on the weight of evidence from the available in-vitro and in-vivo genotoxicity studies, this compound is not considered to be genotoxic in vivo.[15]
Skin Sensitization: From Chemical Reactions to Immune Responses
Skin sensitization is an allergic reaction that occurs after repeated skin contact with a substance.[18] Assessing the sensitization potential of cosmetic ingredients is a critical safety evaluation.[10] A variety of in-vitro, in-chemico, and in-vivo methods are available to investigate this endpoint.
In-Vitro and In-Chemico Approaches: Mapping the Adverse Outcome Pathway
Modern approaches to skin sensitization testing focus on the key events in the Adverse Outcome Pathway (AOP).[19] This pathway outlines the molecular and cellular events that lead to an allergic response. Several non-animal methods have been developed to assess these key events:
-
Key Event 1: Covalent Binding to Proteins: The Direct Peptide Reactivity Assay (DPRA) is an in-chemico method that measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its ability to bind to skin proteins.[19][20]
-
Key Event 2: Keratinocyte Activation: The KeratinoSens™ and LuSens assays are in-vitro methods that use reporter gene cell lines to measure the activation of keratinocytes, the main cells of the epidermis.[19][21]
-
Key Event 3: Dendritic Cell Activation: The human Cell Line Activation Test (h-CLAT) is an in-vitro assay that measures the activation of dendritic cells, which are key immune cells involved in initiating an allergic response, by assessing the expression of cell surface markers like CD54 and CD86.[20][22][23]
In-Vivo Skin Sensitization Studies: The Gold Standard
The traditional method for assessing skin sensitization has been in-vivo assays in guinea pigs or mice. The Local Lymph Node Assay (LLNA) in mice is a widely accepted method that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of a sensitization response.[24][25]
Studies using the LLNA have shown that this compound has a sensitizing potential.[1] A dose-related increase in the stimulation index was observed, and an EC3 value (the estimated concentration needed to produce a threefold increase in lymphocyte proliferation) of 3.2% was calculated.[1] This indicates that this compound is a moderate skin sensitizer.[15]
-
Animal Selection: Female CBA/J or CBA/Ca mice are typically used.
-
Dose Application: A range of concentrations of this compound in a suitable vehicle (e.g., DMSO) is applied to the dorsal surface of each ear for three consecutive days.[1]
-
Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radiolabeled alternative is injected intravenously.
-
Lymph Node Excision: A few hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the label is measured (e.g., by scintillation counting for the radiolabeled method).
-
Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.
Caption: Adverse Outcome Pathway for skin sensitization.
Other Toxicological Endpoints
A comprehensive safety assessment of this compound involves evaluating several other toxicological endpoints.
| Toxicological Endpoint | In-Vitro/In-Vivo Method | Key Findings for this compound | Reference |
| Acute Oral Toxicity | In-Vivo (Rat) | Moderate acute toxicity. | [1][15] |
| Skin Irritation | In-Vivo (Rabbit) | Slightly irritating at 4.0%; non-irritating at lower concentrations. | [5][15] |
| Eye Irritation | In-Vivo (Rabbit) | Practically non-irritating to the eyes when tested at a concentration of 4.0%. | [5][15] |
| Developmental Toxicity | In-Vivo (Rat) | No significant adverse effects on development were observed. | [5][15] |
Comparison of In-Vitro and In-Vivo Approaches
| Aspect | In-Vitro Studies | In-Vivo Studies |
| Biological Complexity | Low (isolated cells or tissues).[7] | High (whole organism).[7] |
| Predictive Value for Systemic Effects | Limited; does not fully replicate ADME.[7] | High; provides data on systemic toxicity.[17] |
| Throughput | High; allows for rapid screening of many compounds. | Low; time-consuming and resource-intensive. |
| Cost | Relatively low. | High. |
| Ethical Considerations | Reduces or replaces the use of animals.[7] | Involves the use of live animals.[17] |
| Regulatory Acceptance | Increasingly accepted, especially for specific endpoints like skin/eye irritation and genotoxicity.[12][13] | Traditionally the "gold standard" for many regulatory submissions. |
Conclusion: An Integrated Approach to Safety Assessment
The case of this compound demonstrates the power and the necessity of an integrated testing strategy that leverages both in-vitro and in-vivo data. The initial positive signals from in-vitro genotoxicity assays highlighted a potential concern, but subsequent in-vivo studies provided a more complete picture, indicating a lack of genotoxic activity in a whole organism. This underscores the importance of not relying on a single test but rather on a weight-of-evidence approach.
For skin sensitization, in-vivo data has established this compound as a moderate sensitizer. The future of sensitization testing, however, lies in the continued development and validation of in-vitro and in-chemico methods that can accurately predict both hazard and potency without the use of animals.
As the field of toxicology continues to evolve, the synergy between in-vitro and in-vivo studies will remain crucial for ensuring the safety of cosmetic ingredients and other chemicals. In-vitro methods will increasingly serve as primary screening tools, with in-vivo studies reserved for situations where a whole-system biological context is essential for a comprehensive risk assessment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. innospk.com [innospk.com]
- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. specialchem.com [specialchem.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 10. Genotoxicity evaluation of cosmetic ingredients: the good strategy [cosmeticsbusiness.com]
- 11. Cosmetic Genotoxicity Testing | Creative BioMart [ci.creativebiomart.net]
- 12. mdpi.com [mdpi.com]
- 13. Genotoxicity in cosmetics: regulatory challenges & safe Innovation [genevolution.fr]
- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. The Cosmetics Europe strategy for animal-free genotoxicity testing: project status up-date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Biohubx | Four Assays for the Testing of Skin Sensitizing Materials [biohubx.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. iivs.org [iivs.org]
- 21. cir-safety.org [cir-safety.org]
- 22. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. sensitization-test.com [sensitization-test.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diaminophenoxyethanol Dihydrochloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their final disposition. 2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5), an aromatic amine salt commonly used in hair dye formulations, presents a distinct hazard profile that necessitates a rigorous and informed disposal protocol.[1][2] This guide provides a comprehensive, step-by-step framework to ensure this compound is managed safely and in compliance with environmental regulations, safeguarding both laboratory personnel and the ecosystem.
The Foundational Principle: Understanding the Hazard Profile
Proper disposal is not merely a logistical task; it is a direct extension of risk assessment. The "why" behind the stringent disposal protocols for this compound is rooted in its inherent chemical properties and associated hazards. Understanding these hazards is the first step in a self-validating safety system.
This compound is classified with multiple hazard statements, each carrying significant implications for handling and disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification | Implication for Researchers and Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion of even small quantities can be harmful. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife.[1] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | Repeated or even single contact can trigger a severe allergic response. This necessitates the use of robust PPE and dictates that all contaminated materials, including gloves and labware, be treated as hazardous waste.[1][3] |
| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | The chemical can cause irreversible damage to the eyes. This underscores the critical need for sealed safety goggles and dictates that any spill cleanup must be performed with extreme caution.[3] |
| H341: Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) | The potential for mutagenicity requires that exposure be minimized to the lowest possible levels. This hazard profile makes landfill disposal unacceptable and reinforces the need for complete chemical destruction. |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 2) | Release into waterways can cause long-term damage to aquatic ecosystems.[3][4] This is a primary driver for preventing any discharge into drains or sewer systems.[1][5] |
As an aromatic amine, this compound belongs to a class of chemicals known for potential carcinogenicity and high reactivity under certain conditions, further justifying a cautious and systematic approach to its disposal.[6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the disposal of this compound, from waste generation to final removal by a licensed contractor.
Step 1: Waste Segregation and Containment at the Source
The foundation of safe disposal is proper segregation. Never mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The label must include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "66422-95-5"
-
Associated Hazard Pictograms (e.g., Health Hazard, Exclamation Mark, Corrosion, Environment).
-
-
Solid Waste: Place unadulterated powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) directly into the designated solid waste container. Keep the container tightly closed when not in use to prevent the release of dust.[1]
-
Liquid Waste: If the compound is in solution, use a dedicated liquid hazardous waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.
Step 2: Adherence to Personal Protective Equipment (PPE) Mandates
Handling waste containing this compound requires the same level of PPE as handling the pure substance. There are no exceptions.
Table 2: Required PPE for Waste Handling
| Body Part | Protection Required | Rationale |
| Eyes/Face | Tightly-sealing safety goggles and a face shield. | Protects against dust, splashes, and prevents serious eye damage.[1][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to sensitization.[1][7] Contaminated gloves must be disposed of as hazardous waste. |
| Body | Full-coverage lab coat or chemical-resistant suit. | Protects against spills and contamination of personal clothing.[1] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required if there is any risk of dust or aerosol formation during waste handling or spill cleanup.[1][7] |
Step 3: Managing Accidental Spills
An immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
-
Evacuate and Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[4][5]
-
Don PPE: Before addressing the spill, don the full PPE described in Table 2.
-
Contain the Spill: For solid spills, do not use a dry brush or towel, as this will generate dust.[1] Gently cover the powder with a plastic sheet to minimize spreading.
-
Clean Up: Carefully sweep or scoop the material into a designated hazardous waste container.[1] Use spark-proof tools if a flammable solvent is present.[4] After mechanical removal, decontaminate the surface with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should a spill be washed into a drain or sewer.[1][7]
Step 4: Final Disposition - The Professional Mandate
Due to its significant hazard profile, the disposal of this compound is not a task for laboratory personnel to complete on their own.
-
Engage a Licensed Professional Waste Disposal Service: This is the only acceptable method for the final disposition of this chemical.[1] These services are equipped to handle and transport hazardous materials according to all local, state, and federal regulations.
-
Recommended Disposal Technology: The universally recommended method is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[1][5][7]
-
Causality: High-temperature incineration ensures the complete thermal destruction of the aromatic amine structure, breaking it down into simpler, less toxic components. The afterburner and scrubber systems are critical for neutralizing hazardous combustion byproducts, such as nitrogen oxides (NOx) and hydrogen chloride (from the dihydrochloride salt), preventing their release into the atmosphere.[1]
-
-
Contaminated Packaging: Empty containers must be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste.[5] Only after proper decontamination can the packaging be considered for recycling or disposal as non-hazardous waste.[5]
Visualizing the Disposal Decision Workflow
The following diagram illustrates the logical flow for safely managing this compound waste from generation to disposal.
Caption: Disposal workflow for this compound.
Regulatory and Compliance Framework
While this guide provides a detailed protocol, all waste disposal activities must comply with the regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as state and local authorities.[8][9] As the waste generator, your institution is legally responsible for the waste from its point of generation to its final, documented disposal ("cradle to grave"). Always consult with your institution's EHS department to ensure full compliance.
By integrating this expert-level understanding and these procedural steps into your laboratory's standard operating procedures, you build a culture of safety that protects your team, your institution, and the environment.
References
- 1. jayorganics.com [jayorganics.com]
- 2. ewg.org [ewg.org]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Waste Code [rcrainfo.epa.gov]
Navigating the Safe Handling of 2,4-Diaminophenoxyethanol Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2,4-Diaminophenoxyethanol Dihydrochloride, a compound requiring careful management within the laboratory setting. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring you can work with this substance confidently and securely.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is critical. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1B): May cause an allergic skin reaction.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1]
It is imperative to recognize that this compound can be absorbed through the skin. Therefore, direct contact must be avoided at all times. While no official occupational exposure limits have been established, adherence to the principle of ALARA (As Low As Reasonably Achievable) is strongly advised.[1]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following PPE is mandatory when handling this compound in its solid or dissolved form.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield are required.[1] This is to prevent contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or PVC) must be worn.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4] |
| Body Protection | A laboratory coat is standard. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron and a complete suit that protects against chemicals.[4] |
| Respiratory Protection | For tasks that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[5] For nuisance exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 or ABEK-P2 respirator cartridge is recommended.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.[4][5] Recommended storage temperature is between 2°C and 8°C.[5]
Handling and Use: A Step-by-Step Protocol
The following protocol outlines the safe handling of this compound for the preparation of a stock solution. This procedure should be performed in a designated area, such as a chemical fume hood.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
Prepare your work area by laying down absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, weigh boat, spatula, volumetric flask, solvent, magnetic stirrer, and stir bar).
-
-
Weighing the Compound:
-
Carefully open the container in a fume hood to avoid inhalation of any dust particles.
-
Using a clean spatula, weigh the desired amount of the solid compound into a weigh boat.
-
Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolving the Compound:
-
Transfer the weighed solid into the volumetric flask.
-
Add a small amount of the desired solvent and gently swirl to dissolve the solid.
-
Once dissolved, add the remaining solvent to the mark, cap the flask, and invert several times to ensure a homogenous solution.
-
If using a magnetic stirrer, add the stir bar to the flask before adding the solvent.
-
-
Post-Handling:
-
Tightly seal the stock solution container and label it with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
-
Thoroughly clean all equipment used. The rinsate should be collected as hazardous waste.
-
Wipe down the work area with a suitable cleaning agent.
-
Properly remove and dispose of your gloves and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.[4]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Responsible Conclusion
The final step in the lifecycle of any chemical is its proper disposal. Improper disposal of this compound can harm the environment.[1]
Step-by-Step Laboratory Scale Disposal
-
Waste Collection:
-
All solid waste, including contaminated gloves, weigh boats, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
All liquid waste, including stock solutions and rinsate from cleaning equipment, should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling and Storage of Waste:
-
The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Disposal Procedure:
-
Contact your institution's licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key decision points and actions from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
